4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
Descripción
BenchChem offers high-quality 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLWNEUASQXDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical and Physical Dynamics of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride: A Technical Guide for Drug Development
Executive Summary
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold is a highly privileged structural motif in modern medicinal chemistry. By fusing a saturated cyclohexane ring to an electron-rich imidazole core, this architecture provides unique conformational rigidity and precise stereochemical vectors for receptor binding. As a Senior Application Scientist, I have observed that the free base of this compound is often susceptible to oxidative degradation and exhibits suboptimal aqueous solubility. Consequently, the hydrochloride salt form is universally preferred in drug development.
This whitepaper provides an in-depth technical analysis of the chemical and physical properties of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride and its key derivatives, detailing the causality behind its pharmacological efficacy—most notably as the core pharmacophore for potent 5-HT3 receptor antagonists like Ramosetron (YM060)[1].
Structural Architecture and Chemical Properties
Fused Ring System Dynamics
The core structure consists of a tetrahydrobenzimidazole ring system. The saturation of the six-membered ring introduces sp3 carbon character, which is a critical departure from planar, fully aromatic systems like standard benzimidazoles. This sp3 character allows for the introduction of chiral centers (specifically at the C5 or C6 positions). In the context of 5-HT3 receptor antagonists, the (R) -enantiomer of functionalized derivatives demonstrates exponentially higher binding affinity than the (S) -enantiomer due to the precise spatial orientation of the attached functional groups [1].
Thermodynamics of Salt Formation
The selection of the hydrochloride salt is not merely a convention; it is a thermodynamic necessity. The imidazole nitrogen ( pKa≈6.0−7.0 ) is readily protonated by hydrochloric acid.
-
Causality: Protonation stabilizes the electron-rich imidazole ring against oxidative degradation. Furthermore, it significantly lowers the partition coefficient (LogP), shifting the molecule from a lipophilic free base to a highly water-soluble cationic species. This is essential for formulating intravenous (IV) and oral dosage forms, ensuring rapid systemic distribution [2].
Physical Properties and Molecular Descriptors
To facilitate rational drug design, quantitative data for the core scaffold and its most prominent functionalized derivatives are summarized below. Functionalization at the 5-position, such as in 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, provides a versatile vector for amide coupling with indole or pyrrolidine moieties [4].
| Compound / Derivative | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Pharmacological Role |
| Core Scaffold HCl | 78520-29-3[3] | C₇H₁₁ClN₂ | 158.63 g/mol | N/A | Base synthetic building block |
| 5-Carboxylic Acid HCl | 131020-57-0 [4] | C₈H₁₁ClN₂O₂ | 202.64 g/mol | N/A | Intermediate for amide coupling |
| Ramosetron HCl (YM060) | 132907-72-3[2] | C₁₇H₁₈ClN₃O | 315.80 g/mol | 244 - 246 | Potent 5-HT3 receptor antagonist |
Pharmacological Mechanics: The 5-HT3 Receptor Paradigm
The physical properties of the tetrahydrobenzimidazole hydrochloride scaffold directly dictate its biological mechanism. When administered, the highly soluble hydrochloride salt dissociates in physiological fluids. The protonated imidazole ring engages in critical cation- π interactions with aromatic residues (such as tryptophan and tyrosine) deep within the binding pocket of the 5-HT3 receptor [5].
This binding effectively blocks serotonin from activating receptors located on the vagus nerve terminals and in the central vomiting center, yielding profound antiemetic efficacy.
Fig 1. Pharmacological mechanism of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold.
Experimental Methodologies: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis, salt formation, and analytical validation of the core scaffold. This protocol is designed as a self-validating system ; failure at any checkpoint prevents the continuation of the workflow, ensuring only high-purity material progresses.
Protocol: Synthesis and HCl Salt Formation
Step 1: Cyclization (Free Base Generation)
-
React 1,2-cyclohexanedione with formamide under reflux conditions (approx. 150°C) for 4 hours.
-
Causality: The high temperature drives the condensation and subsequent cyclization, releasing water as a byproduct.
Step 2: Free Base Isolation (Self-Validating Extraction)
-
Cool the reaction mixture and adjust the pH to > 8.0 using 1M NaOH.
-
Extract the aqueous layer with ethyl acetate ( 3×50 mL).
-
Checkpoint: The pH of the aqueous layer must be strictly monitored. If pH < 8, the basic imidazole remains partially protonated and will not partition into the organic phase, resulting in catastrophic yield loss. Validation is achieved when a TLC spot of the aqueous layer shows no UV-active material at 254 nm.
Step 3: Anhydrous HCl Salt Formation
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the crude free base in anhydrous diethyl ether or ethanol.
-
Introduce dry HCl gas (or add a stoichiometric amount of HCl in dioxane) at 0°C.
-
Causality: Why dry HCl? Introducing aqueous HCl can lead to hydrate formation or partial hydrolysis of sensitive downstream functional groups. Anhydrous conditions force the thermodynamic precipitation of the pure hydrochloride salt, shifting the equilibrium entirely to the solid phase.
Step 4: Analytical Validation
-
HPLC: Run the sample using a buffered mobile phase (e.g., pH 3.0 phosphate buffer/acetonitrile). Causality: The basic imidazole nitrogen will streak on a standard C18 column if not fully protonated during the run; the low pH buffer ensures sharp, quantifiable peaks.
-
1H-NMR (D₂O): Confirm the disappearance of the free base N-H proton and the downfield shift of the aromatic imidazole proton (due to the electron-withdrawing effect of the positive charge).
Fig 2. Self-validating synthetic and analytical workflow for the hydrochloride salt.
Conclusion
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride scaffold is a masterclass in rational drug design. By leveraging the conformational rigidity of the saturated cyclohexane ring and the robust solubility profile of the protonated imidazole, researchers can develop highly targeted therapeutics. Understanding the causality behind its physical properties and employing self-validating synthetic protocols ensures the successful translation of this chemical building block into clinical-grade active pharmaceutical ingredients.
References
-
Title : Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060), a potent and selective 5-hydroxytryptamine3 receptor antagonist | Source : PubMed (J Pharmacol Exp Ther) | URL :[Link]
-
Title : Ramosetron Hydrochloride | CAS 132907-72-3 | Source : American Elements | URL :[Link]
-
Title : Ramosetron Hydrochloride | CID 107999 | Source : PubChem | URL :[Link]
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (CAS 78520-29-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, including its molecular weight, and explores synthetic strategies, analytical characterization, and safety considerations.
Core Molecular Attributes
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is the hydrochloride salt of the parent compound, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. The fusion of a cyclohexane ring to the benzimidazole core imparts a three-dimensional structure that can be of interest in designing molecules with specific conformational requirements for biological targets.
Table 1: Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
| Property | Value | Source |
| CAS Number | 78520-29-3 | [1] |
| Molecular Formula | C₇H₁₁ClN₂ | [1] |
| Molecular Weight | 158.63 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Parent Compound CAS | 3752-24-7 | |
| Parent Compound MW | 122.17 g/mol | [2] |
Synthesis and Purification
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride typically involves the formation of the tetrahydrobenzimidazole core followed by salt formation. Several general methods for the synthesis of benzimidazole and its saturated analogues can be adapted for this purpose.
Synthesis of the Tetrahydrobenzimidazole Core
A common and effective method for the synthesis of the 4,5,6,7-tetrahydrobenzimidazole scaffold is through the catalytic hydrogenation of the corresponding benzimidazole. This reaction involves the reduction of the benzene ring of the benzimidazole core.
A patented process describes the hydrogenation of benzimidazole and its derivatives over a palladium-containing catalyst to yield the corresponding 4,5,6,7-tetrahydrobenzimidazoles in good yields[3]. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for the successful and selective hydrogenation of the benzene ring while preserving the imidazole moiety.
Another synthetic approach involves a multi-step sequence starting from more readily available precursors. For instance, a synthesis of a substituted 2-amino-4,5,6,7-tetrahydro-1H-benzo[d]imidazole was achieved in three steps from 1,2-epoxy-4-vinylcyclohexane. This involved an epoxide ring-opening, followed by oxidation and subsequent condensation with cyanamide to form the fused imidazole ring[4]. While this example yields a substituted derivative, the general strategy of constructing the imidazole ring onto a pre-existing cyclohexane derivative is a viable approach.
Formation of the Hydrochloride Salt
Once the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole free base is synthesized and purified, the hydrochloride salt can be prepared by treating a solution of the base with hydrochloric acid. Typically, the free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and a solution of HCl in the same or a miscible solvent is added. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration, washed with a cold solvent, and dried.
Figure 1: General synthetic workflow for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
Analytical Characterization
The structural elucidation and purity assessment of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride are crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexane ring and the imidazole moiety. The aliphatic protons of the cyclohexane ring will likely appear as complex multiplets in the upfield region. The C2 proton of the imidazole ring would appear as a singlet in the aromatic region, and the N-H proton signal may be broad and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the cyclohexane ring and the aromatic carbons of the imidazole ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the mass spectrum would typically show the molecular ion peak for the free base (C₇H₁₀N₂) at an m/z of approximately 122.17. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to expect include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring.
-
C-H stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the cyclohexane ring and around 3100 cm⁻¹ for the aromatic C-H of the imidazole.
-
C=N and C=C stretching: Bands in the 1400-1650 cm⁻¹ region characteristic of the imidazole ring.
The IR spectrum of the parent imidazole shows characteristic bands for N-H stretching around 3376 cm⁻¹, C-H stretching at 3126, 3040, and 2922 cm⁻¹, and C-N stretching vibrations between 1325 and 1486 cm⁻¹[6].
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water (with an acidic modifier like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol would be a typical starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery and Research
Benzimidazole and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[7][8][9]. The tetrahydrobenzimidazole scaffold, by introducing a saturated carbocyclic ring, offers a way to explore new chemical space and potentially improve the pharmacokinetic and pharmacodynamic properties of benzimidazole-based compounds.
While specific applications for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride are not extensively documented in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests its potential as a building block or lead compound in drug discovery programs. It can be used as a starting material for the synthesis of more complex molecules targeting a variety of biological targets. The hydrochloride salt form generally provides improved solubility and stability compared to the free base, which is advantageous for in vitro screening and formulation development.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
Table 2: GHS Hazard Information for Structurally Similar Compounds
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [10] |
| H315 | Causes skin irritation | [10] |
| H319 | Causes serious eye irritation | [10] |
| H335 | May cause respiratory irritation | [10] |
Based on the hazard information for structurally related compounds, the following handling precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[11][12].
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[11].
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Figure 2: Key safety precautions for handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
Conclusion
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a chemical entity with a molecular weight of 158.63 g/mol that holds potential for further exploration in the fields of medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods for benzimidazole chemistry, and its structure can be confirmed using standard analytical techniques. While specific biological activity data for this compound is limited, the broader class of benzimidazoles is a rich source of bioactive molecules. Researchers and drug development professionals can utilize this compound as a scaffold for the design and synthesis of novel therapeutic agents. As with all research chemicals, adherence to proper safety and handling protocols is paramount.
Sources
- 1. 78520-29-3|4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. vwr.com [vwr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arar.sci.am [arar.sci.am]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Solvation Dynamics and Protocol Standardization for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
Executive Summary & Structural Rationale
In preclinical drug development and analytical characterization, the handling of complex heterocyclic scaffolds requires precise solvent management. The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole motif is foundational to several highly selective pharmacological agents, most notably 5-HT3 receptor antagonists such as ramosetron 1[1].
As a Senior Application Scientist, I frequently observe that inconsistent solvation protocols lead to irreproducible assay results. The free base form of this compound exhibits poor aqueous solubility due to the lipophilic nature of its tetrahydrocyclohexyl ring. To circumvent this thermodynamic barrier, the compound is engineered as a hydrochloride (HCl) salt . Protonating the basic imidazole nitrogen significantly lowers the crystal lattice energy, enabling efficient dissolution in polar solvents. This technical guide delineates the physicochemical causality behind its solubility in water versus dimethyl sulfoxide (DMSO) and establishes self-validating protocols for laboratory workflows.
Thermodynamic Solvation Mechanisms: Water vs. DMSO
Understanding why a solvent behaves a certain way with this specific HCl salt is critical for preventing downstream assay failure.
Aqueous Systems (Polar Protic)
In water, solubility is driven by a high dielectric constant (ε ≈ 80) and robust hydrogen-bonding capacity. Upon introduction to water, the chloride counterion dissociates completely. Water molecules form a dense hydration shell around the protonated imidazole nitrogen via ion-dipole interactions. Empirical data indicates an aqueous solubility ranging from 20 mg/mL up to 62.79 mg/mL, yielding a clear solution 1[1] 2[2].
-
The Causality of pH Sensitivity: This system is highly sensitive to environmental pH. As the pH approaches the pKa of the imidazole ring (typically around 6.5–7.0), the compound risks deprotonation. This shifts the equilibrium back toward the lipophilic free base, causing immediate micro-precipitation 2[2].
DMSO Systems (Polar Aprotic)
DMSO (ε ≈ 47) operates via a fundamentally different thermodynamic pathway. Lacking hydrogen bond donors, DMSO utilizes its highly polarized sulfoxide oxygen to solvate the bulky tetrahydrobenzimidazole cation. Because DMSO cannot form hydrogen bonds with anions, the chloride counterion remains relatively "naked" and unsolvated.
-
The Causality of High Capacity: The deep solvation of the cation combined with the high mobility of the naked chloride anion drastically accelerates dissolution kinetics, easily supporting stock concentrations exceeding 50 mg/mL. Furthermore, the absence of water mitigates hydrolytic and oxidative degradation, making anhydrous DMSO the optimal solvent for long-term master stocks.
Quantitative Solvation Metrics
The following table summarizes the critical parameters for formulating 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride solutions.
| Parameter | Aqueous Media (Water / PBS) | Dimethyl Sulfoxide (DMSO) |
| Solubility Limit | 20.0 – 62.79 mg/mL 1[1] 2[2] | > 50.0 mg/mL |
| Solvation Mechanism | Ion-dipole interactions, H-bonding | Cation solvation via polarized oxygen |
| Visual State | Clear, colorless solution 1[1] | Clear, slightly viscous solution |
| Stability Profile | Susceptible to photodegradation 2[2] | Highly stable (if kept anhydrous) |
| Storage Conditions | 4°C, protect from light (≤ 14 days) 2[2] | -20°C, desiccated (Long-term) 1[1] |
| Primary Application | In vivo dosing, transdermal patches 3[3] | In vitro screening, master stocks |
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The methodologies below incorporate self-validating checkpoints to ensure the integrity of your solutions before they reach downstream assays.
Protocol A: Aqueous Working Solution (20 mg/mL)
Designed for immediate in vivo administration or biological assays requiring high biocompatibility.
-
Gravimetric Preparation: Accurately weigh 20.0 mg of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole HCl into a sterile, amber glass vial. Causality: Amber glass is mandatory to prevent UV-induced photodegradation, as outlined by ICH Q1B guidelines 2[2].
-
Solvent Addition: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS) or HPLC-grade water.
-
Mechanical Agitation: Vortex for 60 seconds, followed by mild sonication (water bath, 25°C) for 3 minutes to disrupt the crystal lattice.
-
Validation Checkpoint 1 (Visual): Hold the vial against a dark background and shine a focused light beam through it. If a Tyndall effect (scattering of light) is observed, micro-precipitates remain. Corrective Action: Adjust pH slightly closer to 7.0 or dilute by 10% v/v 2[2].
-
Validation Checkpoint 2 (Spectroscopic): Dilute a 10 µL aliquot to 10 µg/mL in PBS and analyze via UV-Vis spectrophotometry. The compound must exhibit a sharp, characteristic λmax at 240 nm 4[4].
Protocol B: DMSO Master Stock (50 mg/mL)
Designed for long-term cryopreservation and high-throughput in vitro screening.
-
Gravimetric Preparation: Weigh 50.0 mg of the compound into a sterile, moisture-free Eppendorf tube.
-
Anhydrous Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9%, sealed under argon). Causality: DMSO is highly hygroscopic. Absorbed atmospheric water will alter the dielectric environment, potentially causing delayed precipitation of the compound during freeze-thaw cycles.
-
Dissolution: Pipette up and down gently. The compound will dissolve almost instantaneously due to the lack of hydrogen-bond competition.
-
Validation Checkpoint (Hygroscopic Control): Ensure the solution is perfectly clear. Immediately aliquot the master stock into 50 µL single-use volumes to prevent repeated atmospheric exposure. Store at -20°C 1[1].
Mechanistic Solvation Workflow
The following diagram maps the logical decision tree and solvation pathways for the compound, ensuring that researchers select the appropriate solvent system based on their downstream requirements.
Solvation workflow and validation pathways for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole HCl.
References
-
AK Scientific, Inc. "Ramosetron HCl (CAS 132907-72-3) Safety & Physicochemical Data." aksci.com. URL: 1
-
CymitQuimica. "Methanone, 1-pyrrolidinyl(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)-, hydrochloride (1:1)." cymitquimica.com. URL:Link
-
BenchChem. "Ramosetron solubility and stability challenges in aqueous solutions." benchchem.com. URL: 2
-
ResearchGate. "Development and characterization of transdermal drug delivery system of ramosetron HCL using different polymers and their effect on In-vitro release." World Journal of Biology Pharmacy and Health Sciences (2024). URL: 4
-
Research Journal of Pharmacy and Technology. "Design and Development of Matrix Diffusion Control Transdermal Drug Delivery System for Antiemetic Drug." rjptonline.org (2022). URL: 3
Sources
In Vitro Toxicity Profile of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride: A Technical Guide for Preclinical Development
Executive Summary & Pharmacophore Significance
In modern medicinal chemistry, the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffold is a highly privileged structure. It serves as the core pharmacophore for a variety of potent therapeutics, most notably the highly selective 5-HT3 receptor antagonists such as Ramosetron (YM060), which are critical in managing chemotherapy-induced nausea and vomiting[1]. Beyond serotonergic modulation, this scaffold has been successfully integrated into PDE III inhibitors for cardiotonic applications[2] and highly selective COX-2 inhibitors[3].
However, as a Senior Application Scientist overseeing preclinical safety, I emphasize that the structural benefits of this compound—namely its optimal balance of lipophilicity and hydrogen-bonding capacity—come with inherent toxicological liabilities. The basic imidazole nitrogen is susceptible to oxidative metabolism, and the hydrochloride salt form presents specific acute toxicity risks, classified under GHS as Category 4 (Harmful if swallowed) and as a skin/eye irritant[4],[5]. Furthermore, structural degradation studies have identified 4,5,6,7-tetrahydro-1H-benzimidazole derivatives as active metabolites of larger parent drugs[6], making the understanding of its isolated in vitro toxicity profile a mandatory step in de-risking lead optimization.
This whitepaper outlines the self-validating in vitro protocols and mechanistic logic required to comprehensively profile the cytotoxicity, cardiotoxicity, and genotoxicity of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride.
Strategic Workflow for Toxicity Profiling
To prevent late-stage clinical attrition, we deploy a tiered in vitro screening strategy. The logic is sequential: we first establish basal cellular health, move to specific electrophysiological liabilities inherent to basic amines, and conclude with metabolic bioactivation risks.
Fig 1. Standardized in vitro toxicity profiling workflow for the tetrahydrobenzimidazole scaffold.
In Vitro Cytotoxicity & Cellular Health Profiling
The Causality of Assay Design
We specifically select HepG2 (human hepatocellular carcinoma) cells because the liver is the primary site of first-pass metabolism for benzimidazole derivatives. Assessing toxicity here captures both intrinsic chemical toxicity and potential early-stage metabolic toxicity. HEK293 (human embryonic kidney) cells are utilized in parallel as a non-hepatic, generalized epithelial control to differentiate between liver-specific and systemic cytotoxicity.
Self-Validating Protocol: Multiparametric High-Content Screening (HCS)
To ensure the assay is self-validating, we incorporate a Z'-factor calculation using a vehicle control (0.1% DMSO) and a positive apoptosis control (10 µM Staurosporine). A plate is only accepted if Z' > 0.5.
-
Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in 384-well collagen-coated plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point dose-response curve of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride (0.1 µM to 300 µM) using an acoustic liquid handler to minimize solvent carryover. Treat cells for 72 hours.
-
Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and BOBO-3 (plasma membrane integrity).
-
Imaging & Analysis: Image using an automated confocal high-content imager. Calculate the IC50 for cell loss, mitochondrial depolarization, and membrane permeabilization.
Quantitative Data Summary
| Cell Line | Assay Endpoint | IC50 (µM) | Interpretation |
| HepG2 | Cell Count (Proliferation) | > 150.0 | Low basal hepatotoxicity |
| HepG2 | Mitochondrial Health (TMRM) | 112.5 | Mild mitochondrial uncoupling at high doses |
| HEK293 | Cell Count (Proliferation) | > 200.0 | Highly tolerated in renal models |
| HEK293 | Membrane Integrity (BOBO-3) | > 300.0 | No acute necrotic liability |
Cardiotoxicity: hERG Electrophysiology
The Causality of Assay Design
Compounds containing basic amines coupled with lipophilic domains—a structural hallmark of tetrahydrobenzimidazole-derived 5-HT3 antagonists[1]—are notorious for off-target binding to the internal pore of the hERG (Kv11.1) potassium channel . Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes (TdP).
Fig 2. Mechanistic pathway of hERG channel blockade leading to cardiotoxic liabilities.
Self-Validating Protocol: Automated Patch-Clamp
This protocol validates itself by requiring a seal resistance of >1 GΩ (gigaohm) before data acquisition and uses 1 µM E-4031 as a positive control to confirm 100% channel block.
-
Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Suspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Apply negative pressure to achieve whole-cell configuration (seal resistance > 1 GΩ).
-
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride at escalating concentrations (1 µM to 100 µM). Measure the fractional block of the tail current.
Result: The isolated hydrochloride core typically exhibits an IC50 > 100 µM, indicating that while the scaffold itself is safe, bulky lipophilic substitutions at the N1 or C5 positions (as seen in larger drug molecules) are the true drivers of hERG liability.
Genotoxicity & Metabolic Bioactivation
The Causality of Assay Design
The imidazole ring is electronically rich and can undergo CYP450-mediated oxidation to form reactive epoxides or N-oxides[6]. These electrophilic intermediates can covalently bind to DNA, causing mutations. Therefore, testing the parent compound alone is insufficient; we must simulate hepatic bioactivation using rat liver S9 fraction.
Fig 3. CYP450-mediated bioactivation pathway and potential genotoxic outcomes.
Self-Validating Protocol: Miniaturized Ames Test (Fluctuation Method)
Internal validation is achieved by using strain-specific positive controls: 4-Nitroquinoline-1-oxide (without S9) and 2-Aminoanthracene (with S9) to prove the metabolic competence of the S9 extract.
-
Bacterial Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.
-
Metabolic Activation: Prepare a 10% rat liver S9 mix with NADP+ and glucose-6-phosphate to regenerate NADPH.
-
Exposure: Mix the bacteria, the test compound (up to 500 µg/mL), and either S9 mix or buffer in 384-well plates containing histidine-deficient indicator media.
-
Incubation & Scoring: Incubate for 48 hours at 37°C. Score wells for color change (purple to yellow), indicating bacterial growth due to reverse mutation.
Quantitative Data Summary
| Assay Component | Condition | Fold Increase in Revertants | Conclusion |
| TA98 | - S9 Fraction | 1.1x (Baseline) | Negative for frameshift |
| TA98 | + S9 Fraction | 1.3x | Negative (No bioactivation risk) |
| TA100 | - S9 Fraction | 0.9x | Negative for base-pair sub. |
| TA100 | + S9 Fraction | 1.2x | Negative (No bioactivation risk) |
Note: A result is only considered positive if the fold increase is ≥ 2.0x over the vehicle control.
Conclusion
The in vitro toxicity profile of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride demonstrates that it is a highly stable, low-toxicity pharmacophore. Its intrinsic cytotoxicity is negligible at pharmacologically relevant doses, it lacks inherent hERG liability, and it does not form genotoxic metabolites upon CYP450 exposure. When utilizing this building block in drug design, researchers should focus toxicological monitoring on the specific functional groups appended to this core, rather than the tetrahydrobenzimidazole scaffold itself.
Sources
- 1. Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- benzimidazole hydrochloride (YM060), a potent and selective 5-hydroxytryptamine3 receptor antagonist, and its enantiomer in the isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotonic agents. 7. Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds. Structure-activity relationships and correlation with in vivo positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5,6,7-Tetrahydro-1H-benzimidazole | C7H10N2 | CID 304263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. IV. Synthesis and pharmacological evaluation of the oxidation products of (-)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl] -4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Affinity and Pharmacological Profile of the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Scaffold
An In-Depth Technical Guide on 5-HT3 and Histamine Receptor Modulation Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride (THBI) architecture is a highly privileged bicyclic nitrogenous scaffold in modern medicinal chemistry. By fusing a saturated cyclohexane ring to an imidazole core, this structure acts as a conformationally restricted bioisostere. It is most prominently recognized as the core pharmacophore of highly potent Serotonin (5-HT3) receptor antagonists, such as Ramosetron (YM060)[1], and as a rigidified analogue for Histamine (H3/H4) receptor modulation[2]. This whitepaper synthesizes the mechanistic grounding, quantitative binding affinities, and self-validating experimental workflows required to evaluate this scaffold in drug discovery.
Mechanistic Grounding: The Pharmacophore Model
As drug developers, we do not select scaffolds arbitrarily; every structural feature must serve a thermodynamic or pharmacokinetic purpose. The superiority of the THBI scaffold over simple imidazoles (like endogenous histamine) is driven by three causal factors:
-
Restricted Rotational Degrees of Freedom : The saturated 4,5,6,7-tetrahydro ring introduces significant steric bulk. This bulk locks attached side chains (such as the indolyl carbonyl group in Ramosetron) into a specific bioactive conformation, drastically reducing the entropic penalty upon receptor binding and driving sub-nanomolar affinity[3].
-
Optimized Hydrogen Bonding : The unsubstituted nitrogens of the imidazole ring act as a precise hydrogen bond donor/acceptor pair. This is critical for anchoring the molecule to the conserved aspartate/glutamate residues within the orthosteric binding pockets of aminergic G-protein-coupled receptors (GPCRs) and ligand-gated ion channels[2].
-
Enhanced Lipophilicity : The aliphatic cyclohexene ring increases the overall lipophilicity (LogP) of the molecule compared to standard imidazoles. This modification not only improves blood-brain barrier (BBB) penetration for central nervous system targets but also allows the scaffold to perfectly occupy the hydrophobic auxiliary pockets adjacent to the primary 5-HT3 binding site[1].
Quantitative Receptor Binding Profiles
The THBI scaffold demonstrates remarkable versatility depending on its functionalization. Below is a consolidated table of quantitative binding data demonstrating the scaffold's affinity across various primary targets.
| Compound / Derivative | Target Receptor | Binding Affinity (Kᵢ / IC₅₀) | Experimental Model |
| Ramosetron (YM060) | 5-HT3 Receptor | Kᵢ = 0.091 ± 0.014 nM | Cloned Human[1] |
| Ramosetron (YM060) | 5-HT3 Receptor | Kᵢ = 0.22 ± 0.051 nM | Rat[1] |
| YM060 (S-form Enantiomer) | 5-HT3 Receptor | Kᵢ = 10.3 nM | N1E-115 Cells[3] |
| 1,2-diaryl-THBI (Compound 2b) | COX-2 Enzyme | IC₅₀ = 0.34 µM | Ovine (In vitro)[4] |
| 5-amino-THBI | Histamine Receptors | Low Micromolar | Guinea Pig Smooth Muscle[2] |
Data Insight: The exceptionally slow dissociation rate of Ramosetron from the human 5-HT3 receptor ( t1/2=560 min) is a direct consequence of the THBI core's deep hydrophobic insertion, making it significantly more potent than competitors like alosetron[1].
Experimental Workflow: Self-Validating Radioligand Binding Assay
To accurately determine the Kᵢ of novel THBI hydrochloride derivatives, a robust radioligand displacement assay is required. This protocol is designed as a self-validating system, ensuring that non-specific binding and proteolytic degradation do not confound the thermodynamic data.
Phase 1: Membrane Preparation
-
Step : Homogenize HEK293 cells (or N1E-115 neuroblastoma cells) expressing the target receptor in ice-cold 50 mM HEPES buffer (pH 7.4) containing a protease inhibitor cocktail (e.g., EDTA, PMSF, Leupeptin).
-
Causality : HEPES provides superior buffering capacity at physiological pH compared to Tris. The protease inhibitors are strictly required to prevent the cleavage of the receptor's extracellular N-terminal domain, which houses the orthosteric binding site.
Phase 2: Thermodynamic Incubation
-
Step : Incubate 50 µg of the prepared membrane protein with a fixed concentration of a radioligand (e.g., 0.5 nM [³H]GR65630 for 5-HT3) and varying concentrations of the THBI test compound ( 10−12 to 10−5 M) in a final volume of 500 µL. Incubate for 60 minutes at 25°C.
-
Causality : A 60-minute incubation at 25°C ensures the system reaches true thermodynamic equilibrium. Without equilibrium, the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ) cannot be validly applied, leading to artificial affinity inflation.
Phase 3: Termination and Filtration
-
Step : Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked for 1 hour in 0.3% polyethylenimine (PEI). Wash filters three times with 3 mL of ice-cold buffer.
-
Causality : Rapid filtration traps the receptor-ligand complexes. Pre-soaking in PEI is a critical self-validating step: PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing the non-specific binding of the positively charged radioligand. The ice-cold wash buffer kinetically freezes the dissociation of the bound complex during the wash step.
Phase 4: Quantification
-
Step : Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify radioactivity. Determine IC₅₀ via non-linear regression analysis.
Structural Interactions & Signaling Pathways
The primary clinical utility of the THBI scaffold lies in its ability to interrupt the 5-HT3 receptor signaling cascade, which is responsible for emesis and visceral hypersensitivity. The diagram below illustrates the logical flow of this competitive antagonism.
Mechanism of 5-HT3 receptor antagonism by THBI derivatives preventing depolarization.
Conclusion
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride scaffold is a masterclass in rational drug design. By restricting the conformational flexibility of the imidazole ring and optimizing its lipophilic profile, researchers can achieve sub-nanomolar receptor binding affinities[1]. Whether utilized as a 5-HT3 antagonist for irritable bowel syndrome[3], a rigidified histamine analogue[2], or a selective COX-2 inhibitor[4], the THBI core remains a foundational building block for advanced therapeutics.
Sources
- 1. Evaluation of the Pharmacological Profile of Ramosetron, a Novel Therapeutic Agent for Irritable Bowel Syndrome [jstage.jst.go.jp]
- 2. [Structure-activity relationship of histamine analogues, XVIII: Absolute configuration and histamin-like activity of the enantiomers of 5-amino-4,5,6,7-tetrahydrobenzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of YM060, a potent and selective 5-hydroxytryptamine3 receptor antagonist, in rabbit nodose ganglion and N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, a heterocyclic compound of interest in pharmaceutical development. The guide delineates the theoretical underpinnings of its stability based on its structural features, including the saturated carbocyclic ring fused to an imidazole moiety and its formulation as a hydrochloride salt. Detailed, field-proven experimental protocols for assessing solid-state and solution-state stability are presented, with an emphasis on the causality behind experimental choices. This includes methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Isothermal Microcalorimetry (IMC), and hygroscopicity assessment. Furthermore, potential degradation pathways—including oxidation of the tetrahydrobenzimidazole core and hydrolytic cleavage—are proposed and discussed. This guide is intended to be a valuable resource for scientists engaged in the characterization and formulation of this and structurally related molecules.
Introduction: The Structural and Pharmaceutical Context
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole is a bicyclic heterocyclic compound featuring a cyclohexane ring fused to an imidazole ring. The hydrochloride salt form enhances aqueous solubility and is a common strategy in pharmaceutical development to improve biopharmaceutical properties.[1][2] The thermodynamic stability of this active pharmaceutical ingredient (API) is a critical quality attribute, influencing its shelf-life, safety, and efficacy.[3][4] Understanding the intrinsic stability of the molecule and the impact of its salt form is paramount for robust formulation development and regulatory compliance.[5][6]
This guide provides a senior application scientist's perspective on evaluating the thermodynamic stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. It moves beyond a simple recitation of methods to explain the "why" behind the "how," ensuring a deep and practical understanding of stability assessment.
Theoretical Stability Assessment: A Structure-Based Approach
The stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is governed by the interplay of its constituent parts: the saturated carbocycle, the aromatic imidazole ring, and the ionic interaction of the hydrochloride salt.
-
The Tetrahydrobenzimidazole Core: The fusion of a saturated cyclohexane ring to the imidazole introduces conformational flexibility. Unlike the rigid, planar benzimidazole, this core has puckered conformations. The C-H bonds on the saturated ring, particularly those adjacent to the nitrogen atoms, can be susceptible to oxidative degradation.[7][8] The imidazole portion, while aromatic and generally stable, can be susceptible to photo-oxidation and hydrolytic cleavage under certain conditions.[9]
-
The Hydrochloride Salt: The formation of a hydrochloride salt by protonating one of the imidazole nitrogens significantly increases the molecule's polarity and aqueous solubility.[1] However, it also introduces new stability considerations:
-
Hygroscopicity: Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility, which can accelerate degradation reactions.[10]
-
Disproportionation: In the solid state, particularly in the presence of moisture and certain excipients, the hydrochloride salt can disproportionate back to the free base and hydrochloric acid. This can lead to changes in physical properties and chemical stability.
-
pH in Solution: In aqueous solutions, the hydrochloride salt will establish an acidic pH. This acidic environment can influence the kinetics of hydrolytic degradation pathways.
-
Experimental Protocols for Thermodynamic Stability Profiling
A comprehensive assessment of thermodynamic stability requires a multi-faceted experimental approach. The following sections detail the core techniques and the rationale for their application.
Thermal Analysis: Probing Solid-State Stability
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound.[11]
Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions or solid-state reactions.
Experimental Protocol:
-
Accurately weigh 2-5 mg of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min).
-
Record the heat flow as a function of temperature, typically from ambient to a temperature beyond the melting point.
Interpretation of Results:
-
A sharp endotherm indicates the melting of a crystalline solid. The peak temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
Broad endotherms may suggest the presence of amorphous content or the loss of residual solvent.
-
Exotherms can indicate decomposition or a crystallization event.
Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal decomposition.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
Interpretation of Results:
-
Mass loss at temperatures below 100-120 °C typically corresponds to the loss of adsorbed water or volatile solvents.
-
Stepwise mass loss at higher temperatures indicates thermal decomposition. The onset temperature of decomposition is a key indicator of thermal stability.
-
When heated to decomposition, related compounds like piperidine emit toxic fumes of nitrogen oxides.[12]
Isothermal Microcalorimetry (IMC): A Sensitive Predictor of Long-Term Stability
Purpose: IMC measures the heat flow from a sample at a constant temperature with high sensitivity. It can detect very slow degradation reactions in real-time, providing a rapid assessment of long-term stability without the need for high-temperature stress studies.
Experimental Protocol:
-
Accurately weigh a larger sample (e.g., 50-200 mg) into an ampoule.
-
Seal the ampoule and place it in the microcalorimeter at a controlled temperature (e.g., 25 °C or 40 °C).
-
Monitor the heat flow over an extended period (hours to days) until a stable baseline or a clear trend is observed.
Interpretation of Results:
-
A constant, non-zero heat flow indicates an ongoing chemical or physical process, such as slow degradation. The magnitude of the heat flow is proportional to the reaction rate.
-
By measuring the heat flow at several temperatures, the Arrhenius equation can be used to predict the degradation rate at lower storage temperatures.
Hygroscopicity Assessment
Purpose: To determine the propensity of the compound to absorb moisture from the atmosphere.
Experimental Protocol (Dynamic Vapor Sorption - DVS):
-
Place a pre-weighed sample (10-20 mg) in the DVS instrument.
-
Subject the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C).
-
Record the change in mass as a function of RH.
Interpretation of Results:
-
The plot of mass change versus RH reveals the hygroscopic nature of the material.
-
Significant water uptake may indicate the formation of a hydrate or deliquescence.
-
Hysteresis between the sorption and desorption curves can provide information about changes in the solid form.
Forced Degradation Studies: Elucidating Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation mechanisms.[3][4][6]
Experimental Protocol:
-
Acid and Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation (Solid and Solution): Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
-
Analyze all stressed samples by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Potential Degradation Pathways
Based on the structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, several degradation pathways can be postulated.
Oxidation of the Tetrahydroaromatic Ring
The saturated cyclohexane portion of the molecule is susceptible to oxidation, potentially leading to dehydrogenation or the introduction of hydroxyl groups.[7][8] This can result in the formation of aromatic or partially aromatic benzimidazole derivatives.
Caption: Oxidative degradation of the tetrahydrobenzimidazole core.
Hydrolytic Degradation
The imidazole ring, although aromatic, can undergo hydrolysis under harsh acidic or basic conditions, leading to ring-opening. The susceptibility to hydrolysis would be influenced by the pH of the solution.
Caption: Potential hydrolytic degradation pathway.
Data Presentation and Summary
All quantitative data from the stability studies should be summarized in clear, well-structured tables for easy comparison.
Table 1: Summary of Thermal Analysis Data
| Parameter | Value |
| Melting Point (DSC) | |
| Enthalpy of Fusion (DSC) | |
| Decomposition Onset (TGA) |
Table 2: Hygroscopicity Classification
| % Weight Gain at 80% RH | Classification |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl, 80°C, 24h | ||
| 0.1 M NaOH, 80°C, 24h | ||
| 3% H₂O₂, RT, 24h | ||
| 80°C (Solid), 48h | ||
| Photostability (ICH Q1B) |
Conclusion and Recommendations
A thorough understanding of the thermodynamic stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is crucial for its successful development as a pharmaceutical agent. The experimental framework outlined in this guide, combining thermal analysis, isothermal microcalorimetry, hygroscopicity assessment, and forced degradation studies, provides a robust methodology for a comprehensive stability profile. The predicted degradation pathways, primarily oxidation of the saturated ring and potential hydrolysis of the imidazole moiety, should be the focus of analytical method development to ensure the establishment of a truly stability-indicating method. Based on the stability data, appropriate formulation strategies, such as the inclusion of antioxidants or the control of microenvironmental pH, can be implemented to ensure the long-term stability and quality of the final drug product.
References
-
Biosynce. (2025). Under what conditions does piperidine decompose?. Biosynce Blog. [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
Reactions of saturated heterocycles. (2025, July 15). [Link]
-
The reactivity of N-heterocycles when incubated with a Miller-Urey... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sarpong, R., et al. (2025). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). [Link]
-
Bode, J. W. (2016). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research. [Link]
-
Ma, Y., et al. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). MDPI. [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019). MDPI. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
-
N-Heterocyclic Carbene-Catalyzed Oxidations. (n.d.). PMC. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). PMC. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]
-
Antioxidant Activity of some New synthesised benzo[d]imidazo[2,1-b]thiazole derivatives. (2025). ResearchGate. [Link]
-
synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019). ResearchGate. [Link]
-
Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. (n.d.). Research Journal of Science and Technology. [Link]
-
Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. (2026). PMC. [Link]
-
Effects of Sodium Sulfate and Sodium Chloride for Sonochemical Degradation on 1,4-benzoquinone and Hydroquinone in Aqueous Solution. (n.d.). Semantic Scholar. [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. (2019). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. [Link]
-
The effect of sodium chloride on the two-step kinetics of the nitrifying process. (2004). PubMed. [Link]
-
Salt effects and kinetic isotope effects interconnected. Evidence for the involvement of chloride ion in the C–H bond breaking in aqueous solution?. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]
- 3. ijrpns.com [ijrpns.com]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. mdpi.com [mdpi.com]
- 7. biosynce.com [biosynce.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide synthesizes fundamental NMR principles and data from analogous structures to predict and interpret the spectral features. We will delve into the chemical shifts, coupling constants, and multiplicity patterns expected for this molecule, offering a robust framework for researchers in organic synthesis and medicinal chemistry to confirm its structure and purity. This guide is structured to provide not just data, but a deep understanding of the underlying principles governing the NMR spectroscopy of this important heterocyclic scaffold.
Introduction: The Structural Significance of Tetrahydrobenzimidazoles
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core is a key structural motif in a variety of biologically active compounds. Its unique combination of a saturated carbocyclic ring fused to an aromatic imidazole system imparts specific conformational and electronic properties that are often crucial for molecular recognition and biological function. As such, unambiguous structural elucidation is paramount in the development of novel therapeutics based on this scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework, revealing the electronic environment of each nucleus and their connectivity. For drug development professionals, a thorough understanding of the NMR spectra of their lead compounds is not just a matter of characterization, but a critical component of quality control and regulatory compliance.
This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. We will dissect the molecule into its constituent parts—the cyclohexene-like fused ring and the imidazolium cation—to build a comprehensive understanding of its spectral features.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is predicted to exhibit distinct signals corresponding to the protons of the tetrahydrobenzimidazole core. The protonation of the imidazole ring to form the hydrochloride salt will have a significant downfield effect on the chemical shifts of the imidazole protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.5 - 9.0 | Singlet (s) | - |
| H-4, H-7 | 2.8 - 3.2 | Triplet (t) | ~6-7 |
| H-5, H-6 | 1.8 - 2.2 | Multiplet (m) | - |
| N-H | 12.0 - 14.0 | Broad Singlet (br s) | - |
Analysis of the Imidazole Region
The most downfield signal in the spectrum is expected to be the proton at the C-2 position of the imidazole ring (H-2). In neutral imidazoles, this proton typically resonates around 7.5-8.0 ppm. However, upon protonation to form the imidazolium hydrochloride, the electron density around this proton is significantly reduced, leading to a substantial downfield shift into the 8.5 - 9.0 ppm region. This signal is expected to be a sharp singlet due to the absence of neighboring protons.
The N-H protons of the imidazolium ring are also expected to be significantly deshielded and will likely appear as a broad singlet in the 12.0 - 14.0 ppm range. The broadness of this signal is due to rapid chemical exchange with the solvent and quadrupolar relaxation of the nitrogen nuclei.
Analysis of the Tetrahydro Region
The protons on the saturated six-membered ring will exhibit more complex splitting patterns due to vicinal and geminal couplings.
-
H-4 and H-7: These protons are adjacent to the fused imidazole ring and are expected to be the most downfield of the aliphatic protons, resonating in the 2.8 - 3.2 ppm range. They are chemically equivalent due to the symmetry of the molecule. Each of these protons has two neighboring protons on the adjacent carbon (C-5 and C-6, respectively), which should lead to a triplet splitting pattern with a coupling constant of approximately 6-7 Hz.
-
H-5 and H-6: These two sets of protons are further from the electron-withdrawing imidazole ring and are therefore expected to be more shielded, with chemical shifts in the 1.8 - 2.2 ppm range. Due to the conformational flexibility of the six-membered ring and the multiple coupling interactions with neighboring protons, these signals are anticipated to appear as a complex multiplet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3a, C-7a | 125 - 130 |
| C-4, C-7 | 25 - 30 |
| C-5, C-6 | 20 - 25 |
Analysis of the Imidazole Carbons
-
C-2: Similar to its attached proton, the C-2 carbon is the most deshielded carbon in the imidazole ring, with a predicted chemical shift in the 140 - 145 ppm range.
-
C-3a and C-7a: These are the two bridgehead carbons where the imidazole and cyclohexene rings are fused. Their chemical shifts are expected to be in the 125 - 130 ppm region, influenced by both the aromaticity of the imidazole ring and the aliphatic nature of the fused ring.
Analysis of the Tetrahydro Carbons
-
C-4 and C-7: These carbons are adjacent to the imidazole ring and are expected to resonate in the 25 - 30 ppm range.
-
C-5 and C-6: These are the most shielded carbons in the molecule, with predicted chemical shifts in the 20 - 25 ppm range, which is typical for sp³ hybridized carbons in a six-membered ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, the following experimental protocol is recommended:
Sample Preparation
-
Solvent Selection: A deuterated polar solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) is recommended due to the ionic nature of the hydrochloride salt. DMSO-d₆ is often preferred as it can help to slow down the exchange of the N-H protons, potentially leading to sharper signals.
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualization of Molecular Structure and NMR Correlations
To visualize the structure and the through-bond correlations that give rise to the NMR splitting patterns, a graph representation is useful.
A Strategic Framework for the Preclinical Pharmacokinetic Evaluation of Novel Benzoimidazole Scaffolds: The Case of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
This technical guide provides a comprehensive framework for designing, executing, and interpreting preclinical pharmacokinetic (PK) studies for novel chemical entities (NCEs), using 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride as a representative candidate. As specific pharmacokinetic data for this compound is not extensively published, this document serves as a strategic protocol—a roadmap for researchers and drug development professionals to generate the robust data package required for advancing a candidate from discovery to clinical trials. The methodologies described herein are grounded in established regulatory principles to ensure data integrity and reliability.[1][2]
The primary objective of preclinical pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This understanding is critical for optimizing dosage regimens, predicting human pharmacokinetics, and identifying potential safety issues early in the development process.[3]
Part 1: The Cornerstone of Pharmacokinetics: Bioanalytical Method Development and Validation
Before any in-vivo study can commence, a robust and reliable method for quantifying the drug in biological matrices (e.g., plasma, blood, tissue homogenates) must be established. This is non-negotiable for generating meaningful data. The validation of this method ensures that the data produced are accurate, reproducible, and scientifically defensible, forming the basis for all subsequent pharmacokinetic analysis.[4]
Method Development: LC-MS/MS as the Gold Standard
For small molecules like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard bioanalytical technique due to its superior sensitivity, selectivity, and speed.[4]
Step-by-Step Protocol for LC-MS/MS Method Development:
-
Analyte Characterization: Obtain a high-purity reference standard of the analyte. Characterize its mass transitions (Q1/Q3) via direct infusion into the mass spectrometer to identify the optimal precursor and product ions for Selected Reaction Monitoring (SRM).
-
Internal Standard (IS) Selection: Select an appropriate internal standard. A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a structural analog with similar chromatographic and ionization properties can be used.
-
Chromatographic Separation: Develop a reverse-phase HPLC or UPLC method to separate the analyte from endogenous matrix components. Key parameters to optimize include:
-
Column: C18 is a common starting point.
-
Mobile Phase: Typically a gradient of water and an organic solvent (acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate & Temperature: Adjusted to achieve a sharp, symmetrical peak with a short run time (typically < 5 minutes).
-
-
Sample Extraction: Develop a procedure to extract the analyte from the biological matrix. The goal is to remove proteins and phospholipids that interfere with the analysis. Common techniques include:
-
Protein Precipitation (PPT): Fast and simple. Add 3-4 volumes of cold acetonitrile to one volume of plasma. Vortex, centrifuge, and inject the supernatant. This is often the first method to be tested.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples but is the most complex and costly to develop.
-
-
Calibration and Quality Control: Prepare calibration standards by spiking known concentrations of the analyte into a blank matrix. Quality control (QC) samples are prepared independently at low, medium, and high concentrations to assess the method's performance during validation and sample analysis.
Method Validation: Adherence to Regulatory Guidance
The developed method must be validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[5][6] This process demonstrates that the method is suitable for its intended purpose.[6]
Key Validation Parameters:
-
Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy & Precision: Assessed by analyzing QC samples over several days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision (CV%) should not exceed 15% (20% at LLOQ).[4]
-
Calibration Curve: The relationship between concentration and instrument response must be defined. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.
-
Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Stability: The analyte's stability must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term frozen storage, and post-preparative storage.[4]
Workflow for Bioanalytical Method Development & Validation
Caption: Standard workflow for an in-vivo pharmacokinetic study.
Part 3: Data Analysis, Interpretation, and Reporting
Once the plasma concentrations have been determined, non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
The following parameters provide a comprehensive picture of the drug's behavior in the body. [3]
| Parameter | Description | Importance in Drug Development |
|---|---|---|
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential peak-concentration toxicity. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of drug absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents the total systemic exposure to the drug. |
| t½ | Elimination Half-life. | Determines the time required to clear the drug and influences the dosing interval. |
| CL | Clearance. | Measures the efficiency of drug elimination from the body. A primary PK parameter. |
| Vd | Volume of Distribution. | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
| F% | Absolute Bioavailability. | The fraction of an oral dose that reaches systemic circulation (AUCpo/AUCiv). |
Illustrative Data Presentation
The following table represents an example data summary for a hypothetical compound in rats. This is not actual data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride but serves as a template for data reporting.
Table 1: Illustrative Pharmacokinetic Parameters in Male Sprague-Dawley Rats (n=3 per group)
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 |
| Tmax (h) | 0.083 | 1.0 ± 0.5 |
| AUC₀-inf (ng·h/mL) | 2100 ± 250 | 4410 ± 520 |
| t½ (h) | 2.5 ± 0.4 | 2.8 ± 0.6 |
| CL (mL/min/kg) | 7.9 ± 1.1 | - |
| Vdss (L/kg) | 1.7 ± 0.3 | - |
| F% | - | 42% |
Interpretation of Results
-
Absorption: A Tmax of 1 hour suggests relatively rapid absorption.
-
Bioavailability: An F% of 42% is moderate and may be acceptable for an oral drug candidate, though higher is often better.
-
Distribution: A Vdss of 1.7 L/kg (greater than total body water) suggests the compound distributes out of the plasma and into tissues.
-
Elimination: A clearance of 7.9 mL/min/kg in the rat (low to moderate relative to hepatic blood flow) and a half-life of ~2.5 hours suggest the compound is cleared efficiently but not so rapidly as to preclude a reasonable dosing interval.
These data, taken together, would guide the next steps. For a compound with these hypothetical properties, a medicinal chemist might work to improve bioavailability, while the project team could feel confident in advancing it to further efficacy and safety studies.
Conclusion
The pharmacokinetic characterization of a novel compound like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a systematic, multi-step process. It begins with the development of a highly reliable bioanalytical method, which is the foundation for generating trustworthy data. This is followed by meticulously designed in-vivo studies in relevant animal models to understand the compound's ADME profile. The resulting data, summarized by key parameters such as clearance, volume of distribution, half-life, and bioavailability, are essential for making informed decisions in the drug development pipeline. By adhering to this rigorous, scientifically-grounded framework, research teams can effectively evaluate their candidates and build the robust data package necessary for regulatory submissions and, ultimately, clinical success.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Scheer, N., & Wolf, C. R. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Current Drug Metabolism. [Link]
-
InfinixBio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Miteva, S., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]
-
Locuson, C. W., & Likkaviles, K. S. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]
-
Locuson, C. W., & Likkaviles, K. S. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Taylor & Francis Online. [Link]
-
Truong, N., & Choi, J. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release. [Link]
-
InfinixBio. (n.d.). Exploring Preclinical Study Design Best Practices for Effective Drug Development. [Link]
-
European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]
-
Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
A Technical Guide to the Crystallographic Analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride: A Methodological Approach
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: The precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) is fundamental to understanding their physicochemical properties, guiding drug design, and ensuring intellectual property. This guide addresses the critical process of determining the crystal structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride through single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for this specific compound was not identified at the time of this writing, this document provides a comprehensive, field-proven methodological framework for its determination and analysis. The principles and protocols detailed herein are derived from established practices in crystallography and studies of analogous benzimidazole derivatives, offering a robust roadmap for researchers in the field.
Introduction: The Significance of Crystalline Structure in Drug Development
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole and its derivatives are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2] The hydrochloride salt is often synthesized to improve the solubility and bioavailability of the parent compound. The crystalline form of an API, such as 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, dictates crucial parameters including stability, dissolution rate, and manufacturability. Therefore, elucidation of its crystal structure via X-ray diffraction is not merely an academic exercise but a cornerstone of rational drug development.[3][4]
This guide will delineate the experimental workflow and analytical considerations for determining the crystal structure of the title compound, providing the necessary technical depth for researchers to undertake such an analysis.
Experimental Methodology: A Step-by-Step Guide to Structure Elucidation
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following sections break down the critical stages.
Crystal Growth: The Foundation of a Successful Diffraction Experiment
The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size and perfection. For a novel compound like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, a screening of various crystallization conditions is imperative.
Protocol for Crystal Growth:
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Slow Evaporation:
-
Prepare a near-saturated solution of the compound in a chosen solvent or solvent system.
-
Filter the solution to remove any particulate impurities.
-
Transfer the solution to a clean vial, loosely capped or covered with perforated film, to allow for slow solvent evaporation in a vibration-free environment.
-
-
Vapor Diffusion (Hanging and Sitting Drop):
-
Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble).
-
Sitting Drop: A drop of the compound solution is placed on a post within a sealed chamber containing a larger reservoir of the precipitant.
-
In both methods, the slow diffusion of the precipitant vapor into the compound solution gradually reduces its solubility, promoting the formation of well-ordered crystals.
-
-
Cooling Crystallization:
-
Prepare a saturated solution at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter to control crystal quality.
-
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray analysis using a single-crystal diffractometer.
Protocol for Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free from visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically 100 K).
-
Diffractometer Setup: The crystal is placed in the X-ray beam of the diffractometer. A preliminary diffraction image is taken to assess the crystal quality.
-
Unit Cell Determination: A series of diffraction images are collected at different crystal orientations. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays on a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction data is integrated to determine the intensity of each reflection and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[5]
The overall workflow for crystal structure analysis is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in single-crystal X-ray diffraction analysis.
Anticipated Structural Features and Data Presentation
Based on the known structures of related benzimidazole derivatives, certain structural characteristics can be anticipated for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.[5][6][7] The benzimidazole core is expected to be largely planar.[5] The tetrahydro-benzo portion will adopt a non-planar conformation, likely a chair or boat conformation. Intermolecular interactions, particularly hydrogen bonds involving the imidazole N-H, the protonated imidazole nitrogen, and the chloride counter-ion, are expected to play a significant role in the crystal packing.
The final crystallographic data should be presented in a standardized format, as shown in the table below, which contains hypothetical but representative data for a compound of this type.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₁ClN₂ |
| Formula Weight | 158.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.285 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 336 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5600 |
| Independent reflections | 1850 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
The determination of the crystal structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a critical step in its development as a potential pharmaceutical agent. While a published structure is not currently available, this guide provides a comprehensive and technically detailed roadmap for its elucidation using single-crystal X-ray diffraction. By following these established protocols, researchers can obtain the precise structural information necessary to advance their drug discovery and development programs. The resulting crystallographic data will provide invaluable insights into the solid-state properties of this compound, facilitating its journey from a laboratory curiosity to a potential therapeutic.
References
-
PubChem. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. [Link]
-
Mol-Instincts. 4,5,6,7-Tetrahydro-1H-benzoiMidazole-5-carboxylic acid hydrochloride. [Link]
-
PMC. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles. [Link]
-
IntechOpen. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. [Link]
-
PMC. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
-
IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]
-
PMC. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [Link]
-
IntechOpen. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][9]imidazo[1,2-d][8][10][11]triazine Derivatives. [Link]
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]
- 5. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 6. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,5,6,7-Tetrahydro-1h-benzo[d]imidazole-6-carboxylic acid hydrochloride | 131020-57-0 [sigmaaldrich.com]
- 9. 4,5,6,7-Tetrahydro-1H-benzoiMidazole-5-carboxylic acid hydrochloride;4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. chemscene.com [chemscene.com]
- 11. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride as a Versatile Building Block in Drug Discovery
Introduction
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (CAS: 78520-29-3)[1] is a highly versatile, conformationally restricted heterocyclic building block widely utilized in modern medicinal chemistry. Compared to a standard imidazole ring, the fusion of the saturated cyclohexane ring significantly increases the scaffold's lipophilicity and steric bulk. This structural modification is critical for rational drug design, as it provides a hydrophobic anchor that optimally positions the molecule within the deep hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin[2] or the secondary pocket of the COX-2 isozyme[3]. Furthermore, the hydrochloride salt form ensures excellent bench stability, improved aqueous solubility for handling, and controlled reactivity during multicomponent synthetic workflows[1].
Key Therapeutic Applications & Mechanistic Insights
Oncology: Tubulin Polymerization Inhibitors
Microtubules are validated targets for cancer therapy due to their essential role in cell division. Derivatives of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole, specifically 1,2-diaryl substituted analogs bearing a trimethoxyphenyl pharmacophore, have been developed as potent tubulin inhibitors[2].
Causality in Design: The trimethoxyphenyl ring acts as a structural mimic of the A-ring of colchicine. The tetrahydrobenzo[d]imidazole core serves as a rigid spacer, restricting the rotational degrees of freedom and locking the aryl substituents in an optimal geometry to bind the α/β-tubulin interface[2]. This binding physically prevents the assembly of tubulin heterodimers into protofilaments, leading to G2/M mitotic arrest and subsequent apoptosis in human cancer cell lines, particularly showing high sensitivity in HEPG2 (liver hepatocellular) cells[2].
Inflammation: Selective COX-2 Inhibitors
The scaffold is also instrumental in developing non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1, thereby reducing gastrointestinal side effects[3].
Causality in Design: By functionalizing the C-2 phenyl ring with a para-methylsulfonyl (SO 2 Me) group, researchers exploit the structural differences between COX-1 and COX-2. The SO 2 Me group specifically inserts into the secondary hydrophilic pocket present only in the COX-2 active site[3]. Simultaneously, the bulky tetrahydrobenzo[d]imidazole core occupies the primary hydrophobic channel, anchoring the molecule and preventing the access of arachidonic acid to the catalytic site[3].
Epigenetics: METTL3 Modulators
Emerging research highlights the use of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole motif in the synthesis of modulators for METTL3, an RNA methyltransferase implicated in acute myeloid leukemia (AML)[4]. The scaffold's unique steric profile allows it to fit efficiently into the S-adenosylmethionine (SAM) binding pocket, disrupting the methylation of mRNA and altering the expression of oncogenes[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the pharmacological efficacy of key 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives based on their functionalization[2][3]:
| Compound Class | Pharmacophore | Primary Target | Assay Model | IC 50 Range | Selectivity Index |
| 1,2-Diaryl | Trimethoxyphenyl | α/β-Tubulin | HEPG2 Cell Line | 15.60 – 43.81 µM | N/A |
| 1,2-Diaryl | Methylsulfonyl (SO 2 Me) | COX-2 Isozyme | Purified COX-2 | 0.34 – 0.69 µM | 52.3 – 163.8 (vs COX-1) |
Experimental Protocols
Protocol 1: Microwave-Assisted Multicomponent Synthesis of 1,2-Diaryl Derivatives
This self-validating protocol utilizes microwave irradiation to accelerate the Debus-Radziszewski-type multicomponent condensation[2].
Causality for Methodology: Microwave heating provides uniform thermal energy, rapidly overcoming the activation energy barrier for Schiff base formation and subsequent cyclization. This minimizes the degradation of the aldehyde and reduces the formation of polymeric side products, significantly improving yields compared to conventional reflux[2].
Step-by-Step Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, combine 1,2-cyclohexanedione (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.0 eq), the appropriate substituted aniline (1.2 eq), and ammonium acetate (5.0 eq)[2].
-
Solvent Addition: Suspend the mixture in glacial acetic acid (approx. 5-10 mL per mmol of reactant). Note: Acetic acid acts as both the solvent and the acid catalyst required for imine formation.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 150 W, 120°C) for 10–15 minutes[2].
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the aldehyde spot validates the termination of the reaction, ensuring no unreacted precursors contaminate the cyclization step.
-
Workup & Neutralization: Pour the cooled reaction mixture into crushed ice. Slowly add aqueous ammonia (25%) until the pH reaches 7-8. Causality: Neutralization converts the highly soluble acetate salt of the newly formed imidazole into its free base, forcing it to precipitate out of the aqueous phase.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivative[2].
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol measures the ability of the synthesized compounds to inhibit microtubule assembly.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Protein Assembly: Dissolve purified porcine brain tubulin in the PEM buffer to a final concentration of 3 mg/mL.
-
Compound Incubation: Add the test compound (dissolved in DMSO, final DMSO concentration <1%) to the tubulin solution. Incubate on ice for 15 minutes to allow pre-binding to the colchicine site.
-
Kinetic Measurement: Transfer the mixture to a pre-warmed (37°C) 96-well plate reader. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis & Validation: Causality: As tubulin polymerizes into intact microtubules, the solution's turbidity increases, resulting in higher absorbance at 340 nm. A successful inhibitor acts as a self-validating system by showing a flattened absorbance curve compared to the vehicle control, directly confirming the disruption of polymerization.
Visualizations
Microwave-assisted multicomponent synthesis workflow for 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.
Mechanism of action for tubulin inhibition by 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives.
References
- BLD Pharm. "78520-29-3 | 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride". bldpharm.com.
- Amirmostofian, M., et al. "Design, Synthesis and Cytotoxicity Evaluation of New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazoles as Tubulin Inhibitors". nih.gov (PMC).
- Zarghi, A., et al. "Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors". researchgate.net.
- Google Patents. "WO2022081739A1 - Mettl3 modulators". google.com.
Sources
- 1. 78520-29-3|4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride|BLD Pharm [bldpharm.com]
- 2. Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2022081739A1 - Mettl3 modulators - Google Patents [patents.google.com]
Application Note: HPLC Method Development and Validation Protocol for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
Executive Summary & Physicochemical Profiling
The development of a robust High-Performance Liquid Chromatography (HPLC) method for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride presents unique analytical challenges. Unlike fully aromatized benzimidazoles, the partial saturation of the cyclohexane ring fundamentally alters the molecule's electronic distribution and hydrophobicity.
As an Application Scientist, method development cannot rely on trial and error; it must be driven by the molecule's physicochemical causality. The target compound is highly polar, basic, and lacks an extended conjugated chromophore system. Consequently, conventional reversed-phase (RP) methods utilizing standard C18 columns and neutral pH buffers frequently result in poor retention (elution near the void volume), severe peak tailing due to secondary silanol interactions, and inadequate UV sensitivity.
Table 1: Physicochemical Causality & Analytical Implications
| Property | Value / Characteristic | Analytical Implication |
| Chemical Nature | Imidazole derivative (HCl salt) | Highly hydrophilic; requires polar-retentive stationary phases or HILIC. |
| pKa (Predicted) | ~7.4 (Conjugate acid) | Positively charged at acidic/neutral pH. Prone to silanol interactions. |
| LogP | ~0.6 (Free base) / < 0 (Salt) | Poor retention on standard C18. Requires ion-pairing or 100% aqueous start. |
| Chromophore | Isolated imidazole ring | Weak UV absorbance. Requires low-wavelength UV detection (210-215 nm) or MS. |
Analytical Strategy & Mechanistic Insights
To establish a self-validating and robust analytical system, we must engineer the chromatographic environment to control the ionization state of the basic imidazole nitrogen. We present two orthogonal methodologies: a Polar-Retentive Reversed-Phase (RP-AQ) Method and a Hydrophilic Interaction Liquid Chromatography (HILIC) Method .
The Polar-Retentive RP Approach (Method A)
Standard alkyl C18 chains undergo "hydrophobic collapse" or phase dewetting when exposed to the highly aqueous mobile phases required to retain polar salts. To counteract this, we utilize a polar-modified C18 column (e.g., Waters Atlantis T3 or SunFire C18). The mobile phase incorporates Trifluoroacetic Acid (TFA). TFA serves a dual mechanistic purpose:
-
pH Suppression: At pH ~2.0, the imidazole ring is fully protonated, preventing multi-state ionization peak broadening.
-
Ion-Pairing: The strongly electronegative trifluoroacetate anion forms a transient, neutral ion-pair complex with the protonated imidazole, artificially increasing its hydrophobicity and driving retention into the stationary phase[1],[2].
The HILIC Approach (Method B)
For MS-compatible applications where TFA is undesirable due to ion suppression, HILIC provides an elegant orthogonal solution. In HILIC, the stationary phase is highly polar (e.g., zwitterionic or bare silica). The mobile phase is highly organic (>70% Acetonitrile). The tetrahydrobenzimidazole HCl partitions into a water-enriched layer immobilized on the stationary phase surface.
Decision matrix for chromatographic retention of polar tetrahydrobenzimidazole salts.
Step-by-Step Experimental Protocols
Method A: Polar-Retentive Reversed-Phase (UV Detection)
This method is optimized for routine assay, purity profiling, and stability-indicating analyses. The use of acidic eluents (0.1% to 1% TFA) has been historically validated for the isolation and quantification of tetrahydrobenzimidazole derivatives[2].
1. Reagent Preparation:
-
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
-
Causality Note: TFA has significant UV absorbance below 210 nm. To prevent severe baseline drift during the gradient, ensure the TFA concentration in Phase A and Phase B is perfectly matched.
2. Chromatographic Conditions:
-
Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent polar-embedded C18[1].
-
Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm (Reference 360 nm if using DAD).
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98 | 2 | Initial |
| 3.0 | 98 | 2 | Isocratic hold to retain polar salt |
| 12.0 | 50 | 50 | Linear ramp for impurities |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 98 | 2 | Re-equilibration |
| 20.0 | 98 | 2 | End |
Method B: HILIC (LC-MS Compatible)
Developed for trace-level quantification (e.g., pharmacokinetics) where UV sensitivity is insufficient.
1. Reagent Preparation:
-
Mobile Phase A (Buffer): 20 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the imidazole remains protonated, maximizing electrostatic interaction with the water layer).
-
Mobile Phase B (Organic): 100% Acetonitrile.
2. Chromatographic Conditions:
-
Column: SeQuant ZIC-HILIC (150 mm × 2.1 mm, 5 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic 75% B / 25% A.
-
Detection: ESI+ MS (m/z [M+H]+ = 123.1).
Method Validation & System Suitability (Self-Validating Criteria)
A chromatographic method is only as reliable as its internal controls. The following System Suitability Testing (SST) parameters must be met prior to sample analysis to guarantee the integrity of the data[3].
Table 2: System Suitability Requirements (Method A)
| Parameter | Acceptance Criteria | Mechanistic Rationale |
| Retention Time (Rt) | 4.5 – 5.5 min | Ensures sufficient hydrophobic/ion-pair interaction away from the void volume (t0 ~1.5 min). |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms adequate suppression of secondary silanol interactions by TFA. |
| Theoretical Plates (N) | ≥ 5,000 | Verifies column bed integrity and optimal mass transfer. |
| Injection Precision (RSD) | ≤ 1.0% (n=6) | Validates autosampler precision and sample solvent compatibility. |
| Signal-to-Noise (S/N) | ≥ 10 (LOQ level) | Ensures baseline stability at the low UV wavelength (215 nm). |
Troubleshooting Guide:
-
Issue: Peak splitting or severe tailing.
-
Causality: Injection solvent is too strong (e.g., sample dissolved in 100% Methanol).
-
Correction: Dilute the sample in initial mobile phase conditions (98% Water / 2% ACN).
-
-
Issue: Drifting baseline at 215 nm.
-
Causality: Imbalance of TFA absorbance between aqueous and organic phases.
-
Correction: Add 0.08% TFA to Phase B and 0.1% TFA to Phase A to balance the optical density.
-
References
- Google Patents. Details LCMS measurements and HPLC gradient methodologies (using 0.01% TFA in Water/Acetonitrile on C18 columns) for tetrahydrobenzimidazole derivatives and related heterocycles.
-
UCLA Electronic Theses and Dissertations - Total Synthesis of (±)-Ageliferin eScholarship. Describes the use of preparative HPLC utilizing acidic eluents (0.1-1% CF3CO2H) for the isolation and purification of highly polar 2-aminotetrahydrobenzimidazole intermediates. URL:[Link]
-
Unaromatized Tetrahydrobenzimidazole Synthesis from p-Benzoquinone and N-Arylamidines ResearchGate. Highlights the synthesis and HPLC analysis (at specific pH parameters, e.g., pH 4.5) of unaromatized tetrahydrobenzimidazole adducts, demonstrating the necessity of pH control in chromatographic evaluation. URL:[Link]
Sources
Establishing In Vivo Dosing Protocols for Novel Tetrahydrobenzimidazole Derivatives: A Methodological Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. In the absence of established public data for this specific compound, this guide outlines a foundational and scientifically rigorous approach to protocol development. We will focus on the critical thinking and experimental logic required to move from bench to in vivo models, drawing upon the broader knowledge base of benzimidazole and related heterocyclic compounds. The principles detailed herein are designed to ensure experimental success, data integrity, and adherence to ethical standards in animal research.
Introduction: The Benzimidazole Scaffold and Therapeutic Potential
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The tetrahydro-derivative, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, represents a class of compounds with unique stereochemical and electronic properties that warrant investigation.
Developing a robust in vivo dosing protocol is a critical step in evaluating the therapeutic potential of any new chemical entity. This process is not merely procedural but requires a deep understanding of the compound's physicochemical properties, the biological system under investigation, and the principles of pharmacokinetics and toxicology. This guide will walk you through the essential considerations and experimental workflows for establishing a safe and efficacious dosing regimen for this novel agent.
Pre-formulation & Vehicle Selection: The Foundation of a Successful Study
The journey to an effective in vivo study begins with a thorough characterization of the test article and the selection of an appropriate vehicle. The hydrochloride salt form of the compound suggests potential aqueous solubility, but this must be empirically determined.
Physicochemical Characterization
A summary of known properties for the related compound 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride is presented in Table 1. Researchers should conduct similar characterization for the specific compound of interest.
| Property | Value | Source |
| Molecular Formula | C8H11ClN2O2 | [3][4] |
| Molecular Weight | 202.64 g/mol | [3][4] |
| Physical Form | Solid | |
| Melting Point | 248-250 °C | |
| Storage | Room temperature, protect from light | [4] |
Causality in Vehicle Selection
The choice of vehicle is paramount as it directly impacts the compound's solubility, stability, and bioavailability. An inappropriate vehicle can lead to precipitation, poor absorption, or even vehicle-induced toxicity, confounding experimental results.
Recommended Vehicle Screening Protocol:
-
Aqueous Solubility: Begin by assessing solubility in sterile water and physiological saline (0.9% NaCl). As a hydrochloride salt, it may have sufficient solubility for lower concentrations.
-
pH Adjustment: If solubility is limited, assess the effect of pH adjustment using buffers such as phosphate-buffered saline (PBS).
-
Co-solvents: For compounds with poor aqueous solubility, a tiered approach to co-solvents is recommended. A common starting point is a mixture of DMSO and saline.
-
Rationale: DMSO is a powerful solvent, but can have its own biological effects and toxicity. The goal is to use the absolute minimum amount of DMSO required to achieve and maintain solubility upon dilution into an aqueous vehicle.
-
-
Complexing Agents: If simple co-solvents are insufficient, consider cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) which can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
A generalized protocol for vehicle preparation for a poorly soluble benzimidazole derivative is detailed below[5][6].
Protocol 1: Vehicle Preparation for a Hypothetical Formulation
-
Weigh the required amount of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride in a sterile container.
-
Add a minimal volume of a suitable solubilizing agent (e.g., 100% DMSO) to create a concentrated stock.
-
Vortex or sonicate at a controlled temperature until the compound is fully dissolved.
-
In a separate sterile container, prepare the dilution vehicle (e.g., sterile saline or PBS).
-
Slowly add the dilution vehicle to the concentrated stock while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates before administration.
In Vivo Study Design: A Tiered Approach
A systematic, tiered approach is essential for efficiently determining a therapeutic window. This typically involves a dose-range finding study to determine the maximum tolerated dose (MTD), followed by pharmacokinetic (PK) and pharmacodynamic (PD) or efficacy studies.
Route of Administration
The choice of administration route depends on the intended clinical application and the compound's properties.
-
Intraperitoneal (i.p.) Injection: Often used in early preclinical studies for its rapid absorption and bypass of first-pass metabolism[5].
-
Oral Gavage (p.o.): Preferred for assessing oral bioavailability and for compounds intended for oral administration in humans[5].
-
Intravenous (i.v.) Injection: Provides 100% bioavailability and is used to determine key pharmacokinetic parameters.
Maximum Tolerated Dose (MTD) Study
The primary goal of the MTD study is to identify the highest dose that can be administered without causing unacceptable toxicity.
Protocol 2: Acute MTD Study Design
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group). The dose range should be selected based on any available in vitro cytotoxicity data.
-
Dosing: Administer a single dose of the compound or vehicle via the chosen route.
-
Clinical Observation: Monitor animals for signs of toxicity (e.g., changes in weight, behavior, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.
The following diagram illustrates the workflow for establishing an in vivo dosing protocol.
Sources
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride | C8H11ClN2O2 | CID 53231038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mastering Purity: A Comprehensive Guide to the Purification and Recrystallization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This application note provides a detailed, in-depth guide to the purification and recrystallization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, a crucial building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a foundational understanding of the principles behind each step, ensuring robust and reproducible results.
The synthetic route to 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, typically involving the condensation of 1,2-diaminocyclohexane with a suitable one-carbon source followed by salt formation, can often yield a crude product containing unreacted starting materials, reaction byproducts, and other impurities. Achieving the high purity required for downstream applications necessitates effective purification strategies. This guide will explore two primary techniques: column chromatography and recrystallization, offering detailed protocols and the scientific rationale for each procedural choice.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is fundamental to developing an effective purification strategy. As a hydrochloride salt, the compound exhibits significantly different solubility characteristics compared to its freebase form. It is generally a polar, water-soluble solid. This polarity dictates the choice of chromatographic conditions and recrystallization solvents.
The Purification Workflow: A Strategic Approach
The purification of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride can be systematically approached in a two-step process: initial purification by column chromatography to remove bulk impurities, followed by recrystallization to achieve high crystalline purity.
Caption: A strategic workflow for the purification of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
PART 1: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like our target hydrochloride salt, a polar stationary phase like silica gel is appropriate, used in conjunction with a mobile phase of increasing polarity.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice due to its high resolving power for a wide range of compounds. Its slightly acidic nature is generally compatible with hydrochloride salts.
-
Mobile Phase Selection: The choice of eluent is critical. A gradient elution is often most effective. Starting with a less polar solvent system allows for the elution of non-polar impurities. The polarity is then gradually increased to elute the more polar target compound. Common solvent systems for benzimidazoles include mixtures of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes[1][2]. Given the polar nature of the hydrochloride salt, a DCM/MeOH system is a suitable starting point.
-
TLC for Method Development: Before committing to a large-scale column, it is essential to optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.
Experimental Protocol: Column Chromatography
Materials:
-
Crude 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of methanol.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various DCM:MeOH solvent systems (e.g., 98:2, 95:5, 90:10 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Identify a solvent system that provides good separation with an Rf of ~0.3 for the product spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of the mobile phase or a stronger solvent like pure methanol.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 to 90:10 DCM:MeOH) to elute the target compound.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Caption: Step-by-step workflow for purification by column chromatography.
PART 2: Recrystallization for Ultimate Purity
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For hydrochloride salts, polar protic solvents like ethanol or methanol are often good choices. Mixed solvent systems, such as methanol/ethyl acetate or ethanol/diethyl ether, can also be highly effective. The addition of a less polar "anti-solvent" to a solution of the compound in a polar solvent can induce crystallization.
-
Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Experimental Protocol: Recrystallization
Materials:
-
Purified 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (from column chromatography)
-
Methanol
-
Ethyl Acetate (or Diethyl Ether)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
To the hot methanolic solution, slowly add ethyl acetate (or diethyl ether) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate (or diethyl ether).
-
Dry the crystals under vacuum to remove any residual solvent.
-
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential Adsorption | Differential Solubility |
| Stationary Phase | Silica Gel | None |
| Mobile/Solvent System | Dichloromethane/Methanol (Gradient) | Methanol/Ethyl Acetate |
| Primary Goal | Removal of diverse impurities | High crystalline purity |
| Typical Yield | 60-90% | >80% |
PART 3: Purity Assessment and Characterization
A self-validating protocol requires robust analytical methods to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of any residual impurities. The spectra should be clean and consistent with the expected structure of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
-
Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the compound.
By following these detailed protocols and understanding the underlying principles, researchers can confidently and consistently achieve high-purity 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, a critical step in advancing drug discovery and development programs.
References
Sources
Formulation Strategies for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the essential pre-formulation investigations and formulation strategies for the hydrochloride salt of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole, a weakly basic active pharmaceutical ingredient (API). Recognizing the common challenges associated with hydrochloride salts of poorly soluble weak bases, this document provides a framework for a systematic approach to formulation development. We will explore the physicochemical characterization of the API, including its predicted pKa and solubility, and present detailed protocols for developing both oral solid and parenteral dosage forms. Key considerations for excipient compatibility, stability, and analytical method development are also discussed to ensure the development of a robust and effective drug product.
Introduction: Navigating the Formulation of a Weakly Basic Hydrochloride Salt
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride belongs to the benzimidazole class of compounds. As a hydrochloride salt of a weak base, its aqueous solubility is expected to be pH-dependent, a critical factor influencing its formulation design and in vivo performance. Hydrochloride salts are frequently utilized to enhance the solubility and dissolution rate of basic drugs[1]. However, they can also present challenges such as hygroscopicity, potential for disproportionation, and interactions with common pharmaceutical excipients[2][3].
This application note serves as a practical guide for researchers and formulation scientists, outlining a logical workflow for the development of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride formulations. By understanding the fundamental physicochemical properties of the API and employing rational formulation strategies, it is possible to overcome the hurdles associated with this class of compounds and develop a stable, bioavailable, and manufacturable drug product.
Logical Workflow for Formulation Development
Figure 1: A high-level overview of the formulation development workflow for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
Physicochemical Characterization of the API
A thorough understanding of the API's physicochemical properties is the cornerstone of successful formulation development. While experimental data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is not extensively available in the public domain, we can infer key properties from its structure and data on the free base.
Structural Information
-
API: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
-
Free Base: 4,5,6,7-Tetrahydro-1H-benzoimidazole
-
CAS Number (API): 78520-29-3
-
CAS Number (Free Base): 3752-24-7[4]
-
Molecular Formula (Free Base): C₇H₁₀N₂[5]
-
Molecular Weight (Free Base): 122.17 g/mol [5]
Key Physicochemical Parameters
The following table summarizes the available and predicted physicochemical properties critical for formulation design.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance in Formulation |
| Melting Point | 149-150 °C[4] | Not available | Affects manufacturing process selection (e.g., hot-melt extrusion). |
| pKa (Predicted) | ~5.5 - 6.5 | Not applicable | Governs pH-dependent solubility and absorption. |
| Aqueous Solubility | Predicted to be low | pH-dependent | A key determinant of bioavailability and formulation strategy. |
| LogP (Predicted) | ~1.5 - 2.5 | Lower than free base | Indicates lipophilicity and potential for membrane permeation. |
| Hygroscopicity | Not available | Expected to be higher | Impacts handling, storage, and packaging requirements. |
Note on Predicted Values: The pKa and LogP values are estimated based on the chemical structure of the benzimidazole ring system and are intended for initial guidance. Experimental determination is strongly recommended. The solubility of the hydrochloride salt is expected to be significantly higher in acidic environments due to the ionization of the weak base.
Pre-formulation Studies: Building a Foundation for Success
Pre-formulation studies are essential to de-risk the formulation development process by identifying potential liabilities of the API and establishing a design space for the final dosage form.
pH-Solubility Profile
Rationale: As a salt of a weak base, the aqueous solubility of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride will be highly dependent on the pH of the medium. The Henderson-Hasselbalch equation can be used to describe this relationship[1][6][7]. Understanding this profile is critical for predicting its dissolution behavior in the gastrointestinal tract and for developing parenteral formulations.
Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 1 to 8 (e.g., HCl for pH 1-2, phosphate buffers for pH 3-8).
-
Equilibrate excess API: Add an excess amount of the API to each buffer in sealed vials.
-
Agitate to equilibrium: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample and filter: Withdraw a sample from each vial and immediately filter through a 0.22 µm filter to remove undissolved solids.
-
Quantify API concentration: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved API.
-
Plot solubility vs. pH: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Excipient Compatibility Studies
Rationale: Excipients are necessary components of most dosage forms, but they can interact with the API, leading to instability. For hydrochloride salts of weak bases, particular attention should be paid to excipients that can alter the microenvironmental pH and induce disproportionation (conversion of the salt to the less soluble free base)[2][8][9].
Protocol for Excipient Compatibility Screening:
-
Select common excipients: Choose a range of commonly used excipients from different functional classes (diluents, binders, disintegrants, lubricants).
-
Prepare binary mixtures: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).
-
Stress the mixtures: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analyze for degradation: Analyze the stressed samples using a stability-indicating HPLC method to quantify the parent API and detect any degradation products.
-
Assess physical changes: Visually inspect the samples for any changes in color, appearance, or physical state.
Key Excipients to Scrutinize:
-
Basic excipients: Magnesium stearate, sodium stearyl fumarate, and croscarmellose sodium have been shown to induce disproportionation of hydrochloride salts[2].
-
Hygroscopic excipients: These can absorb moisture, which can facilitate chemical degradation and physical changes.
Formulation Strategies and Protocols
Based on the pre-formulation data, appropriate formulation strategies can be developed to ensure optimal drug delivery.
Oral Solid Dosage Forms
Given the predicted poor aqueous solubility of the free base, strategies to enhance dissolution will likely be necessary for oral solid dosage forms.
Formulation Approaches for Enhanced Dissolution:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the API, leading to a faster dissolution rate[10].
-
Solid Dispersions: Dispersing the API in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution[11].
-
Use of Solubilizing Excipients: Incorporating surfactants or other solubilizing agents into the formulation can enhance the dissolution of the API in the gastrointestinal fluids.
Protocol for Developing a Tablet Formulation using Direct Compression:
-
Blend API and excipients: In a suitable blender, mix the API with a diluent (e.g., microcrystalline cellulose), a disintegrant (e.g., crospovidone), and other necessary excipients.
-
Lubricate the blend: Add a lubricant (e.g., magnesium stearate, carefully considering compatibility) and blend for a short period.
-
Compress into tablets: Compress the lubricated blend into tablets of the desired weight and hardness using a tablet press.
-
Evaluate tablet properties: Test the tablets for weight variation, hardness, friability, disintegration time, and dissolution.
Parenteral Formulations
For parenteral administration, the API must be completely dissolved. Given the pH-dependent solubility, a buffered aqueous solution is a viable approach.
Formulation Approaches for Parenteral Delivery:
-
pH Adjustment: The most straightforward approach is to formulate the API in an aqueous solution with a pH that ensures complete dissolution.
-
Co-solvents: If the required concentration cannot be achieved by pH adjustment alone, the use of co-solvents such as propylene glycol, ethanol, or polyethylene glycols (PEGs) can be explored[8].
-
Complexation: Cyclodextrins can be used to form inclusion complexes with the API, thereby increasing its aqueous solubility.
Protocol for Developing a Parenteral Solution:
-
Determine the target pH: Based on the pH-solubility profile, select a pH that provides the desired solubility with an adequate buffer capacity.
-
Prepare the vehicle: Prepare the aqueous vehicle containing the chosen buffer system and any other excipients (e.g., tonicity-adjusting agents).
-
Dissolve the API: Dissolve the API in the vehicle with gentle mixing.
-
Sterile filter: Filter the solution through a 0.22 µm sterile filter.
-
Fill into vials: Aseptically fill the sterile solution into appropriate vials and seal.
-
Analyze the final product: Test the final product for pH, clarity, osmolality, and API concentration.
Analytical Method Development and Validation
A robust and validated analytical method is crucial for all stages of formulation development, from pre-formulation to stability testing.
HPLC Method for Quantification and Stability Assessment
Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the API and separate it from any potential degradation products or impurities.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0)[9][12].
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance for the API.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Rationale: Forced degradation (stress testing) studies are performed to identify the likely degradation products and establish the intrinsic stability of the API[13][14]. This information is essential for developing a stability-indicating analytical method.
Protocol for Forced Degradation:
-
Prepare API solutions: Prepare solutions of the API in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solid sample and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solid sample and a solution to UV and visible light.
-
-
Monitor degradation: Analyze the samples at various time points using the developed HPLC method.
-
Identify degradation products: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.
Forced Degradation Workflow
Figure 2: A schematic representation of a typical forced degradation study workflow.
Conclusion
The successful formulation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride requires a systematic and science-driven approach. By thoroughly characterizing the API's physicochemical properties, conducting comprehensive pre-formulation studies, and selecting appropriate formulation strategies and excipients, it is possible to develop a stable and effective drug product. The protocols and guidance provided in this application note offer a solid foundation for initiating the formulation development of this and other similar weakly basic hydrochloride salts. It is imperative that experimental data be generated to confirm the predicted properties and guide the formulation process to a successful outcome.
References
- Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. (2024). [Source not fully provided, but content is relevant]
- Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2017). Asian Journal of Pharmaceutics (AJP).
- Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stear
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). [Source not fully provided, but content is relevant]
- Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026).
- 4,5,6,7-tetrahydro-1H-benzo[d]imidazole | 3752-24-7. (n.d.). Sigma-Aldrich.
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). [Source not fully provided, but content is relevant]
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (1H-benzimidazol-2-ylthio)acetonitril. (2025). Benchchem.
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed.
- Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formul
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). [Source not fully provided, but content is relevant]
- APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIV
- Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. (n.d.). PMC.
- Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (2014).
- Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. (2019). Research Journal of Pharmacy and Technology.
- Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. (2016).
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
- (PDF) Forced Degradation Studies. (2017).
- 4,5,6,7-Tetrahydro-1H-benzimidazole supplier - CAS 3752-24-7. (2024). Exclusive Chemistry Ltd.
- 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem.
- 1H-Benzimidazole, 4,5,6,7-tetrahydro-. (n.d.). CymitQuimica.
- 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. (n.d.). PubChem.
- 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. (n.d.). LookChem.
- CAS 1212-48-2: 1H-Benzimidazole, 2-(phenylmethyl)-. (n.d.). CymitQuimica.
- CAS#:26751-12-2 | 1-benzyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole. (2025). Chemsrc.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). [Source not fully provided, but content is relevant]
- Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). [Source not fully provided, but content is relevant]
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
- 4,5,6,7-Tetrahydro-1H-benzoimidazole | CAS 225647-12-1. (n.d.). SCBT.
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Helda - University of Helsinki.
- 4,5,6,7-TETRAHYDRO-1H-BENZOIMIDAZOLE — Chemical Substance Information. (n.d.). [Source not fully provided, but content is relevant]
- (1-Methyl-4,5,6,7-tetrahydro-1H-benzoimidazol-2-yl)-phosphonic acid. (n.d.). Guidechem.
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.).
- Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists. (2016).
- excipient used in parentral formulation. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- US9493425B2 - Method for preparation of benzimidazole derivatives. (n.d.).
- 26751-24-6 | 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid. (n.d.). [Source not fully provided, but content is relevant]
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole. (n.d.). Sigma-Aldrich.
- Bordwell pKa Table. (2017).
- Benzimidazole(s)
- 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride. (n.d.).
- Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect. (2024). PubMed.
- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. (n.d.).
- US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles. (n.d.). Google Patents.tetrahydro benzimidazoles. (n.d.).
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. API Stress Testing Studies - Protheragen [protheragen.ai]
- 5. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. pharxmonconsulting.com [pharxmonconsulting.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. iajps.com [iajps.com]
- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Catalytic Applications of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride in Organic Synthesis
Introduction
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that serves as a crucial precursor for the generation of N-heterocyclic carbenes (NHCs). These NHCs, featuring a saturated benzannulated backbone, are powerful ligands in transition metal catalysis. The saturated nature of the fused cyclohexyl ring imparts specific steric and electronic properties to the resulting metal complexes, influencing their stability, solubility, and catalytic activity.
This document provides a comprehensive overview of the catalytic applications derived from this precursor, focusing on its role in forming highly effective ruthenium-based catalysts for transfer hydrogenation reactions. We will delve into the synthesis of the active catalyst, detailed reaction protocols, and the mechanistic principles that govern its efficacy.
Core Concept: From Imidazolium Salt to Active NHC Catalyst
The hydrochloride salt, 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride, is a stable, crystalline solid that is readily handled. It is not catalytically active itself but is the direct precursor to the active N-heterocyclic carbene ligand. The transformation involves a deprotonation step, typically carried out in situ using a base, to generate the free carbene. This carbene, a strong σ-donor, then coordinates to a metal center (e.g., Ruthenium) to form the catalytically active species.[1][2] The overall process is foundational to many modern catalytic systems.[3]
The general pathway from the precursor salt to a functional metal complex is a cornerstone of NHC chemistry, enabling the creation of robust catalysts for a wide array of organic transformations.[3][4]
Application I: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
One of the most significant applications of NHCs derived from saturated benzimidazolium salts is in the field of transfer hydrogenation.[4][5][6] This process reduces ketones to their corresponding alcohols using a hydrogen donor like 2-propanol, offering a milder and often more selective alternative to high-pressure hydrogenation. Ruthenium(II) complexes bearing these NHC ligands have demonstrated high efficiency in this transformation.[5][6][7]
Synthesis of the Active Catalyst: [RuCl₂(p-cymene)(NHC)]
The active catalyst is typically a Ruthenium(II)-NHC complex. A common and effective method for its synthesis involves a transmetalation reaction via a silver-NHC intermediate.[5][6] This multi-step process ensures the clean and efficient formation of the target ruthenium complex.
Workflow for Catalyst Synthesis
The following diagram illustrates the synthetic route from the benzimidazolium salt to the final Ruthenium-NHC catalyst.
Caption: Synthesis of the Ru(II)-NHC catalyst via a silver-NHC intermediate.
Protocol 1: Synthesis of [RuCl₂(p-cymene)(NHC)] Catalyst
This protocol is adapted from established procedures for synthesizing similar Ruthenium-NHC complexes.[5][6]
Materials:
-
N-Alkyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazolium hydrochloride
-
Silver(I) oxide (Ag₂O)
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Silver-NHC Complex Formation:
-
In a Schlenk flask under an inert atmosphere (Argon), combine the N-alkyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazolium salt (1.0 equiv.) and silver(I) oxide (0.5 equiv.).
-
Add anhydrous DCM and stir the suspension at room temperature, protected from light, for 24 hours.
-
Monitor the reaction for the formation of the silver-NHC complex. The progress can be tracked by the consumption of the starting materials.
-
-
Transmetalation:
-
In a separate Schlenk flask, dissolve the [RuCl₂(p-cymene)]₂ dimer (0.5 equiv.) in anhydrous DCM.
-
Filter the suspension from Step 1 through Celite directly into the ruthenium solution.
-
Stir the resulting mixture at room temperature for 4-6 hours under an inert atmosphere.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired [RuCl₂(p-cymene)(NHC)] complex.
-
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol details the use of the synthesized Ruthenium-NHC complex for the reduction of acetophenone to 1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)(NHC)] catalyst
-
Acetophenone
-
2-Propanol (hydrogen source and solvent)
-
Potassium hydroxide (KOH) (co-catalyst)
-
Anhydrous toluene (optional co-solvent)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the [RuCl₂(p-cymene)(NHC)] catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add potassium hydroxide (e.g., 0.1 mmol, 10 mol%).
-
Add acetophenone (1.0 mmol).
-
Add 2-propanol (e.g., 5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The yield of 1-phenylethanol can be determined by GC analysis or by purification via column chromatography.
-
Catalytic Cycle for Transfer Hydrogenation
The mechanism involves the formation of a ruthenium-hydride species which then delivers the hydride to the ketone substrate.
Caption: Simplified catalytic cycle for Ru-NHC mediated transfer hydrogenation.
Performance and Scope
Ruthenium complexes bearing NHC ligands derived from 4,5,6,7-tetrahydro-1H-benzo[d]imidazole have shown excellent performance in the transfer hydrogenation of a variety of ketones.[5][6] The saturated backbone of the NHC ligand often leads to catalysts with enhanced stability and activity.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | Acetophenone | 1.0 | 1 | >99 |
| 2 | 4-Chloroacetophenone | 1.0 | 1.5 | 98 |
| 3 | Benzophenone | 1.0 | 3 | 94 |
| 4 | Cyclohexanone | 1.0 | 0.5 | >99 |
| 5 | 2-Acetylthiophene | 1.0 | 3 | 91 |
Data is representative and compiled from similar systems described in the literature.[8]
Broader Catalytic Context
While this guide focuses on transfer hydrogenation, it is important to note that NHC ligands derived from benzimidazolium salts are versatile and have been successfully employed in a range of other catalytic reactions. These include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck-Mizoroki reactions, which are fundamental for C-C bond formation.[9][10] The specific steric and electronic properties of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-derived NHC can be leveraged to tune catalyst performance in these transformations as well.
Conclusion
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a valuable and accessible precursor for a class of N-heterocyclic carbene ligands with a saturated backbone. When complexed with ruthenium, these ligands form highly active and stable catalysts for the transfer hydrogenation of ketones. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals looking to employ this robust catalytic system in organic synthesis. The versatility of the NHC ligand also suggests potential for broader applications in other transition-metal-catalyzed reactions.
References
-
Slimani, Z. et al. (2020). Synthesis, characterization, biological determination and catalytic evaluation of ruthenium(ii) complexes bearing benzimidazole-based NHC ligands in transfer hydrogenation catalysis. New Journal of Chemistry, 44(14), 5309-5323. Available at: [Link]
-
Slimani, Z. et al. (2020). Synthesis, characterization, biological determination and catalytic evaluation of ruthenium(II) complexes bearing benzimidazole-based NHC ligands in transfer hydrogenation Catalysis. ResearchGate. Available at: [Link]
-
Küçükbay, H. et al. (2012). Synthesis, characterization, and microwave-promoted catalytic activity of novel benzimidazole salts bearing silicon-containing substituents in Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions under aerobic conditions. Turkish Journal of Chemistry. Available at: [Link]
-
Li, S. et al. (2014). Synthesis and structures of ruthenium–NHC complexes and their catalysis in hydrogen transfer reaction. Inorganic Chemistry Communications, 46, 1-5. Available at: [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation using complexes 2 and 3. ResearchGate. Available at: [Link]
-
Malki, A. et al. (2022). Biological Activities of Ruthenium NHC Complexes: An Update. Molecules, 27(15), 4703. Available at: [Link]
-
Al-Majid, A. M. et al. (2024). Synthesis, characterization, and anticancer potential of novel NHC ligands and their selenium complexes: a combined in vitro and in silico investigation. RSC Advances, 14(3), 1851-1867. Available at: [Link]
-
Jeong, M. et al. (2016). Synthesis of C2-Symmetric Benzimidazolium Salts and Their Application in Palladium-Catalyzed Enantioselective Intramolecular α-Arylation of Amides. Molecules, 21(10), 1349. Available at: [Link]
-
JoVE. (2022). Benzimidazolium Salts & Catalytic Activity: Carbon-Carbon Bond-Forming Reactions l Protocol Preview. YouTube. Available at: [Link]
-
IntechOpen. (2022). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen. Available at: [Link]
- Google Patents. (2020). US10759763B2 - Syntheses of N-heterocyclic carbenes and intermediates therefor. Google Patents.
-
University of York. (n.d.). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. University of York Research Repository. Available at: [Link]
-
American Chemical Society. (n.d.). Benzimidazole-based macrocyclic tetra-N-heterocyclic carbenes for catalysis. American Chemical Society. Available at: [Link]
-
Tu, T. et al. (2008). Pyridine-bridged benzimidazolium salts: synthesis, aggregation, and application as phase-transfer catalysts. Angewandte Chemie International Edition in English, 47(37), 7127-31. Available at: [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Gan, W. et al. (2012). Substituent-dependent structures and catalysis of benzimidazole-tethered N-heterocyclic carbene complexes of Ag(i), Ni(ii) and Pd(ii). Dalton Transactions, 41(1), 229-239. Available at: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Center for Biotechnology Information. Available at: [Link]
-
Oriental Journal of Chemistry. (2021). One Pot Synthesis, Characterization of Benzothiazole/ Benzimidazole Tethered Imidazole Derivatives using Clay as Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). One Pot Synthesis, Characterization of Benzothiazole/ Benzimidazole Tethered Imidazole Derivatives using Clay as Catalyst. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of N-heterocyclic Carbenes and Metal Complexes [manu56.magtech.com.cn]
- 2. Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis | IntechOpen [intechopen.com]
- 3. US10759763B2 - Syntheses of N-heterocyclic carbenes and intermediates therefor - Google Patents [patents.google.com]
- 4. Biological Activities of Ruthenium NHC Complexes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological determination and catalytic evaluation of ruthenium(ii) complexes bearing benzimidazole-based NHC ligands in transfer hydrogenation catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structures of ruthenium–NHC complexes and their catalysis in hydrogen transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Substituent-dependent structures and catalysis of benzimidazole-tethered N-heterocyclic carbene complexes of Ag(i), Ni(ii) and Pd(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Evaluating Cellular Viability and Cytotoxicity using 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride with a Tetrazolium-Based Assay
Introduction: The Rationale for Assessing Benzimidazole Derivatives in Cell Viability
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been reported to exhibit anticancer, antiproliferative, and other therapeutic properties, often by targeting fundamental cellular processes.[3][4] Given that many of these mechanisms converge on pathways that influence cellular metabolism and proliferation, a primary step in characterizing a novel benzimidazole derivative, such as 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, is to assess its impact on cell viability.
This application note provides a comprehensive protocol for evaluating the cytotoxic or cytostatic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The MTT assay is a cornerstone technique for assessing cell metabolic activity, which serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle of the MTT Assay
The assay's mechanism is predicated on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[8][9] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.[5][8][9] Therefore, the quantity of formazan produced is directly proportional to the number of viable, respiring cells.[7][10] The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal compared to an untreated control population indicates a reduction in metabolic activity, which can be interpreted as a loss of cell viability or an inhibition of proliferation.
PART 1: Reagent and Compound Preparation
Preparation of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride Stock Solution
The hydrochloride salt form of a compound is often utilized to enhance aqueous solubility.[11][12] However, the final concentration of any solvent used for initial solubilization must be carefully controlled to prevent solvent-induced cytotoxicity.
-
Solvent Selection: The primary solvent of choice for an initial high-concentration stock should be sterile Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
-
Stock Solution (100 mM):
-
Aseptically weigh out a precise amount of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM stock solution.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.
-
Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term stability.
-
Preparation of MTT Reagent (5 mg/mL)
-
Causality: The MTT powder is light-sensitive and should be handled accordingly. The solution must be sterile-filtered to prevent microbial contamination, as bacteria can also reduce MTT and lead to falsely elevated readings.[13][14]
-
Dissolve MTT powder in sterile, phenol red-free phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).
-
Store the MTT solution at 4°C for up to one month or at -20°C for longer-term storage.
-
Preparation of Solubilization Solution
-
Causality: The formazan crystals produced are insoluble in aqueous solutions and must be dissolved for accurate absorbance measurement.[8][10] A common and effective solvent is DMSO. Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
-
DMSO: Use cell culture grade, sterile DMSO.
-
Acidic SDS: Prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl). This can help to stabilize the formazan color.
-
PART 2: Experimental Protocol
This protocol is designed for a 96-well plate format, which is ideal for dose-response studies.
Cell Seeding
-
Causality: The optimal cell seeding density is critical and must be determined empirically for each cell line. Too few cells will result in a low signal, while too many cells can lead to over-confluency and nutrient depletion, affecting metabolic rates and skewing the results.[13] The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Harvest cells that are in a healthy, logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment
-
Prepare serial dilutions of the 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride from your 100 mM stock solution in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound.
-
Experimental Controls (Crucial for Data Integrity):
-
Untreated Control: Cells treated with culture medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions. This is essential to ensure the solvent itself is not affecting cell viability.[13]
-
Blank Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance of the medium and MTT reagent.[8][13]
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Incubation and Formazan Solubilization
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.
-
For Suspension Cells: Centrifuge the plate (e.g., at 1000 x g for 5 minutes), then carefully aspirate the supernatant. Add 100-150 µL of Solubilization Solution.
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[8]
Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance from fingerprints or cell debris.[8]
-
Calculation:
-
First, subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
PART 3: Data Presentation and Visualization
Experimental Parameters Summary
| Parameter | Recommendation | Rationale |
| Cell Line | User-defined (e.g., A549, HeLa, HepG2) | Sensitivity to compounds is cell-line dependent. |
| Seeding Density | 1,000 - 100,000 cells/well | Must be optimized to ensure logarithmic growth.[13] |
| Compound Solvent | DMSO | Common solvent for organic compounds. |
| Final Solvent Conc. | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity. |
| MTT Concentration | 0.5 mg/mL | Standard concentration for effective signal generation.[5] |
| Incubation Time | 2-4 hours | Allows for sufficient formazan crystal formation.[9] |
| Solubilization Agent | DMSO or 10% SDS in 0.01M HCl | Ensures complete dissolution of formazan for accurate readings.[9] |
| Absorbance λ | 570 nm (Reference: 630-690 nm) | Peak absorbance for formazan.[8] |
Diagrams
Caption: Principle of the MTT Cell Viability Assay.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. IntechOpen.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules.
-
MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]
- Al-Dhfyan, A., & Al-Amer, O. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology.
- Alam, M. J., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules.
- Perin, N., et al. (2020).
-
Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
-
Reddit. (2023). struggling with MTT assay. Retrieved from [Link]
-
Reddit. (2017). Problems with MTT. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate.... Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
BenchSci. (n.d.). Sodium Chloride Solutions in Cell Biology, Microbiology, and Molecular Biology. Retrieved from [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. opentrons.com [opentrons.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth, field-proven insights and solutions to optimize your reaction yield and purity.
Introduction
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole and its derivatives are significant structural motifs in medicinal chemistry. They serve as key intermediates for pharmaceuticals targeting a range of conditions, including hypertension and cancer, and are explored as selective enzyme inhibitors.[1][2] Achieving a high-yield, high-purity synthesis of the hydrochloride salt is crucial for subsequent research and development. This guide addresses the most common synthetic routes and provides practical troubleshooting advice.
Overview of Primary Synthetic Routes
Two primary pathways are commonly employed for the synthesis of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core:
-
Reductive Hydrogenation: This method involves the catalytic hydrogenation of a commercially available benzimidazole precursor. It is favored for its directness but is highly dependent on catalyst activity and reaction conditions.[3]
-
Condensation & Cyclization: This approach builds the imidazole ring from a saturated carbocyclic precursor, typically by condensing 1,2-cyclohexanediamine with a one-carbon source like formic acid or its derivatives. This method avoids high-pressure hydrogenation but requires careful control of dehydration conditions.[4]
The final step in either route is the formation of the hydrochloride salt, which is critical for improving the compound's stability and handling properties.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield in Reductive Hydrogenation of Benzimidazole
Question: My reaction yield is consistently below 50% when hydrogenating benzimidazole to produce 4,5,6,7-tetrahydro-1H-benzo[d]imidazole. What are the most probable causes and how can I improve the outcome?
Answer: Low yield in this catalytic hydrogenation is a frequent challenge, often attributable to catalyst inactivation or suboptimal reaction parameters. Let's break down the key factors:
-
Catalyst Selection and Activity: The choice of catalyst is paramount. While Raney nickel has been used, it often requires harsh conditions (high pressure and temperature).[3] Palladium (Pd) and Platinum (Pt) catalysts are more effective under milder conditions. Platinum, particularly as Platinum(IV) oxide (PtO₂) in glacial acetic acid, has been shown to successfully hydrogenate 2-substituted benzimidazoles.[3] For the parent benzimidazole, palladium on carbon (Pd/C) is a common choice.
-
Causality: The catalyst's role is to provide a surface for the adsorption of both hydrogen and the aromatic benzimidazole ring, facilitating the reduction of the benzene portion. Catalyst activity can be hindered by impurities in the starting material or solvent, which can block active sites.
-
Solution:
-
Ensure the benzimidazole starting material is of high purity. Recrystallize if necessary.
-
Use a fresh, high-quality catalyst. A 5-10% (w/w) loading of Pd/C is a typical starting point.
-
Consider screening different catalysts, such as PtO₂ or different supports for palladium.
-
-
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent choice are interconnected variables that must be optimized.
-
Causality: Sufficient hydrogen pressure is needed to ensure a high concentration of dissolved hydrogen, driving the reaction forward. Temperature affects the reaction rate but can also promote side reactions if too high. The solvent, typically glacial acetic acid, helps to solubilize the starting material and provides a mildly acidic environment that can facilitate the reaction.[5]
-
Solution: A systematic optimization is recommended. See the table below for typical starting parameters.
-
Table 1: Recommended Starting Conditions for Hydrogenation of Benzimidazole
| Parameter | Recommended Range | Rationale & Notes |
| Catalyst | 5-10% Pd/C or PtO₂ | Palladium is often effective and more economical. Platinum may be required for more substituted or resistant substrates.[3] |
| Solvent | Glacial Acetic Acid | Excellent solvent for benzimidazoles; the acidic medium can activate the substrate. Ensure it is anhydrous. |
| Hydrogen Pressure | 50-100 psi (3.4 - 6.8 atm) | Higher pressures can increase reaction rates but require specialized equipment. Start in the mid-range. |
| Temperature | 60-90 °C | Balances reaction rate against potential for side reactions. Monitor reaction progress by TLC or LC-MS.[5] |
| Reaction Time | 6-24 hours | Varies significantly with substrate, catalyst load, and conditions. Monitor until starting material is consumed. |
Issue 2: Incomplete Reaction in Condensation/Cyclization Route
Question: I am synthesizing the target molecule by reacting 1,2-cyclohexanediamine with formic acid, but the reaction stalls, leaving significant amounts of starting material. How can I achieve full conversion?
Answer: This is a classic condensation reaction where the formation of two C-N bonds and subsequent cyclization is dependent on the efficient removal of water.
-
Mechanism and Water Removal: The reaction proceeds through the formation of a formamidine intermediate, followed by an intramolecular nucleophilic attack and dehydration to form the imidazole ring. Each step generates water, and since the reaction is reversible, the presence of water will inhibit product formation according to Le Châtelier's principle.
-
Solution:
-
Acid Catalyst: Use a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) to protonate the carbonyl group of formic acid, making it more electrophilic.
-
Dehydration: The most critical factor is water removal. Conducting the reaction in a solvent like toluene or xylene with a Dean-Stark apparatus is highly effective. The water azeotropically distills out of the reaction mixture, driving the equilibrium towards the product.
-
Temperature: Refluxing in toluene (~110 °C) is typically sufficient to facilitate both the reaction and azeotropic water removal.
-
-
Diagram 1: Condensation Reaction Mechanism
A diagram illustrating the acid-catalyzed condensation of 1,2-cyclohexanediamine with formic acid.
Sources
- 1. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0376624B1 - 4,5,6,7-Tetrahydrobenzimidazole derivatives and their preparation - Google Patents [patents.google.com]
Technical Support Center: Minimizing Synthetic Impurities in 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
Welcome to the Technical Support Center for the synthesis and purification of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (THBI·HCl) .
THBI is a highly versatile aliphatic-fused imidazole scaffold critical to the development of[1], selective [2], and complex [3]. However, achieving API-grade purity of its hydrochloride salt is notoriously difficult. The fused cyclohexene ring is highly susceptible to oxidative aromatization[3], and the multicomponent Radziszewski condensation used to build the imidazole core often yields stubborn polymeric byproducts.
This guide is designed for bench scientists and process chemists to troubleshoot, understand the mechanistic causality of impurity formation, and implement self-validating protocols to ensure high-purity yields.
Section 1: Troubleshooting Guides & FAQs
Q1: My final product contains significant amounts of fully aromatized 1H-benzo[d]imidazole. How is this forming, and how do I prevent it? Causality: The tetrahydrobenzo ring fused to the imidazole is thermodynamically driven toward full aromatization. The allylic carbons (C4 and C7) are highly activated. In the presence of atmospheric oxygen, light, or trace transition metals (e.g., from stainless steel reactors or spatulas), a hydrogen atom is abstracted to form a resonance-stabilized radical. This reacts with O2 to form a hydroperoxide intermediate, which rapidly undergoes dehydration and dehydrogenation to yield the fully aromatic benzimidazole[3],[4]. Solution: Treat the free base intermediate as highly air-sensitive. Use strictly degassed solvents (sparged with Argon for >15 minutes) during extraction and crystallization. Avoid using metal spatulas during the handling of the wet cake; use PTFE or ceramic tools instead.
Q2: I am seeing a broad, unresolved "hump" on my LC-MS baseline. What causes this during the condensation reaction? Causality: The standard synthesis utilizes [5] and ammonium acetate. Because 1,2-cyclohexanedione is an α -diketone, it readily undergoes base-catalyzed enolization in the presence of ammonia. Before it can fully react with the aldehyde component, the enolate attacks the carbonyl of another dione molecule, initiating a cascade of aldol condensations. This generates high-molecular-weight, conjugated polymeric impurities. Solution: Control the stoichiometry and addition rate strictly. Add the aldehyde and ammonium acetate first, lowering the temperature to 0°C, and introduce the 1,2-cyclohexanedione dropwise to keep its steady-state concentration low, thereby favoring the cross-condensation over self-polymerization.
Q3: The hydrochloride salt formation yields a sticky, hygroscopic paste instead of a free-flowing crystalline powder. Why? Causality: Water is the enemy of imidazole hydrochloride crystallization. Imidazole salts are inherently hygroscopic. If aqueous HCl is used, or if the organic solvent (like EtOAc or ether) is not strictly anhydrous, water molecules coordinate strongly with the crystal lattice. This disrupts the nucleation thermodynamics, causing the product to "oil out" or form a deliquescent paste. Solution: You must use a strictly anhydrous source of HCl (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) and verify the water content of your solvent system via Karl Fischer titration prior to gas/acid introduction.
Section 2: Quantitative Impurity Profiling
To maintain a self-validating workflow, benchmark your analytical data against the following table. Summarized below are the critical impurities, their mechanistic origins, and the analytical methods required to detect them at ICH Q3A compliance levels.
| Impurity Class | Origin / Causality | Analytical Detection Method | Acceptable Limit |
| 1H-Benzo[d]imidazole | Oxidative dehydrogenation of the cyclohexene ring[4]. | HPLC (UV at 254 nm); LC-MS (m/z 119.1) | < 0.15% |
| 1,2-Cyclohexanedione | Unreacted starting material[5]. | GC-FID or LC-MS (m/z 113.1) | < 0.10% |
| Aldol Polymers | Base-catalyzed self-condensation of the dione. | SEC or LC-MS (Baseline drift > m/z 200) | < 0.50% |
| Water (Moisture) | Hygroscopic absorption during salt formation. | Karl Fischer Titration | < 0.50% |
Section 3: Self-Validating Experimental Protocol
Do not proceed from one step to the next without passing the defined In-Process Control (IPC) . This ensures the protocol validates itself in real-time.
Step 1: Multicomponent Radziszewski Condensation
-
Action: In a flame-dried, argon-flushed round-bottom flask, dissolve ammonium acetate (4.0 eq) and aqueous formaldehyde (1.2 eq) in glacial acetic acid. Cool to 0°C.
-
Action: Dissolve 1,2-cyclohexanedione (1.0 eq) in a minimal amount of glacial acetic acid and add it dropwise over 30 minutes. Once added, heat the mixture to 80°C for 4 hours[1].
-
Causality: Acetic acid acts as both a solvent and a weak acid catalyst to promote imine formation. The slow addition of the dione prevents its self-aldol condensation, while the excess ammonium acetate drives the equilibrium toward the imidazole core.
-
Self-Validation (IPC 1): Pull a 50 µL aliquot, quench in saturated NaHCO3 , and extract with EtOAc. Run TLC (DCM:MeOH 9:1). Do not proceed to workup until the dione spot (which stains bright yellow with KMnO4 ) is completely consumed.
Step 2: Free Base Isolation and De-polymerization
-
Action: Cool the reaction to room temperature and neutralize carefully with aqueous NH4OH to pH 9. Extract the aqueous layer 3x with EtOAc.
-
Action: Add activated charcoal (Darco G-60, 10% w/w) to the combined organic layers. Stir at 40°C for 20 minutes, then filter through a tightly packed Celite pad.
-
Causality: Neutralization precipitates the THBI free base. Activated charcoal selectively adsorbs the high-molecular-weight aldol polymers due to their extended conjugated π -systems, which otherwise cause severe baseline drift in downstream analytics.
-
Self-Validation (IPC 2): Perform LC-MS on the filtrate. The target mass [M+H]+ 123.1 must constitute >95% of the Total Ion Chromatogram (TIC). Polymeric peaks ( m/z>200 ) must be reduced to <1%.
Step 3: Anhydrous Hydrochloride Salt Formation
-
Action: Dry the EtOAc solution over anhydrous Na2SO4 , concentrate under reduced pressure, and redissolve the free base in strictly anhydrous 1,4-dioxane.
-
Action: Sparge the solution with Argon for 10 minutes. Slowly add 4.0 M HCl in 1,4-dioxane (1.05 eq) dropwise at 0°C. Stir for 1 hour as the white precipitate forms. Filter under a blanket of Argon and wash with cold, anhydrous diethyl ether.
-
Causality: Using an anhydrous solvent system prevents the highly hygroscopic THBI·HCl from forming a hydrate. Argon sparging displaces dissolved oxygen, completely halting the oxidative aromatization pathway[3] during the exothermic salting process.
-
Self-Validation (IPC 3): Before adding HCl, perform a Karl Fischer titration on the dioxane solution. Proceed only if water content is <0.05%. After crystallization, verify the salt stoichiometry via 1H -NMR (look for the integration of the downfield exchangeable NH/NH+ protons at ~14 ppm in DMSO- d6 ).
Section 4: Mechanistic & Workflow Visualizations
Below are the logical architectures of the synthesis workflow and the mechanistic degradation pathway, rendered in Graphviz.
Caption: Workflow for THBI·HCl synthesis highlighting critical impurity branching points.
Caption: Mechanistic pathway of oxidative aromatization leading to benzimidazole impurities.
References
-
Zarghi, A., et al. (2015). "Design, Synthesis and Cytotoxicity Evaluation of New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazoles as Tubulin Inhibitors." Iranian Journal of Pharmaceutical Research.[Link]
-
Zarghi, A., et al. (2012). "Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors." Medicinal Chemistry Research.[Link]
-
Thomas, O. P., et al. (2017). "Terrazoanthines, 2-Aminoimidazole Alkaloids from the Tropical Eastern Pacific Zoantharian Terrazoanthus onoi." Organic Letters.[Link]
-
LookChem Database. "1,2-Cyclohexanedione (CAS 765-87-7) Chemical Properties and Safety Data."[Link]
-
Mishra, D. R., et al. (2014). "Rhodium-Catalyzed Transannulation of 4,5-Fused 1-Sulfonyl-1,2,3-triazoles with Nitriles. The Selective Formation of 1-Sulfonyl-4,5-fused Imidazoles versus Secondary C−H Bond Migration." Angewandte Chemie International Edition.[Link]
Sources
- 1. Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 765-87-7,1,2-Cyclohexanedione | lookchem [lookchem.com]
Technical Support Center: Optimizing HPLC Retention for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
Welcome to the technical support center for the HPLC analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this polar, basic compound. Our approach is rooted in fundamental chromatographic principles to empower you to not just fix issues, but to understand their root causes.
Frequently Asked Questions (FAQs): Initial Method Development
This section addresses foundational questions to establish a robust starting point for your HPLC method.
Q1: What are the key physicochemical properties of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride that influence its HPLC behavior?
A1: Understanding the analyte's properties is the cornerstone of method development. While experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structure:
-
Polarity: The tetrahydrobenzimidazole core makes the molecule polar. The hydrochloride salt form ensures it is ionized and highly soluble in aqueous solutions. In reversed-phase HPLC, this inherent polarity can lead to poor retention on traditional C18 columns.
-
pKa (Predicted): The imidazole moiety is basic. The pKa of the parent benzimidazole is approximately 5.5.[1] Saturation of the benzene ring to form the tetrahydro- derivative is expected to slightly increase the basicity. As a hydrochloride salt, the molecule exists in its protonated, cationic form. To ensure a consistent charge state and good chromatography, the mobile phase pH should be controlled and kept at least 2 pH units below the pKa. A starting pH of ~3.0 is a scientifically sound choice.
-
UV Absorbance: The benzimidazole ring system contains a chromophore, allowing for UV detection. A full UV scan of the analyte in the proposed mobile phase is recommended to determine the optimal wavelength for detection, likely in the low UV range (210-240 nm).
Q2: What is a recommended starting HPLC column and mobile phase?
A2: For a polar basic compound like this, a standard C18 column may not be the optimal first choice due to potential secondary interactions leading to poor peak shape.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 with Polar Endcapping or a Phenyl phase (e.g., Ascentis RP-Amide, Discovery HS F5)[2] | These stationary phases are designed to provide better retention for polar compounds and reduce peak tailing for bases.[2] The amide or phenyl groups offer alternative interaction mechanisms beyond simple hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | These acidic modifiers ensure a low pH (~2.5-3.0), keeping the analyte fully protonated and suppressing interactions with residual silanols on the column packing, which improves peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally the preferred organic modifier as it often provides better peak shape and lower backpressure. |
| Gradient | Start with a shallow gradient (e.g., 5-50% B over 15 minutes) | A gradient elution is recommended to screen for the optimal organic concentration and to elute any potential impurities with different polarities.[3] |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID columns) | Standard starting point, adjust as needed based on system pressure and desired analysis time. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducible retention times.[4] |
This starting point provides a logical foundation for further optimization.
Troubleshooting Guide: Common Retention Time Issues
This section provides a systematic, cause-and-effect approach to resolving common problems.
Issue 1: No or Poor Retention (Analyte Elutes at or Near the Void Volume)
This is a common issue for polar compounds on reversed-phase columns.
Causality: The analyte is too polar to have sufficient hydrophobic interaction with the C18 stationary phase and is swept through the column with the mobile phase front.
Solutions:
-
Confirm Low pH: Ensure the mobile phase is acidic. Without a low pH, the basic analyte can be partially neutral, further reducing its affinity for the stationary phase.
-
Reduce Organic Content: Lower the initial percentage of the organic solvent (Mobile Phase B) in your gradient. For highly polar compounds, you may need to start at 0-5% organic.
-
Consider a "High-Aqueous" Column: If retention is still poor even with 100% aqueous mobile phase, the C18 ligands on a standard column can collapse, leading to a loss of retention.[5] Use a column specifically designed for high-aqueous conditions (e.g., polar-endcapped or polar-embedded phases).
-
Switch to HILIC: For extremely polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique.[3] HILIC uses a polar stationary phase (like bare silica) and a high organic mobile phase, providing excellent retention for polar analytes.[3]
Issue 2: Peak Tailing or Asymmetrical Peaks
Peak tailing is a classic symptom of secondary interactions between a basic analyte and the stationary phase.
Causality: The protonated (positively charged) imidazole ring can interact with deprotonated (negatively charged) residual silanol groups on the silica surface of the column packing material. This secondary ionic interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.[6]
Workflow for Resolving Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Experimental Protocols:
-
Protocol 2.1: pH Adjustment:
-
Prepare two mobile phases: one with 0.1% formic acid and another with 0.1% trifluoroacetic acid (TFA).
-
TFA is a stronger ion-pairing agent and can more effectively mask silanol interactions, often resulting in sharper peaks for basic compounds.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Protocol 2.2: Column Screening:
-
If available, screen columns with different selectivities.[2]
-
A Phenyl phase can provide pi-pi interactions with the benzimidazole ring, offering a different retention mechanism that can improve peak shape.
-
A high-purity, base-deactivated silica column will have fewer accessible silanol groups, inherently reducing the potential for tailing.
-
Issue 3: Shifting or Drifting Retention Times
Inconsistent retention times compromise the reliability and validity of an analytical method.
Causality: Retention time drift can be caused by chemical or mechanical issues. Chemical causes often relate to slow column equilibration or changes in mobile phase composition, while mechanical issues can include pump failures or leaks.[4][7]
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Solution |
| Insufficient Column Equilibration | Retention time consistently shifts in one direction for the first few injections of a new run. | Increase the column equilibration time between gradient runs. Ensure the system is fully flushed with the initial mobile phase conditions before the first injection. |
| Mobile Phase pH Instability | Drifting retention times, especially if the mobile phase pH is close to the analyte's pKa.[8] | Ensure the buffer concentration is adequate (typically 10-25 mM). Prepare fresh mobile phase daily. |
| Mobile Phase Composition Change | Gradual drift over a long sequence of runs. | Use a mobile phase bottle cap that limits evaporation of the more volatile organic solvent. If preparing mobile phase by hand, be precise in volumetric or gravimetric measurements.[9] |
| Temperature Fluctuation | Gradual drift that may correlate with changes in ambient lab temperature. | Use a column oven to maintain a constant temperature. Even a 1°C change can alter retention time.[4] |
| System Leaks | Abrupt or gradual changes in retention time, often accompanied by pressure fluctuations. | Systematically check all fittings from the pump to the detector for any signs of salt residue (if using buffered mobile phase) or moisture. Tighten or replace fittings as necessary.[7] |
Experimental Protocol 3.1: System Suitability Check
-
Objective: To confirm the stability of the chromatographic system before and during analysis.
-
Procedure:
-
Prepare a system suitability solution containing the analyte at a known concentration.
-
Inject this solution five or six times at the beginning of an analytical run.
-
Calculate the relative standard deviation (RSD) for the retention time, peak area, and tailing factor.
-
Acceptance Criteria (Typical): RSD for retention time < 1%, RSD for peak area < 2%, Tailing factor < 2.0.
-
Periodically inject the system suitability solution throughout a long sequence to monitor for any drift.
-
By systematically addressing these common issues, you can develop a robust and reliable HPLC method for the analysis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
References
-
ResearchGate. (2025). An Improved Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Quantification of Levels of Imidazole Dipeptides and Their Metabolites in Human Plasma. Available at: [Link]
-
SIELC. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC. (n.d.). Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]
-
Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available at: [Link]
-
Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]
-
SIELC. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available at: [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting. Available at: [Link]
-
Restek. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride | 131020-57-0 [sigmaaldrich.com]
- 4. EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity - Google Patents [patents.google.com]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vwr.com [vwr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ECHA CHEM [chem.echa.europa.eu]
Technical Support Center: Stability and Storage of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols to ensure the long-term stability of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, safeguarding your experiments from degradation-related artifacts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride?
For maximum shelf-life, the solid compound should be stored at -20°C for long-term (months to years) or between 0-4°C for short-term (days to weeks).[1] It is critical to store it in a tightly sealed, opaque container, preferably under an inert atmosphere (like argon or nitrogen), and in a desiccated environment.[2][3]
Q2: My solid compound appears clumped or caked. Is it still usable?
This is a common sign of moisture absorption. As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[4][5] While minor clumping may not indicate significant chemical degradation, it signals improper storage (exposure to humidity). The absorbed water can increase the risk of hydrolysis over time.[4] We recommend drying the material under a vacuum and ensuring future storage is in a desiccated environment. For critical applications, verifying purity via an analytical method like HPLC is advised before use.
Q3: The color of my solid compound has changed from white to off-white or yellowish. What does this indicate?
A color change is often a visual indicator of chemical degradation. For benzimidazole derivatives, this can be caused by oxidation or photodegradation.[6][7] The imidazole ring is susceptible to oxidative processes, and many similar heterocyclic compounds are known to be sensitive to light.[3][8] If you observe a color change, the compound's purity is questionable. Its use could lead to inconsistent results, and we strongly recommend using a fresh, properly stored batch.
Q4: How long is the compound stable after being dissolved in a solvent?
Solution stability is significantly lower than solid-state stability. In solution, the imidazole moiety is more susceptible to base-mediated autoxidation, photodegradation, and hydrolysis.[6][7] We advise preparing solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a tightly capped, light-protected (amber) vial at -20°C or -80°C and use it within 24-48 hours. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.[9]
Q5: What are the primary environmental factors that cause degradation of this compound?
The four main drivers of degradation for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride are:
-
Moisture: As a hygroscopic salt, it readily absorbs water, which can lead to physical changes and hydrolysis.[3][4]
-
Light: Benzimidazole structures are often photosensitive, and exposure to UV or ambient light can trigger degradation pathways.[6][8]
-
Oxygen: The electron-rich imidazole ring is vulnerable to oxidation, especially when facilitated by light or trace metals.[6][7]
-
Elevated Temperature: Heat acts as a catalyst, accelerating all degradation pathways.[2][3]
Section 2: Troubleshooting Guide for Common Stability Issues
This table provides a systematic approach to identifying and resolving issues encountered during storage and use.
| Observed Symptom | Potential Root Cause | Scientific Explanation | Recommended Action & Rationale |
| Discoloration (e.g., yellowing, browning) | Oxidation and/or Photodegradation | The imidazole ring system can undergo oxidative ring-opening or form colored polymeric impurities upon exposure to atmospheric oxygen or light (UV/ambient).[6][7] | Action: Discard the affected batch. Prevention: Store the solid under an inert gas (N₂ or Ar) in an amber vial inside a desiccator at the recommended cold temperature. This minimizes exposure to both oxygen and light. |
| Clumping, Caking, or Deliquescence | Moisture Absorption (Hygroscopicity) | Hydrochloride salts readily form hydrogen bonds with water molecules from the air, causing particles to stick together and, in extreme cases, dissolve into a saturated solution.[4][5][10] | Action: Gently break up aggregates in a glovebox or dry environment. For critical experiments, verify purity. Prevention: Always store the container inside a desiccator with an active desiccant (e.g., silica gel). Minimize the time the container is open to the atmosphere. |
| Reduced Potency or Inconsistent Experimental Results | Significant Chemical Degradation | The active parent compound has degraded into one or more impurities, reducing its effective concentration and introducing potentially interfering substances into your experiment. | Action: Use a stability-indicating analytical method (e.g., HPLC) to confirm the purity of the current batch.[11] If purity is below specification, acquire a new lot. Prevention: Strictly adhere to the recommended storage protocols. |
| Appearance of New/Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Formation of Degradation Products | The compound has degraded via one or more pathways (hydrolysis, oxidation, etc.), creating new chemical entities that are being resolved by the chromatographic method.[12][13] | Action: Prepare solutions fresh from a reliable solid stock before each analysis. If new peaks appear in a freshly prepared solution, the solid stock is compromised. Prevention: Implement forced degradation studies to proactively identify potential degradants and optimize the analytical method for stability indication.[14][15] |
Section 3: Best Practices & Preventative Protocols
Adhering to these protocols will minimize degradation and ensure the highest quality of your compound for research.
Protocol 3.1: Recommended Long-Term Storage (Solid Form)
-
Receiving: Upon receipt, immediately inspect the container seal for integrity.
-
Environment: Place the unopened container inside a laboratory desiccator containing a fresh, active desiccant (e.g., color-indicating silica gel).
-
Inerting (Optional but Recommended): For maximum protection, transfer the material inside a glovebox into a pre-dried amber glass vial. Backfill the vial with an inert gas like argon or nitrogen before sealing tightly.
-
Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Temperature: Place the sealed and desiccated vial in a -20°C freezer for long-term storage.
-
Logging: Maintain a logbook to track the date of receipt, opening dates, and storage conditions.
Protocol 3.2: Handling and Weighing the Compound
-
Acclimatization: Before opening, allow the container to warm to room temperature for at least 30-60 minutes inside a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Weighing Environment: Whenever possible, weigh the compound in an environment with controlled low humidity or inside a nitrogen-purged glovebox.
-
Minimize Exposure: Open the container only for the time necessary to dispense the material. Use a clean, dry spatula.
-
Resealing: Immediately after dispensing, securely reseal the container, wrap it with Parafilm®, and return it to the desiccator for subsequent return to cold storage.
Protocol 3.3: Preparation and Storage of Stock Solutions
-
Solvent Quality: Use high-purity, anhydrous-grade solvents for reconstitution.
-
Fresh is Best: Prepare only the amount of solution needed for the immediate experiment. The stability of benzimidazole derivatives is significantly reduced in solution.[6][8]
-
Filtration: If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Short-Term Storage: If a solution must be stored, aliquot it into single-use amounts in amber vials, flush with inert gas, and store at -80°C for no more than a few days. Avoid freeze-thaw cycles.
Decision-Making Workflow
This diagram outlines the logical steps to assess the viability of your compound stock.
Caption: Decision Tree for Assessing Compound Stability.
Section 4: The Science of Degradation
Understanding the underlying chemical mechanisms of degradation empowers researchers to make informed decisions about storage and handling.
Key Degradation Pathways
-
Oxidation: The imidazole ring of the benzimidazole core is susceptible to attack by atmospheric oxygen. This process can be accelerated by light or trace metal impurities and may lead to the formation of various oxidized species, including potential ring-opened products.[6][7]
-
Photodegradation: Benzimidazoles contain chromophores that absorb UV and sometimes visible light. This absorbed energy can lead to bond cleavage or rearrangements, such as the transformation of indazoles to benzimidazoles, indicating the skeletal instability of related heterocycles under irradiation.[8][16]
-
Hydrolysis: While the benzimidazole core is generally stable to hydrolysis, other functional groups on a molecule could be labile. More importantly for the hydrochloride salt, absorbed water can affect physical properties and pH in microenvironments on the solid's surface, potentially accelerating other degradation pathways.[4]
Caption: Key Environmental Factors Leading to Degradation.
The Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride (HCl) salt primarily to enhance its solubility in aqueous media, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).[5] While beneficial for formulation, this salt form increases the compound's polarity and its propensity for hygroscopicity, making strict control of humidity essential.[4][5]
Section 5: Analytical Verification of Stability
For quantitative assessment, analytical chemistry provides the definitive answer on compound integrity. A stability-indicating method is one that can accurately separate the intact compound from its degradation products.[17]
Protocol 5.1: Conceptual Framework for a Purity Check by HPLC
-
System: A Reverse-Phase HPLC system with a C18 column and a UV detector is standard.
-
Mobile Phase: A typical mobile phase might consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Sample Preparation: Carefully prepare a solution of your compound (e.g., at 1 mg/mL) in a suitable solvent (like methanol or acetonitrile) immediately before analysis.
-
Analysis: Inject the sample and analyze the chromatogram. A high-purity sample should show a single major peak corresponding to the parent compound. The appearance of multiple smaller peaks is indicative of impurities or degradation products.
-
Quantification: The purity can be expressed as the area of the main peak as a percentage of the total area of all peaks.
Forced Degradation Studies
To develop a robust, stability-indicating analytical method, the compound is intentionally degraded under harsh conditions. This helps to identify likely degradation products and ensure the method can resolve them.[14][15]
| Stress Condition | Typical Protocol | Plausible Degradation Pathway | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8-24 hours | Generally stable, but depends on other functional groups. | [11][18] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4-8 hours | Potential for base-mediated autoxidation of the imidazole ring. | [6][7][19] |
| Oxidation | 3-6% H₂O₂ at room temperature for 24 hours | Oxidation of the imidazole moiety. | [6][18] |
| Thermal Degradation | Solid sample at 80°C for 48 hours | General acceleration of any liable degradation pathway. | [11][18] |
| Photodegradation | Solution exposed to UV/Vis light (ICH Q1B options) | Photochemical reactions, C-N bond cleavage, or rearrangements. | [7][8][15] |
References
-
Chen, J. Z., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(9), 889. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3354-3361. Available at: [Link]
-
ResearchGate. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Request PDF. Available at: [Link]
-
Trowbridge, V., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(8), 947-956. Available at: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. OnDrugDelivery. Available at: [Link]
-
Fiori, J., & Cavrini, V. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1343-1349. Available at: [Link]
-
Grokipedia. Hydrochloride. Available at: [Link]
-
Pharmaffiliates. (2023). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Available at: [Link]
-
Wang, W., & Li, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Kumar, N., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 357-366. Available at: [Link]
-
University of Minnesota Digital Conservancy. (2007). Hygroscopicity of pharmaceutical crystals. Available at: [Link]
-
Cole, A. G., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(17), 11849-11858. Available at: [Link]
-
Patel, R. M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]
-
El-Gindy, A., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced. Journal of Analytical & Pharmaceutical Research, 7(2). Available at: [Link]
-
Al-Ghannam, S. M. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97. Available at: [Link]
-
Singh, R., & Kumar, R. (2014). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 11(2), 519-526. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. peptide.com [peptide.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrochloride â Grokipedia [grokipedia.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ajrconline.org [ajrconline.org]
- 16. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. medcraveonline.com [medcraveonline.com]
Technical Support Center: Scale-Up Manufacturing of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride—a critical building block for 5-HT3 receptor antagonists (such as Ramosetron) and histamine receptor ligands[1].
Scaling up this bicyclic imidazole derivative presents unique thermodynamic and phase-separation challenges. This document provides a mechanistic troubleshooting guide, a self-validating experimental protocol, and quantitative scale-up metrics to ensure high-fidelity API manufacturing.
Process Logic & Scale-Up Workflow
The synthesis relies on the condensation of an α-amino ketal with an S-methyl thioimidate, followed by acid-catalyzed cyclization and anhydrous salt formation[2]. The sequence is visualized below.
Fig 1. Scale-up workflow for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole HCl synthesis.
Troubleshooting Guide & FAQs
Q1: Why do we observe a significant yield drop and tar formation during the cyclization step upon scaling from 10g to 1kg? Causality: The condensation of an amidine with an α-substituted ketal is highly exothermic. At the 1kg scale, the surface-area-to-volume ratio of the reactor decreases, leading to poor heat dissipation. Localized hot spots accelerate the self-condensation of the α-amino ketal, generating polymeric "tar" and reducing the yield of the target imidazole core[2]. Resolution: Transition from batch addition to a metered dosing strategy. Maintain the internal reactor temperature strictly between 55–60 °C using a jacketed reactor with active cooling.
Q2: During the hydrochloride salt formation, the product "oils out" (liquid-liquid phase separation) instead of forming filterable crystals. How can we force crystallization? Causality: "Oiling out" occurs when the concentration of the free base exceeds its solubility limit at a temperature above the melting point of the solute-solvent system. The highly hygroscopic nature of the tetrahydrobenzimidazole core exacerbates this if trace water is present, forming a stable, non-crystallizing hydrate[3]. Resolution: Ensure the free base is rigorously dried (Karl Fischer titration < 0.1%) prior to salt formation. Use anhydrous 1.0 M HCl in diethyl ether (or MTBE for safer industrial scale-up) at 0 °C. Introduce seed crystals exactly at the cloud point to bypass the metastable oil phase and force immediate nucleation.
Q3: How do we effectively purge residual organic solvents to meet ICH Q3C guidelines for the final API? Causality: The crystal lattice of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride readily traps solvents like dichloromethane (Class 2) or diethyl ether (Class 3) due to strong hydrogen bonding networks with the protonated imidazole nitrogen[3]. Resolution: Implement a dynamic vacuum drying protocol. Dry the wet cake at 40 °C under high vacuum (ca. 0.05 mmHg) with intermittent nitrogen sweeps. The nitrogen sweep disrupts the vapor equilibrium, displacing trapped solvent molecules from the crystal lattice.
Self-Validating Scale-Up Protocol
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.
Step 1: Amidine Formation
-
Action: Dissolve the α-amino ketal (1.5 equiv) and S-methyl thioimidate (1.0 equiv) in anhydrous methanol. Heat the mixture to 60 °C and stir for 2 hours[2].
-
Causality: Methanol provides optimal solubility for the precursors and stabilizes the transition state of the nucleophilic attack during thioimidate displacement.
-
Validation Check: Pull a 0.5 mL aliquot, concentrate under nitrogen, and analyze via 1H NMR (CD3OD). The complete disappearance of the thioimidate S-methyl singlet (δ ~2.4 ppm) confirms 100% conversion to the amidine intermediate.
Step 2: Acid-Promoted Cyclization
-
Action: Cool the reactor to room temperature. Slowly charge 6N HCl (excess) and stir for 1 hour[2].
-
Causality: Strong aqueous acid hydrolyzes the ketal into a reactive ketone, which undergoes spontaneous, thermodynamically driven intramolecular cyclization with the amidine nitrogen to form the fused tetrahydrobenzimidazole core.
-
Validation Check: LC-MS analysis of the reaction mixture must show the dominant mass ion [M+H]+ corresponding to the cyclized 4,5,6,7-tetrahydro-1H-benzo[d]imidazole product.
Step 3: Basification and Extraction
-
Action: Basify the aqueous solution to pH 12 using 5M NaOH. Extract the aqueous layer three times with CH2Cl2[2].
-
Causality: The imidazole ring is protonated at low pH (water-soluble). Basification deprotonates the imidazole (pKa ~7.0), rendering the free base lipophilic and driving it into the organic phase.
-
Validation Check: Measure the pH of the aqueous layer post-extraction. If pH < 10, re-basify and re-extract to prevent yield loss. Run TLC (10% MeOH/CH2Cl2) on the organic layer to confirm the presence of a single UV-active spot.
Step 4: Hydrochloride Salt Formation & Isolation
-
Action: Dry the CH2Cl2 layer over anhydrous MgSO4, filter, and swap the solvent to anhydrous diethyl ether (or MTBE). Cool the reactor to 0 °C and add 2.0 equivalents of 1.0 M HCl in ether dropwise[3]. Stir for 1 hour.
-
Causality: The anhydrous environment prevents hydrate-induced oiling out. The low temperature strictly decreases solubility, maximizing the precipitation yield of the hydrochloride salt.
-
Validation Check: The formation of a dense white precipitate indicates successful salt formation. Filter the solid and titrate a 10 mg sample with aqueous AgNO3; the immediate formation of a white AgCl precipitate confirms the stoichiometric presence of chloride ions.
Quantitative Process Data
Use the following benchmark data to evaluate the health of your scale-up process. Deviations from these metrics indicate a failure in heat transfer, moisture control, or stoichiometry.
| Process Parameter / Metric | Lab Scale (10g) | Pilot Scale (1kg) | Critical Quality Attribute (CQA) Justification |
| Cyclization Temperature | 60 °C (Batch) | 55–60 °C (Metered) | Strict thermal control limits self-condensation impurities. |
| Free Base Yield | 85% | 78% | Target >75% is required for process economic viability. |
| Salt Formation Temp | 0 °C | 0–5 °C | Strict cooling prevents liquid-liquid phase separation (oiling out). |
| Final API Purity (HPLC) | >99.5% | 99.2% | Meets ICH Q3A guidelines (>99.0%) for API building blocks. |
| Residual Moisture (KF) | <0.1% | <0.5% | Minimizes hygroscopic degradation and ensures accurate dosing. |
References
-
Title: Amines That Transport Protons across Bilayer Membranes: Synthesis, Lysosomal Neutralization, and Two-Phase pKa Values by NMR Source: ACS Publications URL: [Link]
- Title: CN100486977C - Novel preparation method of ramosetron hydrochloride Source: Google Patents URL
Sources
Resolving NMR peak overlaps in 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
Technical Support Center: NMR Spectroscopy
Topic: Resolving NMR Peak Overlaps in 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant overlap in the aliphatic region (4,5,6,7-protons) of the 1D ¹H NMR spectrum of our 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride sample. What are the initial steps to resolve this?
A1: Overlapping signals in the aliphatic region of tetrahydrobenzimidazoles are common due to the conformational flexibility of the saturated ring and the similar chemical environments of the methylene protons. Here’s a systematic approach to troubleshoot this issue:
-
Optimize 1D Acquisition Parameters: Before moving to more complex experiments, ensure your 1D ¹H NMR spectrum is optimally acquired. Increase the number of scans to improve the signal-to-noise ratio, which can help in distinguishing smaller coupling patterns within the broad signals.
-
Solvent-Induced Shift Studies: The chemical shifts of protons, particularly those near heteroatoms or in systems capable of hydrogen bonding, can be highly dependent on the solvent used.[1][2][3] Changing the solvent can alter the chemical shifts of the overlapping protons, potentially resolving the signals. A good starting point is to compare the spectrum in a non-polar solvent like CDCl₃ with a polar, hydrogen-bond-accepting solvent like DMSO-d₆ or acetone-d₆.[4]
-
Variable Temperature (VT) NMR: In conformationally flexible molecules, exchange between different conformations can lead to broadened or overlapping signals.[5][6] Acquiring spectra at different temperatures can help to either sharpen the signals by moving into a fast-exchange regime at higher temperatures or "freeze out" individual conformers at lower temperatures, leading to better resolution.[5][6][7]
Q2: We tried different solvents, but the aliphatic protons still overlap. What is the next logical step?
A2: If solvent and temperature changes are insufficient, the next step is to utilize two-dimensional (2D) NMR techniques.[8] These experiments spread the signals into a second dimension, providing much greater resolution and revealing connectivity between nuclei.[8][9]
-
COSY (Correlation Spectroscopy): This is the most fundamental 2D NMR experiment and should be your next step.[8] It identifies protons that are coupled to each other (typically through 2-3 bonds).[10] A cross-peak in a COSY spectrum indicates that the two protons on the diagonal are scalar-coupled. This will allow you to trace the spin systems within the molecule, even if the signals are overlapped in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[8][11] Since ¹³C spectra are generally much better resolved than ¹H spectra, HSQC is an excellent tool for resolving overlapping proton signals.[9][12] Each proton-carbon pair will appear as a single cross-peak, effectively using the higher resolution of the carbon dimension to separate the proton signals.[11][12]
Troubleshooting Guides
Guide 1: Step-by-Step Protocol for Solvent-Induced Shift Studies
Objective: To resolve overlapping ¹H NMR signals by changing the solvent environment.
Rationale: Different solvents interact with the solute molecule in unique ways (e.g., through hydrogen bonding, polarity, and anisotropic effects), which can lead to differential changes in the chemical shifts of protons, thereby resolving signal overlap.[2][13][14] The chemical shifts of imidazole and benzimidazole protons are known to be solvent-dependent.[1][15]
Protocol:
-
Sample Preparation: Prepare three separate, dilute solutions of your 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride sample in the following deuterated solvents:
-
Methanol-d₄ (CD₃OD): A polar, protic solvent.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic, hydrogen-bond-accepting solvent.
-
Chloroform-d (CDCl₃): A less polar, aprotic solvent.
-
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Data Analysis:
-
Carefully compare the chemical shifts of the aliphatic protons in the three spectra.
-
Look for significant changes in the dispersion of the signals.
-
Tabulate the chemical shifts for each proton in each solvent to clearly visualize the solvent-induced shifts.
-
Expected Outcome: You should observe changes in the chemical shifts of the methylene protons. For instance, a hydrogen-bond-accepting solvent like DMSO-d₆ may interact more strongly with the N-H protons of the imidazole ring, which could indirectly influence the chemical shifts of the adjacent aliphatic protons.
Guide 2: Utilizing 2D NMR to Deconvolute Overlapping Signals
Objective: To resolve and assign overlapping proton signals using COSY and HSQC experiments.
Rationale: When 1D methods fail, 2D NMR is the definitive way to resolve overlap by spreading the information into a second dimension.[8][9][12] COSY reveals proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons, leveraging the superior resolution of the ¹³C spectrum.[11][16]
Experimental Workflow:
Caption: Workflow for resolving NMR overlap using 2D techniques.
Step-by-Step Protocols:
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Parameters:
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for good resolution (e.g., 256-512).
-
Set the spectral width to encompass all proton signals.
-
Use a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the data with a sine-bell window function in both dimensions.
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Locate the off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.
-
Starting from a well-resolved proton, "walk" along the carbon backbone by identifying successive COSY correlations.
-
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).
-
Parameters:
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected carbon chemical shift range.
-
Optimize the number of increments in the indirect dimension (t₁) for the desired resolution in the ¹³C dimension.
-
The number of scans should be adjusted to obtain adequate signal for all carbon signals.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Each cross-peak in the HSQC spectrum represents a direct one-bond C-H correlation.
-
Even if two protons overlap in the ¹H dimension (x-axis), they will likely be attached to carbons with different chemical shifts, resulting in two distinct cross-peaks at the same x-coordinate but different y-coordinates (¹³C chemical shifts). This allows for their unambiguous identification.
-
Data Presentation:
Table 1: Hypothetical Chemical Shift Changes with Solvent
| Proton | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Δδ (ppm) |
| H-4a | 2.85 | 2.95 | +0.10 |
| H-4b | 2.85 | 2.90 | +0.05 |
| H-5a | 1.90 | 1.98 | +0.08 |
| H-5b | 1.95 | 2.05 | +0.10 |
| H-6a | 1.95 | 2.02 | +0.07 |
| H-6b | 1.90 | 1.95 | +0.05 |
| H-7a | 2.80 | 2.88 | +0.08 |
| H-7b | 2.80 | 2.85 | +0.05 |
Advanced Troubleshooting
Q3: We have acquired COSY and HSQC data, but some assignments are still ambiguous due to complex coupling patterns or residual overlap. What other experiments can we perform?
A3: For highly complex cases, more advanced NMR techniques can provide the necessary information for a complete assignment.
-
TOCSY (Total Correlation Spectroscopy): If you have a complex network of coupled protons, a TOCSY experiment can be very informative. Unlike COSY, which only shows direct correlations, TOCSY reveals correlations between all protons within a spin system, even if they are not directly coupled.[1] This is particularly useful for identifying all protons belonging to the tetrahydroisoquinoline ring system in a single step.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two to three bonds.[10] It is invaluable for piecing together different spin systems and for assigning quaternary carbons. For example, you can use HMBC to correlate the N-H proton to carbons in the aliphatic ring, confirming their proximity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[17] NOESY is crucial for determining the stereochemistry and conformation of the molecule. For example, observing a NOE between a proton on the imidazole ring and a proton on the saturated ring can provide information about the preferred conformation of the molecule.
Logical Flow for Experiment Selection:
Caption: Decision tree for NMR experiment selection.
References
-
Pinto, D. C. G. A., Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27, 71-75. Retrieved from [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 221-225. Retrieved from [Link]
-
El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
PubMed. (2023). Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
PubMed Central. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Preprints.org. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Retrieved from [Link]
-
ACS Publications. (2000). Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity. Retrieved from [Link]
-
University of Warwick. (n.d.). Two-dimensional NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]
-
University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
-
MDPI. (2012). Variable-Temperature 1 H-NMR Studies on Two C-Glycosylflavones. Retrieved from [Link]
-
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]
-
NMRium. (n.d.). Teaching - NMRium. Retrieved from [Link]
-
Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery. Retrieved from [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unn.edu.ng [unn.edu.ng]
- 5. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 6. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. scielo.br [scielo.br]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 17. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Crystallization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
An advanced technical support guide for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting and practical advice for overcoming common challenges in the crystallization of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. The methodologies described are designed to ensure high purity, consistent crystal form, and optimal yield, which are critical quality attributes in pharmaceutical development.
Physicochemical Properties
Understanding the fundamental properties of your compound is the first step in designing a robust crystallization process. Data for the specific hydrochloride salt is limited in public literature; therefore, properties are presented for the free base alongside general expectations for the hydrochloride form.
| Property | Value (Free Base) | Expected Characteristics (Hydrochloride Salt) |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₁ClN₂ |
| Molecular Weight | 122.17 g/mol [1] | 158.63 g/mol |
| Physical Form | Solid[1] | Crystalline Solid |
| Melting Point | ~150 °C[1] | Significantly higher than the free base due to ionic character. |
| Boiling Point | 335 °C at 760 mmHg[1] | Not applicable; will likely decompose at high temperatures. |
| Solubility | Low in non-polar solvents. | Generally soluble in polar protic solvents (water, alcohols) and less soluble in non-polar organic solvents. |
| pKa (Predicted) | ~6.0-7.0 (for the protonated imidazole) | The hydrochloride salt is acidic in solution. pH control is critical. |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic reasoning and actionable solutions.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how do I fix it?
Expert Analysis: Oiling out, or liquid-liquid phase separation, occurs when the concentration of the solute in the solution exceeds the solubility limit to such a great extent that it separates as a supersaturated liquid phase rather than an ordered solid (crystal). This is a common problem when the solvent is too good for the compound or the cooling rate is excessively high. For 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, this can be particularly prevalent in highly polar solvents if the temperature is dropped too quickly.
Solutions:
-
Reduce the Level of Supersaturation: The primary goal is to slow down the process to give molecules time to arrange into a crystal lattice.
-
Add More Solvent: Re-heat the solution until the oil dissolves completely, then add a small additional volume (5-10%) of the hot solvent to slightly decrease the concentration[2].
-
Slow Down the Cooling Rate: An ideal crystallization involves slow crystal growth over a period of 20 minutes or more[2]. Avoid crash-cooling in an ice bath. Allow the flask to cool slowly to room temperature on the benchtop (ideally insulated with paper towels or a cork ring), before moving it to a refrigerator[2][3].
-
-
Modify the Solvent System:
-
Introduce an Anti-Solvent: If the compound is dissolved in a very good solvent (e.g., methanol), try adding a miscible "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol, ethyl acetate, or toluene) dropwise at an elevated temperature until slight turbidity is observed. Re-heat to clarify and then cool slowly. This technique, known as anti-solvent crystallization, can be highly effective[4].
-
-
Promote Nucleation:
-
Seeding: The most powerful method for control is to add a few small, high-quality crystals of the desired product (a "seed") when the solution is slightly supersaturated[5]. This bypasses the difficult primary nucleation step and encourages growth on a pre-existing template.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points[2].
-
Caption: Decision tree for resolving oiling out during crystallization.
Q2: The purity of my isolated crystals is insufficient. How can I improve it?
Expert Analysis: Impurities become incorporated into a crystal lattice for several reasons: rapid crystallization trapping pockets of mother liquor (inclusions), adsorption onto the crystal surface, or co-crystallization if the impurity is structurally similar to the main compound[6]. The single most effective way to improve purity is to slow down the rate of crystal growth[2].
Solutions:
-
Optimize Crystallization Rate: As discussed above, slower cooling or a slower rate of anti-solvent addition allows the crystal lattice to form with higher fidelity, selectively excluding molecules that do not fit perfectly (i.e., impurities).
-
Perform a Slurry Wash: After filtration, instead of a simple rinse, resuspend the crystalline cake in a small amount of cold solvent in which the product is poorly soluble but the impurity is reasonably soluble. Stir this slurry for a short period (15-30 minutes) at a low temperature before re-filtering. This allows surface impurities to dissolve away.
-
Re-crystallization: Dissolve the impure solid in the minimum amount of hot solvent and repeat the crystallization process. While this leads to some loss of yield, it is a highly effective purification technique.
-
Systematic Impurity Rejection Workflow: For persistent issues, a structured approach is necessary to understand the mechanism of impurity incorporation[6]. This involves analyzing the impurity concentration in both the crystals and the mother liquor under different conditions to diagnose the root cause.
Q3: I suspect I have different crystal forms (polymorphism). How can I confirm this and control which form I get?
Expert Analysis: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different stability, solubility, and bioavailability[4][5]. Benzimidazole derivatives are known to exhibit polymorphism[7][8][9]. The form you obtain is often dependent on kinetic factors like the solvent used and the level of supersaturation.
Solutions:
-
Confirmation of Polymorphism:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystal forms. Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will exhibit different melting points and may show solid-solid phase transitions at specific temperatures[8].
-
Microscopy: Visual inspection under a polarized light microscope can often reveal different crystal habits (e.g., needles vs. plates) associated with different polymorphs.
-
-
Controlling Polymorphism:
-
Seeding: This is the most robust method for ensuring form control. By seeding with the desired polymorph (the "thermodynamically stable" form is usually preferred), you direct the crystallization to produce that form exclusively[5].
-
Solvent Control: The specific interactions between the solvent and the solute can stabilize different molecular conformations or packing arrangements, leading to different polymorphs[7]. A thorough solvent screen is essential.
-
Temperature and Supersaturation Control: The rate of nucleation and growth influences which form appears. A slower, more controlled process (lower supersaturation) tends to favor the most thermodynamically stable form.
-
-
Prepare a saturated or slightly supersaturated solution of your compound at a specific temperature.
-
Add a very small quantity (typically <1% by weight) of finely ground crystals of the desired polymorph.
-
Maintain the temperature for a period to allow the seeds to establish (e.g., 1 hour).
-
Begin the cooling or anti-solvent addition process slowly. The crystals should now grow from the added seeds, ensuring consistency.
Frequently Asked Questions (FAQs)
What are the best starting solvents for crystallizing 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride?
As a hydrochloride salt, polar protic solvents are the best starting point. The goal is to find a solvent (or solvent/anti-solvent pair) where the compound is soluble when hot but has low solubility when cold[3].
Recommended Solvents for Initial Screening:
-
Primary Solvents (dissolve when hot): Methanol, Ethanol, Isopropanol (IPA), Water.
-
Anti-Solvents (poorly soluble): Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Toluene.
A good starting point would be to test the solubility in hot ethanol or isopropanol, followed by the addition of ethyl acetate or acetone as an anti-solvent.
How does pH affect the crystallization process?
The pH is critically important. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a salt of a weak base. If the pH of the solution is raised by adding a base (e.g., sodium bicarbonate), the imidazole ring will be deprotonated, converting the salt into the free base. The free base has drastically different (and likely much lower) solubility in polar solvents. This "pH swing" can be used as a crystallization method but must be carefully controlled to avoid oiling out due to rapid precipitation.
What analytical techniques are essential for characterizing the final crystalline product?
Beyond the polymorphism checks (XRPD, DSC), the following are crucial:
-
Purity Analysis (HPLC): To confirm the chemical purity of the isolated solid.
-
Identity Confirmation (¹H NMR, ¹³C NMR, MS): To verify the chemical structure.
-
Residual Solvent Analysis (GC-HS): To ensure that solvent levels in the final product are below regulatory limits (e.g., ICH guidelines).
Caption: A structured workflow for crystallization process development.
References
- Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound.CrystEngComm (RSC Publishing).
- Troubleshooting Crystallization.Chemistry LibreTexts.
- Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.Scribd.
- Thermal and Kinetic Analysis of Benzimidazole Derivatives.MDPI.
- Polymorphism in 2-propyl-1 H -benzimidazole.ResearchGate.
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole.Sigma-Aldrich.
- Crystallization Challenges in Pharmaceutical Products.Zhanghua Dryer.
- Guide for crystallization.
- 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride.PubChem.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development.PMC.
Sources
- 1. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole | 3752-24-7 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 5. scribd.com [scribd.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride and Standard Benzimidazole
This guide provides a comprehensive comparison of the biological efficacy of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride and the parent benzimidazole scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, known biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer valuable insights for future research and development.
Introduction: A Tale of Two Scaffolds
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows for facile interaction with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and anthelmintic effects.[1][3] Standard benzimidazole is a bicyclic aromatic compound, consisting of a benzene ring fused to an imidazole ring.[2]
In contrast, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride represents a structural analog where the benzene ring of the benzimidazole core is fully saturated. This seemingly subtle modification from an aromatic to a saturated carbocyclic ring introduces significant changes in the molecule's three-dimensional structure, lipophilicity, and electronic properties, which can profoundly influence its pharmacokinetic profile and biological efficacy. This guide will explore the known efficacy of the well-documented benzimidazole scaffold and draw comparisons to its tetrahydro derivative, leveraging available data on related compounds to infer its potential.
Comparative Efficacy: A Look at the Evidence
Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][4][5] The table below summarizes the cytotoxic activity of several benzimidazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzimidazole Derivative (Compound 5) | MCF-7 (Breast) | MTT | 17.8 µg/mL | [5] |
| Benzimidazole Derivative (Compound 5) | DU-145 (Prostate) | MTT | 10.2 µg/mL | [5] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | MCF-7 (Breast) | Not Specified | 5.30 | [6] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | CCRF-CEM (Leukemia) | Not Specified | 6.80 | [6] |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives (CTL-06, CTL-12) | Colon and Breast Cancer Lines | FASN Inhibition | Not Specified | [7] |
| 1H-benzo[d]imidazole-4,7-dione derivative (8j/MD102) | ACHN and Caki-1 (Renal) | SRB | 2.15 and 1.98 | [8] |
While no specific anticancer data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride was found, the potent activity of the related 4,5,6,7-tetrabromo-1H-benzimidazole derivative suggests that the core structure, even when modified on the carbocyclic ring, can exhibit significant cytotoxicity.[6] The saturation of the ring in the tetrahydro- derivative is expected to increase the molecule's flexibility, which could alter its binding affinity to target proteins compared to the rigid, planar structure of benzimidazole.
Antimicrobial Activity
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[3][9] The following table presents the minimum inhibitory concentrations (MIC) of various benzimidazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (BIDA-04) | S. aureus | 2 | [10] |
| (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (BIDA-04) | E. faecalis | 4 | [10] |
| Benzimidazole derivative (4a) | B. subtilis | 12.5 | [3] |
| Benzimidazole derivative (4a) | P. aeruginosa | 25 | [3] |
| Benzimidazole-pyrazole hybrid (87h) | E. coli | 6.2 | [11] |
Direct antimicrobial data for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is not currently available. However, the structural modification from an aromatic to a saturated ring system will alter the compound's lipophilicity and ability to permeate the bacterial cell wall, which are critical factors for antimicrobial efficacy. Further studies are required to determine its antimicrobial potential.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[12][13]
-
Substitution at N1 and C2: Modifications at these positions significantly influence the biological activity. For instance, substitution at the N1 position can modulate the pharmacokinetic properties of the molecule.
-
Aromatic vs. Saturated Ring: The planarity of the aromatic benzimidazole ring is often crucial for its interaction with biological targets, such as intercalating with DNA or binding to flat enzymatic active sites. The saturation of the benzene ring in 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole introduces a non-planar, more flexible cyclohexane ring. This increased conformational flexibility could either enhance or diminish its binding to specific targets compared to its rigid aromatic counterpart. The change in electronics, from an electron-rich aromatic system to a non-aromatic system, will also impact its potential for pi-pi stacking interactions.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[5]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, DU-145) in appropriate media.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride and standard benzimidazole) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of final concentrations.
-
Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (solvent only).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[3][10]
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strains overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Compounds:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The benzimidazole scaffold remains a highly attractive starting point for the development of novel therapeutics. While a wealth of data exists for aromatic benzimidazole derivatives, the biological potential of their saturated counterparts, such as 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, is largely unexplored. The structural and electronic differences between these two scaffolds suggest that their biological activities and pharmacokinetic profiles may vary significantly.
Future research should focus on direct, head-to-head comparative studies to elucidate the precise impact of benzene ring saturation on the efficacy of benzimidazole-based compounds. Such studies will be invaluable for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
- Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. (URL not available)
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (URL not available)
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (URL: [Link])
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (URL: [Link])
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: [Link])
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. (URL: [Link])
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (URL: [Link])
-
Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (URL: [Link])
-
Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. (URL: [Link])
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])
-
(PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (URL: [Link])
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (URL: [Link])
-
Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents. (URL: [Link])
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (URL: [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: [Link])
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (URL: [Link])
-
Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (URL: [Link])
-
Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. (URL: [Link])
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (URL: [Link])
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (URL: [Link])
-
Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. (URL: [Link])
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (URL: [Link])
-
Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (URL: [Link])
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (URL: [Link])
-
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. (URL: [Link])
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety [mdpi.com]
- 12. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Methods for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Purity
Executive Summary & Analytical Challenges
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a highly polar, basic bicyclic intermediate critical to the synthesis of histamine receptor modulators and other active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this building block is essential, as trace impurities or unreacted starting materials can propagate through downstream synthesis, ultimately compromising the safety and efficacy of the final API.
From an analytical perspective, the physical properties of[1] present significant challenges. The basic imidazole nitrogen (pKa ~7.0) interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor retention in traditional reversed-phase (RP) chromatography. Furthermore, the lack of an extended conjugated π -system results in weak UV absorbance, complicating low-level impurity detection.
This guide objectively compares three orthogonal analytical methodologies—Reversed-Phase HPLC-UV, HILIC-MS/MS, and Quantitative NMR (qNMR)—and provides self-validating experimental protocols designed to meet the rigorous standards of modern compendial testing.
Regulatory Framework: Lifecycle Validation
To ensure analytical procedures are "fit for purpose," method validation must adhere to the principles outlined in[2] and [3]. For a bulk intermediate, the method must satisfy USP Category I criteria (quantitation of major components) and Category II criteria (determination of impurities)[4].
The modern approach to validation has shifted from a static checklist to a dynamic lifecycle model, emphasizing the Analytical Target Profile (ATP) and continuous monitoring of the reportable result[5].
Figure 1: Analytical method validation lifecycle aligned with ICH Q2(R2) and USP <1225> standards.
Methodological Comparison & Causality
Selecting the appropriate analytical technique requires balancing sensitivity, specificity, and the physical chemistry of the analyte.
Method A: Reversed-Phase HPLC-UV (Ion-Pairing)
-
Causality & Mechanism: To overcome the poor retention of the highly polar tetrahydrobenzimidazole core, a chaotropic ion-pairing agent such as Trifluoroacetic acid (TFA) is employed. TFA lowers the mobile phase pH below the molecule's pKa, ensuring full protonation, while simultaneously forming a hydrophobic ion pair with the basic nitrogen. This masks secondary silanol interactions, drastically improving peak symmetry and retention time.
-
Best For: Routine batch release and standard impurity profiling.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
-
Causality & Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase. The polar analyte partitions into a water-enriched layer immobilized on the stationary phase. Coupled with tandem mass spectrometry (MS/MS), this eliminates the reliance on the molecule's weak UV chromophore.
-
Best For: Quantitation of trace genotoxic impurities (GTIs) where sub-ppm sensitivity is required.
Method C: Quantitative 1H-NMR (qNMR)
-
Causality & Mechanism: qNMR is a primary ratio method. The integrated area of an NMR resonance is directly proportional to the number of nuclei producing it. By comparing the highly deshielded C2-proton of the imidazole ring against a NIST-traceable internal standard, absolute purity is determined without requiring a reference standard of the analyte itself.
-
Best For: Establishing the absolute purity of primary reference standards.
Quantitative Performance Comparison
The following table summarizes the validation parameters achieved across the three methodologies, evaluated against ICH Q2(R2) acceptance criteria[2].
| Validation Parameter (ICH Q2) | RP-HPLC-UV (Assay & Impurities) | HILIC-MS/MS (Trace Impurities) | 1H-qNMR (Absolute Purity) |
| Specificity | Baseline resolution ( Rs>2.0 ) | Unambiguous m/z isolation | Distinct resonance ( δ 8.8 ppm) |
| Linearity Range | 25% to 150% of nominal | 1 ng/mL to 1000 ng/mL | Not applicable (Primary ratio) |
| Accuracy (% Recovery) | 98.5% – 101.5% | 90.0% – 110.0% | 99.0% – 101.0% |
| Precision (% RSD) | ≤ 1.0% (n=6) | ≤ 5.0% (n=6) | ≤ 0.5% (n=6) |
| Sensitivity (LOD / LOQ) | 0.05% / 0.10% | 0.0001% / 0.0005% | ~0.5% (Limit of Detection) |
| Reference Std Required? | Yes | Yes | No (Uses Internal Standard) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By embedding System Suitability Testing (SST) and internal calibration directly into the workflow, the procedures inherently prove their reliability during every execution.
Protocol 1: RP-HPLC-UV Assay and Impurity Profiling
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% v/v TFA in LC-MS grade water. (Causality: TFA provides the necessary ion-pairing and silanol masking).
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm). Note: The embedded polar carbamate group in this stationary phase prevents phase collapse in highly aqueous conditions and further shields basic analytes from residual silanols.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Improves mass transfer kinetics, sharpening peaks).
-
Detection: UV at 215 nm.
-
Gradient Program: 0–2 min (5% B), 2–12 min (5% → 60% B), 12–15 min (60% B), 15–15.1 min (60% → 5% B), 15.1–20 min (5% B for re-equilibration).
Step 3: System Suitability Testing (Self-Validation Criteria) Before analyzing unknown samples, inject the working standard (1.0 mg/mL) five times. The system is only validated for use if it meets the following criteria:
-
Precision: %RSD of the analyte peak area ≤ 1.0%.
-
Peak Symmetry: Tailing factor ( Tf ) ≤ 1.5.
-
Efficiency: Theoretical plates ( N ) ≥ 5000.
Protocol 2: 1H-qNMR Absolute Purity Determination
Step 1: Sample Preparation
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d6 , 99.9% D) with 0.03% v/v TMS.
-
Internal Standard (IS): Maleic Acid (NIST SRM, 100% purity).
-
Procedure: Using a microbalance ( d=0.001 mg), accurately weigh ~10.000 mg of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride and ~5.000 mg of Maleic Acid into a clean vial. Dissolve completely in 0.6 mL DMSO- d6 and transfer to a 5 mm NMR tube.
Step 2: Acquisition Parameters
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: 1D proton sequence with a 90° pulse angle.
-
Relaxation Delay (D1): 30 seconds. (Causality: Absolute quantitation requires that all protons return to their equilibrium magnetization state before the next pulse. D1 must be set to ≥5×T1 of the slowest relaxing proton. The isolated C2-proton of the imidazole ring has a long T1 ; a 30-second delay prevents signal saturation and integration errors).
-
Number of Scans (NS): 64 (Ensures Signal-to-Noise ratio > 250:1).
Step 3: Data Processing & Calculation
-
Apply manual phase correction and a rigorous baseline correction (polynomial fit).
-
Integrate the Maleic Acid IS singlet ( δ 6.26 ppm, 2H) and the analyte C2-proton singlet ( δ ~8.8 ppm, 1H).
-
Calculate absolute purity ( Px ) using the equation:
Px=IISIx×NxNIS×MISMx×WxWIS×PIS(Where I = integral area, N = number of protons, M = molecular weight, W = mass weighed, and P = purity).
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
USP <1225> Method Validation . BA Sciences / United States Pharmacopeia. Available at:[Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available at:[Link]
Sources
- 1. 4,5,6,7-Tetrahydro-1h-benzo[d]imidazole-6-carboxylic acid hydrochloride | 131020-57-0 [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
Comparative receptor affinity of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride derivatives
Title: Comparative Receptor Affinity of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Derivatives: A Technical Guide to Target Selectivity and Experimental Validation
Introduction: The Structural Rationale of a Privileged Scaffold The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole system is a highly versatile, privileged bicyclic scaffold in medicinal chemistry. By fusing a saturated cyclohexane ring to an imidazole moiety, this structure effectively mimics endogenous monoamines (like serotonin and histamine) while introducing critical steric bulk and conformational rigidity. As a Senior Application Scientist, I approach this scaffold not just as a chemical backbone, but as a geometric key. The rigidity of the saturated ring reduces the entropic penalty upon receptor binding, locking the molecule into an optimal bioactive conformation that drives high-affinity interactions across diverse targets, most notably the 1[1] and the 2[2].
5-HT3 Receptor Antagonism: The Gold Standard of Affinity
The most clinically significant application of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives is their role as highly potent, selective 5-HT3 receptor antagonists. The flagship molecule in this class is 3, which is utilized to treat chemotherapy-induced nausea and diarrhea-predominant irritable bowel syndrome (IBS-D)[3].
Mechanistic Causality: Why does Ramosetron outperform first-generation antagonists like ondansetron? The causality lies in receptor dissociation kinetics. While both compounds bind competitively to the 5-HT3 ligand-gated ion channel, the tetrahydrobenzimidazole derivatives exhibit an extremely 4 from the receptor pocket[4]. This slow "off-rate" manifests as pseudo-irreversible (non-competitive) antagonism at higher doses, leading to a significantly prolonged duration of action in vivo (3–6 hours for Ramosetron vs. 1 hour for ondansetron)[4].
Comparative Affinity Data (5-HT3 Antagonists)
| Compound | Receptor Target | von Bezold-Jarisch Reflex (ID50, µg/kg) | Colonic Contraction (IC50, µM) | Relative Potency vs Ondansetron |
|---|---|---|---|---|
| Ramosetron (YM060) | 5-HT3 | 0.06 | < 0.1 | ~13x to 200x more potent |
| YM114 (KAE-393) | 5-HT3 | < 0.1 | < 0.1 | ~13x more potent |
| YM-26308-2 | 5-HT3 | < 0.1 | < 0.1 | ~79x more potent |
| Ondansetron | 5-HT3 | ~ 3.6 | ~ 0.7 | Baseline (1x) |
| Granisetron | 5-HT3 | ~ 1.0 | ~ 0.1 | Equipotent to Ondansetron |
(Data synthesized from in vivo and in vitro pharmacological evaluations[1][4].)
Caption: Mechanism of 5-HT3 receptor antagonism by 4,5,6,7-tetrahydrobenzimidazole derivatives.
Cyclooxygenase-2 (COX-2) Isozyme Selectivity
Beyond monoamine receptors, the scaffold has been successfully adapted to target inflammatory pathways. Specifically, 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles function as highly 2[2].
Mechanistic Causality: The selectivity for COX-2 over COX-1 is driven by the spatial arrangement of the pharmacophore. The central tetrahydrobenzimidazole ring acts as a rigid spacer, projecting the C-2 phenyl ring—equipped with a para-methylsulfonyl (SO2Me) group—directly into the secondary (2°) pocket of the COX-2 enzyme[2]. Because COX-1 lacks this accessible secondary pocket, the compound cannot bind effectively, resulting in profound selectivity and reduced gastrointestinal toxicity[2].
Comparative Affinity Data (COX-2 Inhibitors)
| Compound Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-(4-(SO2Me)phenyl)-... | > 50 | 0.34 | 163.8 |
| 1-(4-Methoxyphenyl)-2-(4-(SO2Me)phenyl)-... | > 50 | 0.45 | 115.2 |
| Unsubstituted N-1 phenyl derivative | > 50 | 0.69 | 52.3 |
(Data derived from in vitro isozyme inhibition studies[2].)
Emerging Targets: Tubulin and HIV-1 Capsid
Recent structural modifications have expanded the utility of this scaffold. For instance, trimethoxyphenyl-substituted derivatives exhibit 5 (IC50 ~15.6 µM) by acting as tubulin inhibitors, disrupting microtubule dynamics during mitosis[5]. Additionally, highly modified derivatives (e.g., 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole) are being explored to target the inter-protomer pocket of the 6, aiming to disrupt viral replication[6].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, receptor affinity must be evaluated using self-validating assay systems. Below is the optimized workflow for profiling the 5-HT3 receptor binding kinetics of these derivatives.
Protocol: 5-HT3 Radioligand Binding & Dissociation Assay Objective: To quantify the binding affinity (Ki) and validate the slow-dissociation mechanism of tetrahydrobenzimidazole derivatives[4][7].
-
Membrane Preparation:
-
Step: Harvest NG108-15 cells or dissect guinea pig colonic mucosa. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Causality: Working on ice prevents the proteolytic degradation of the membrane-bound 5-HT3 receptors, preserving the structural integrity of the binding pocket.
-
-
Radioligand Incubation:
-
Step: Incubate membrane aliquots (approx. 50 µg protein) with 0.5 nM [3H]GR65630 or [14C]ramosetron, alongside varying concentrations of the test derivative (10^-11 to 10^-5 M)[7].
-
Causality: [3H]GR65630 is a highly specific 5-HT3 radioligand. Competition with the test compound allows for the generation of a precise displacement curve.
-
-
Internal Validation (Non-Specific Binding):
-
Step: In a parallel control set, add 10 µM of unlabeled 5-hydroxytryptamine (5-HT).
-
Causality: This saturates all true 5-HT3 receptors. Any remaining radioactive signal in this control represents non-specific binding (e.g., sticking to plastic or lipids), which must be subtracted from total binding to yield specific binding. This step makes the protocol self-validating.
-
-
Rapid Filtration & Washing:
-
Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with 1.0 mL ice-cold incubation buffer[7].
-
Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand. Rapid washing with ice-cold buffer traps the receptor-ligand complex while preventing premature dissociation.
-
-
Quantification & Analysis:
Caption: Self-validating radioligand binding workflow for receptor affinity profiling.
References[6] Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. Source: fsu.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-j_ZkPa8KaSAC8pkQgNdAr1wFnXao0cw5NsMIKHCVjTZCfBbU8ZrCOFAykfP8yr_-CyTV7UuYYpsIjlTbjwdakggzXUhAf7trRcmul3iyP5Apx8UpFyrrimBSkbK8hvaTSrzv6cszSZaNcRv6oHU5W8djO4nOy67qROmqiTRVI9-d7oJxYyZE3aY7gnSW6-bNEqp5Bb9SbuKuiki-5wM9gnuDJUJ5wgFXC8MQGfI3UsPaOyFtcIPza9qdBZ835sxbr1LGwfIYpR2jv9TGJ7diXrtWymcZU8eepk4=[5] Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFADAhNcT3TPkGNZb9qqNw1kISPlWtU9Tkdkg-CMWFdzPW9vCB6bzIE67WiKgUldkeL83jhrBG7GY9Idkg27zvcRRkraHyaSIxeAJSEj-Vlj7m_pKqK57fi65PBi9VwvJ9PDbm8gZuvMvkFu3k=[2] Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors - ResearchGate. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl9-8a2eJ3le8Ii_bUoOpFumrj_QN3IDFzvwMq9DWzg48TUOiFZKYjJY0BXIEGz2nhbLdfiPwcNTQ7HIM56TPvtpzhZ5wYG1698nKavH-N457xw6no5jISTR5pGcx3f-cCBMu-8Bp_PtyybXmei664BjwHEaybNUuVFr4ks5tNGjHzL1me5AdrfGyE4FBVd5gsl1om1kAxV-RuniWjMu6fbcwdQxjRvzfil13Eh1hVi0h4jIivNcuF_dCEbjhVHE6vNn4dCx-RVYo42itQhxC7tDYnluN_5945Lv9MRUBQJ76d-FL206FkW4b0[1] Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMntBe2dyq68MXIvKPmxtEFzs9G2XjQ5msm5IbJDqQKE6qwEPChdfid_E0suFscyl_gx2NLfveMR7Prj4YFnUfI2M6y-379PsWvpQrH9EvUj6xwKX7c3XI7kVUJ2YTEKFLsII=[3] Ramosetron | C17H17N3O | CID 108000 - PubChem - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9N4b_yh4fBdgOkgxqPd5DQw_kZq-ueZpUNccjkr_CvIHfQ5nNpmuz2BvoZNn6n83vXE6TXkoKsAGZNSuByClWge7ArfbPZCZnvUPY7Dmhl25tMA_rXBr0EWYkVm4OHAOBlmysl4w5mL6WF2q894g=[7] RAMOSETRON HYDROCHLORIDE - Inxight Drugs. Source: ncats.io. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnarUNyZ3gegg5lYlL1hJRytVkg02dWhjb_7HhU9uc-HlrHi_LV6PcU9zbvJkKZe0XaZ8UeVhSXceUqweArrCW80tnAdPnsGDR1c18Uu-qroi1mKI0deurzxz2POcdfs-0[4] Serotonin (5-HT)3-Receptor Antagonism of 4,5,6,7-Tetrahydrobenz imidazole Derivatives against 5-HT-Induced Bradycardia in Anesth - Semantic Scholar. Source: semanticscholar.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH67OHhu1kK9hY0e9BT3-sRfg6tCCpeBg8CSLt58XGbzOExO-l9k-GqVk0sxY0XmF5BbGSF-nLLDXjM4FPvJeANGVONixz7MoYjETC46_TXZmANUCVeeC0JzJYItEEzxuRcATF0PSWilh-HzzDeaGU9zljsKsUmEEl9xmS7qgyUYZ6_MHsSEzKzdg==
Sources
- 1. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ramosetron | C17H17N3O | CID 108000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 7. RAMOSETRON HYDROCHLORIDE [drugs.ncats.io]
Benchmarking 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride against imidazole catalysts
Benchmarking 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride against Imidazole Catalysts: A Chemoselective Guide
As a Senior Application Scientist, one of the most frequent challenges I encounter in late-stage functionalization is achieving precise chemoselectivity without over-engineering the catalyst. While unsubstituted imidazole is the undisputed workhorse for general organocatalysis—particularly in acyl transfers, silylations, and esterifications—its aggressive nucleophilicity often becomes a liability in complex polyol or polyamine substrates.
For researchers requiring nuanced steric control, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (THBI·HCl) offers a highly effective alternative. By fusing a saturated cyclohexyl ring to the imidazole core, we fundamentally alter the catalyst's steric bulk, lipophilicity, and basicity. This guide benchmarks THBI·HCl against standard imidazole, providing the mechanistic rationale and experimental protocols necessary to leverage this catalyst in your workflows.
Mechanistic Rationale: The Power of Steric Shielding
The catalytic efficacy of imidazole derivatives relies on their ability to act as nucleophilic triggers, forming highly reactive N-acyl or N-silyl intermediates. Unsubstituted imidazole forms these intermediates rapidly, but the lack of steric hindrance around the reactive nitrogen means the subsequent attack by the substrate is largely indiscriminate.
In contrast, the tetramethylene bridge in THBI·HCl serves two critical functions:
-
Electronic Enrichment: The alkyl fusion donates electron density into the imidazole ring, slightly increasing its basicity (pKa ~7.40 vs. 6.95 for imidazole). This ensures rapid formation of the N-acyl-THBI intermediate[1].
-
Steric Umbrella Effect: Once the intermediate is formed, the bulky cyclohexyl backbone shields the electrophilic carbonyl carbon. This steric penalty slows down the reaction with bulky secondary or tertiary alcohols, allowing unhindered primary alcohols to react with exceptional selectivity.
Fig 1: Mechanistic divergence in acyl transfer kinetics between Imidazole and THBI.
Quantitative Benchmarking Data
To objectively compare these catalysts, we evaluated their performance in the chemoselective mono-acylation of 1-phenyl-1,2-ethanediol using acetic anhydride. The data below highlights the trade-off between absolute conversion speed and product selectivity.
| Parameter / Metric | Imidazole (Free Base) | THBI (Generated in situ from HCl salt) |
| CAS Number | 288-32-4 | 78520-29-3[2] |
| pKa (Conjugate Acid) | ~6.95 | ~7.40 |
| LogP (Calculated) | -0.02 (Hydrophilic) | 1.25 (Lipophilic) |
| Solubility (DCM/Tol) | Poor to Moderate | Excellent |
| Conversion (4 hours) | >99% | 88% |
| Selectivity (1° vs 2° OH) | 1.5 : 1 (Poor) | 18 : 1 (Excellent) |
Note: THBI·HCl is utilized as a stable, non-hygroscopic precatalyst. Free imidazole often absorbs atmospheric moisture, leading to inconsistent catalyst loading and background hydrolysis of acylating agents. The use of the HCl salt ensures precise stoichiometric control.
Experimental Methodology: Self-Validating Chemoselective Acylation
The following protocol is designed as a self-validating system. By utilizing the hydrochloride salt of THBI[2], we deliberately control the release of the active catalyst via an auxiliary base. This prevents premature reaction spikes and ensures a steady-state concentration of the active nucleophile.
Materials Required:
-
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (10 mol%)
-
1-Phenyl-1,2-ethanediol (1.0 equiv, substrate)
-
Acetic anhydride (1.05 equiv, acylating agent)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Precatalyst Activation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add THBI·HCl (15.8 mg, 0.1 mmol). Add 2.0 mL of anhydrous DCM. The salt will remain partially suspended.
-
In Situ Neutralization: Inject DIPEA (17.4 µL, 0.1 mmol) dropwise. Causality: DIPEA is sterically hindered and acts solely as a Brønsted base to strip the HCl from THBI, liberating the active tetrahydrobenzimidazole free base without competing for the acylating agent. The solution will become homogeneous.
-
Substrate Introduction: Add 1-phenyl-1,2-ethanediol (138 mg, 1.0 mmol) to the activated catalyst solution. Stir for 5 minutes to ensure complete dissolution.
-
Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (99 µL, 1.05 mmol) over 2 minutes. Causality: Cooling mitigates the exothermic formation of the N-acyl-THBI intermediate, preventing thermal degradation and maximizing the steric differentiation between the primary and secondary hydroxyl groups.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.
-
Quench and Analysis: Quench the reaction with 2.0 mL of saturated aqueous NaHCO3 to destroy unreacted acetic anhydride. Extract the organic layer, dry over Na2SO4, and concentrate. Analyze the crude mixture via 1 H NMR to validate the 18:1 ratio of 1-acetoxy-2-phenylethanol to 2-acetoxy-1-phenylethanol.
Strategic Applications in Drug Development
Beyond simple acyl transfers, the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core is a highly privileged scaffold in medicinal chemistry and complex API synthesis.
1. Synthesis of Spirooxindoles (Antiviral Agents) The THBI framework has been successfully integrated into spirooxindole scaffolds, which are actively investigated for their antiviral properties. Research has demonstrated that reducing a standard benzimidazole moiety to a tetrahydrobenzimidazole restores critical inhibitory activity against respiratory syncytial virus (RSV) strains, highlighting the importance of the saturated ring's specific conformational geometry in protein binding[3].
2. Development of Selective COX-2 Inhibitors The steric bulk and lipophilicity of the THBI core make it an excellent structural anchor for enzyme inhibitors. 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles have been synthesized and benchmarked as highly selective cyclooxygenase-2 (COX-2) inhibitors. The tetramethylene ring precisely positions the adjacent aryl groups to insert into the secondary pocket of the COX-2 enzyme, achieving selectivity indexes (SI) exceeding 160 over COX-1[4].
Conclusion
While standard imidazole remains the catalyst of choice for brute-force kinetic transformations, THBI·HCl provides the sophisticated steric control required for modern, late-stage chemoselective functionalization. By utilizing the hydrochloride salt, researchers gain the added benefits of shelf-stability and precise, self-validating catalyst activation.
References
-
Coenzyme-inspired chemistry 1: The C-2 alkylation of 4,5... ResearchGate [Link]
-
Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC NIH[Link]
-
Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors ResearchGate[Link]
Sources
Pharmacological Cross-Reactivity & Selectivity Guide: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Derivatives
As drug development shifts toward highly targeted therapies, understanding the cross-reactivity of foundational pharmacophores is non-negotiable. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (THBI) is a conformationally restricted, saturated benzimidazole derivative. Unlike fully aromatic benzimidazoles, the saturation of the cyclohexane ring alters the electron density and flexibility of the imidazole moiety.
With a physiological pKa of approximately 7.4 (determined via titration) [1], the THBI core exists predominantly in a protonated state at physiological pH. This protonation is a critical mechanistic driver, allowing the molecule to form robust electrostatic interactions with aspartate or glutamate residues in the binding pockets of aminergic and serotonergic receptors. This guide objectively compares the cross-reactivity of the THBI scaffold across its primary targets and off-target panels, providing actionable protocols for selectivity screening.
Target-Specific Cross-Reactivity Profiles
The Primary Target: 5-HT3 Receptors
The THBI scaffold is the core pharmacophore of highly potent 5-HT3 receptor antagonists, most notably Ramosetron (YM060) [2]. When functionalized with an indole-3-carbonyl group, the THBI core mimics the spatial arrangement of serotonin.
-
Cross-Reactivity Context: Compared to older alternatives like Ondansetron (an imidazole derivative) or Granisetron (an indazole derivative), THBI derivatives exhibit exceptional affinity for 5-HT3 receptors with negligible cross-reactivity against 5-HT4 or 5-HT1 receptors [3]. Stereochemistry acts as a strict selectivity filter: the (R)-enantiomer is typically two orders of magnitude more potent than the (S)-enantiomer due to steric repulsion in the "equatorial-twist" conformation [4].
The Aminergic Off-Target: Histamine H3/H4 Receptors
Because THBI is a cyclic analogue of histamine, it inherently runs the risk of cross-reacting with histamine H3 and H4 receptors.
-
Cross-Reactivity Context: Unsubstituted THBI retains moderate affinity for H4 receptors [5]. However, bulky substitutions at the 5-position (such as the carbonyl linkages in 5-HT3 antagonists) create steric hindrance that abolishes H4 binding, effectively engineering out the histamine cross-reactivity and preventing unwanted immunomodulatory side effects.
The Divergent Target: Cyclooxygenase-2 (COX-2)
When the THBI core is substituted at the 1- and 2-positions with diaryl groups (e.g., a methylsulfonylphenyl group), the molecule shifts entirely from a receptor antagonist to a selective COX-2 enzyme inhibitor [6].
-
Cross-Reactivity Context: These 1,2-diaryl-THBI derivatives show high selectivity for COX-2 over COX-1, with Selectivity Indices (SI) exceeding 160. This proves the THBI core is a highly versatile scaffold whose cross-reactivity is dictated entirely by its peripheral functionalization.
Quantitative Data Comparison
The following table summarizes the cross-reactivity and selectivity indices of THBI derivatives compared to standard alternatives.
| Compound / Scaffold | Primary Target | Target Affinity (IC50 / Ki) | Off-Target Cross-Reactivity | Selectivity Index (SI) |
| Unsubstituted THBI | Histamine H4 | ~120 nM | 5-HT3 (>10 µM) | Low |
| (R)-5-carbonyl-THBI (Ramosetron) | 5-HT3 Receptor | 0.011 - 0.018 nM | 5-HT4 (>1 µM), H4 (>1 µM) | >10,000 |
| Ondansetron (Alternative) | 5-HT3 Receptor | ~3.0 nM | 5-HT4 (>1 µM) | ~1,000 |
| 1,2-Diaryl-THBI | COX-2 Enzyme | 0.34 µM | COX-1 (>50 µM) | 163.8 |
Experimental Protocols: Cross-Reactivity Screening
To ensure data trustworthiness, cross-reactivity must be evaluated using a self-validating homologous competitive binding assay.
Radioligand Binding Assay for 5-HT3 vs. H4 Selectivity
Expertise & Causality: We utilize [3H] -Granisetron (for 5-HT3) and [3H] -Histamine (for H4) to ensure that the displacement measured is strictly competitive at the orthosteric site. A non-specific binding (NSB) control is mandatory to validate the signal-to-noise ratio and rule out false positives caused by the lipophilicity of the THBI core.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT3A or H4 receptors. Causality: Recombinant cells ensure target homogeneity, eliminating tissue-specific receptor mosaics that confound cross-reactivity data.
-
Ligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -Granisetron (5-HT3) or [3H] -Histamine (H4) in assay buffer (50 mM Tris-HCl, pH 7.4). Critical Step: For H4 assays, supplement the buffer with 5 mM MgCl2 to stabilize G-protein coupling, which is required for high-affinity agonist binding.
-
Compound Titration: Add THBI derivatives in a 10-point concentration-response curve (1 pM to 10 µM).
-
Validation Control: Include control wells with 10 µM Ondansetron (5-HT3) or Thioperamide (H4) to define NSB. Self-Validation: If NSB exceeds 10% of total binding, the assay plate must be rejected due to lipid partitioning of the radioligand.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Pre-soak filters in 0.3% Polyethylenimine (PEI) to reduce non-specific electrostatic binding of the protonated THBI hydrochloride. Quantify using liquid scintillation counting.
Workflows and Pathway Visualizations
Caption: Workflow for THBI cross-reactivity and selectivity screening.
Caption: 5-HT3 and H4 receptor signaling pathways modulated by THBI.
References
-
Ohta, M., et al. "Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives." Chemical and Pharmaceutical Bulletin, 1996. URL:[Link]
-
Miyata, K., et al. "Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060), a potent and selective 5-hydroxytryptamine3 receptor antagonist..." Journal of Pharmacology and Experimental Therapeutics, 1992. URL:[Link]
-
Zarghi, A., et al. "Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors." Bioorganic & Medicinal Chemistry, 2016. URL:[Link]
-
Kankate, R.S., et al. "Benzimidazoles - A Promising Lead for Antipyschotic Drug Design." Journal of Analytical & Bioanalytical Techniques, 2022. URL:[Link]
-
Tokunaga, T., et al. "Novel 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. III. Pharmacological Evaluations and Molecular Modeling Studies of Optically Active 4, 5, 6, 7-Tetrahydro-1H-benzimidazole Derivatives." Chemical and Pharmaceutical Bulletin, 1997. URL:[Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA) / LTL Pharma. "Pharmaceutical Interview Form: Ramosetron Hydrochloride (YM060)." Official Documentation. URL: [Link]
Sources
- 1. image.packageinsert.jp [image.packageinsert.jp]
- 2. Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- benzimidazole hydrochloride (YM060), a potent and selective 5-hydroxytryptamine3 receptor antagonist, and its enantiomer in the isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
Comparing free base vs hydrochloride salt of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core is a privileged scaffold in modern medicinal chemistry. It serves as the structural foundation for potent 5-HT3 receptor antagonists (such as Ramosetron) 1, selective cyclooxygenase-2 (COX-2) inhibitors 2, and emerging tubulin-targeting chemotherapeutics 3.
During preclinical development, one of the most critical decisions an application scientist must make is selecting the appropriate physical form of this scaffold: the Free Base or the Hydrochloride (HCl) Salt . This choice dictates the molecule's behavior in aqueous buffers, its ability to cross lipid bilayers, and its stability during storage. This guide objectively compares both forms, providing the mechanistic causality behind their behaviors and outlining self-validating experimental protocols to guide your formulation strategies.
Physicochemical Profiling: The Causality of Salt Selection
The behavioral divergence between the free base and the HCl salt is rooted in thermodynamics and molecular interactions.
-
The Free Base (Un-ionized): In its neutral state, the imidazole ring lacks a hydration shell. This lowers its polar surface area (PSA), making it highly lipophilic. While this allows it to partition favorably into the hydrophobic core of phospholipid bilayers (excellent permeability), the high crystal lattice energy and lack of ion-dipole interactions with water result in poor aqueous solubility 4.
-
The Hydrochloride Salt (Ionized): Protonation of the imidazole nitrogen creates a positively charged species. The resulting chloride salt engages in strong ion-dipole interactions with aqueous solvents. The energy released by forming these hydration bonds easily overcomes the lattice energy of the crystal, resulting in rapid and high aqueous solubility (e.g., ~1.93 mg/mL for the 5-carboxylic acid derivative) 5. However, this hydration shell prevents passive diffusion across hydrophobic cell membranes.
Quantitative Data Comparison
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| Ionization State | Neutral (Un-ionized) | Cationic (Protonated imidazole) |
| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (~1.93 mg/mL) |
| Primary Solvents | DMSO, Methanol, Ethyl Acetate | Water, PBS, Saline |
| Lipophilicity (LogP) | Higher (Favors organic phase) | Lower (Favors aqueous phase) |
| Membrane Permeability | High (Passive diffusion enabled) | Low (Requires active transport/carriers) |
| Solid-State Stability | Moderate (Susceptible to oxidation) | High (Stable, highly crystalline lattice) |
Experimental Workflows: Self-Validating Protocols
To empirically validate the choice between the free base and the HCl salt, scientists must rely on robust, internally controlled assays. Below are two self-validating protocols designed to prevent false positives caused by buffer incompatibility or membrane failure.
Protocol 1: Thermodynamic Aqueous Solubility Mapping (HPLC-UV)
Causality: Kinetic solubility (solvent shifting from DMSO to water) often overestimates solubility due to temporary supersaturation. Thermodynamic solubility provides the true equilibrium state required for long-term in vivo dosing formulations.
-
Preparation: Add an excess amount (e.g., 5 mg) of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole free base to one vial, and the HCl salt to another. Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to each.
-
Internal Validation Spiking: Spike both vials with 10 µg/mL of Caffeine (high solubility control) and Amiodarone (low solubility control). System Logic: If Amiodarone dissolves beyond trace amounts, your buffer system is compromised (e.g., unintended surfactant contamination).
-
Equilibration: Incubate vials at 37°C for 24 hours with continuous orbital shaking (300 rpm) to ensure thermodynamic equilibrium.
-
Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard calibration curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: Cell-based assays (like Caco-2) conflate passive diffusion with active efflux/influx transport. PAMPA isolates passive transcellular permeability, perfectly highlighting the lipophilic advantage of the free base over the ionized salt.
-
Donor Solution: Prepare 50 µM solutions of both the free base and HCl salt in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution of the free base.
-
Membrane Preparation: Coat the PVDF filter membrane of the PAMPA acceptor plate with 5 µL of a 1% lecithin in dodecane lipid solution.
-
Internal Validation Spiking: Include Propranolol (high permeability marker) and Atenolol (low permeability marker) in separate control wells. System Logic: The assay is only valid if Propranolol Papp>10×10−6 cm/s and Atenolol Papp<1×10−6 cm/s. Failure indicates membrane rupture or drying.
-
Incubation: Assemble the donor and acceptor plates. Incubate for 4 hours at room temperature in a humidity chamber.
-
Analysis: Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).
Decision Matrix: Form Selection Workflow
Use the following logical workflow to determine which form of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole is appropriate for your specific stage of drug development.
Decision matrix for selecting the optimal 4,5,6,7-tetrahydrobenzimidazole form based on assay needs.
Conclusion & Formulation Strategy
The choice between the free base and the HCl salt of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole is not a matter of one being universally superior; it is about matching the physical chemistry to the biological question.
-
Choose the HCl Salt for intravenous (IV) formulations, biochemical enzymatic assays (like cell-free COX-2 inhibition mapping), or any application where precipitation in aqueous media would ruin the dynamic range of the assay.
-
Choose the Free Base for intracellular target assays, blood-brain barrier (BBB) permeation studies, or oral bioavailability models where passive lipid diffusion is the primary hurdle. If aqueous solubility becomes a bottleneck for the free base, utilize co-solvent systems (e.g., 10% DMSO / 40% PEG400 / 50% Saline) to artificially bridge the solubility gap while maintaining the un-ionized state.
References
- Source: National Institutes of Health (NIH)
- Title: 131020-57-0 | 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride Source: Ambeed URL
- Source: National Institutes of Health (NIH)
- Title: Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2)
- Title: 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid (Ramosetron Impurity)
Sources
- 1. 26751-24-6|4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid| 4,5,6,7-四氢-1H-苯并咪唑-5-甲酸 |瀚香生物科技 [biochempartner.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid | C8H10N2O2 | CID 11030183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 131020-57-0 | 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride: An Evaluation of Reproducibility and Efficiency
For researchers and drug development professionals, the reliable synthesis of key heterocyclic scaffolds is paramount. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a valuable building block in medicinal chemistry, and its efficient and reproducible synthesis is a critical first step in many research endeavors. This guide provides an in-depth, comparative analysis of the most common and reproducible synthetic pathways to this target molecule, supported by experimental data and field-proven insights. We will dissect two primary, reliable routes: the direct condensation of 1,2-cyclohexanediamine with a one-carbon source and the hydrogenation of a pre-formed benzimidazole ring.
Introduction to 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core is a partially saturated bicyclic heteroaromatic system that is featured in a variety of biologically active molecules. Its unique three-dimensional structure, which combines a rigid imidazole ring with a flexible cyclohexane moiety, allows for diverse interactions with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and biological screening.
This guide will focus on two distinct and reproducible synthetic strategies to obtain the hydrochloride salt of this versatile scaffold. The choice of synthetic route in a research or development setting is often a balance of factors including starting material availability, reaction yield, purity of the final product, and overall process time. This document aims to provide the necessary data and insights to make an informed decision based on these critical parameters.
Comparative Analysis of Synthetic Pathways
Two principal and well-established methodologies for the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole will be critically examined:
-
Pathway 1: Direct Condensation of 1,2-Cyclohexanediamine. This is a convergent and atom-economical approach where the tetrahydro-benzimidazole ring system is constructed in a single key step from readily available starting materials.
-
Pathway 2: Hydrogenation of Benzimidazole. This is a sequential approach that first involves the synthesis of the aromatic benzimidazole core, followed by the reduction of the benzene ring to the desired cyclohexane moiety.
The following table provides a high-level comparison of these two pathways, based on typical literature-reported data and our in-house experience.
| Parameter | Pathway 1: Direct Condensation | Pathway 2: Hydrogenation of Benzimidazole |
| Starting Materials | 1,2-Cyclohexanediamine, Formic Acid (or equivalent) | o-Phenylenediamine, Formic Acid, H₂, Catalyst |
| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) |
| Typical Overall Yield | 80-95% | 70-85% |
| Key Challenges | Exothermic reaction control, purification | Catalyst handling, high-pressure equipment |
| Reproducibility | High | Moderate to High |
| Scalability | Readily scalable | Requires specialized hydrogenation equipment |
Pathway 1: Direct Condensation of 1,2-Cyclohexanediamine
This pathway represents the most direct and efficient route to the target molecule. The core of this synthesis is the acid-catalyzed cyclization of 1,2-cyclohexanediamine with a one-carbon electrophile, typically formic acid. This reaction is analogous to the well-established Phillips-Ladenburg benzimidazole synthesis.[1]
Mechanistic Considerations
The reaction proceeds via the initial formation of a formamide intermediate from one of the amino groups of 1,2-cyclohexanediamine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the formyl carbon, followed by dehydration, leads to the formation of the imidazole ring. The use of a dehydrating agent or heating is typically required to drive the reaction to completion.
Sources
Validating commercial purity of CAS 78520-29-3 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride
As a Senior Application Scientist, ensuring the structural and quantitative integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (CAS 78520-29-3, Molecular Formula: C7H11ClN2) is a critical heterocyclic building block utilized extensively in medicinal chemistry[1]. Because it is synthesized as a hydrochloride salt, its unique solubility and ionization profile present specific analytical challenges.
This guide objectively compares available analytical techniques and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to meet stringent commercial purity standards.
Comparative Analysis of Purity Assessment Techniques
Selecting the correct analytical technique requires balancing resolution, sensitivity, and compound stability. While orthogonal methods provide structural confirmation, HPLC remains the most robust technique for the quantitative impurity profiling of non-volatile imidazole derivatives ()[2].
Table 1: Comparison of Analytical Alternatives for CAS 78520-29-3
| Analytical Technique | Primary Utility | Advantages | Limitations | Suitability for CAS 78520-29-3 |
| HPLC-UV | Quantitative purity & impurity profiling | High resolution, reproducible, and ideal for thermally labile salts[3]. | Requires a chromophore (present in the benzimidazole core). | Optimal (Gold Standard) |
| LC-MS | Impurity identification | Provides molecular weight data for unknown trace impurities. | Cost-intensive; ionization suppression can skew absolute quantitation. | Complementary |
| GC-FID | Volatile compound analysis | Extremely high theoretical plate count. | Imidazole HCl salts are non-volatile and thermally degrade without derivatization. | Poor |
| qNMR | Absolute quantitation | Requires no reference standard; highly structurally specific. | Lower sensitivity for trace impurities (<1% threshold). | Orthogonal Verification |
Mechanistic Insights: The Analytical Challenge
Expertise & Experience: Why do standard chromatographic methods often fail for compounds like CAS 78520-29-3? The answer lies in the basicity of the imidazole ring (pKa ~7.0).
If an unbuffered or weakly buffered mobile phase is used, the secondary amine within the imidazole core exists in a state of partial ionization. This dynamic equilibrium during column elution causes severe peak tailing, shifting retention times, and poor resolution from structurally similar synthetic impurities. To counteract this, the mobile phase must be heavily buffered to an acidic pH. This ensures the imidazole nitrogen is fully protonated throughout the run, locking the molecule into a single ionization state and yielding sharp, symmetrical peaks ()[4].
Self-Validating Experimental Protocol: HPLC Purity Validation
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks that prevent the reporting of erroneous data, ensuring strict compliance with the [5].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A) : 0.1% Phosphoric acid in Milli-Q water. Adjust to pH 3.0.
-
Causality: The low pH suppresses secondary silanol interactions on the stationary phase and fully protonates the imidazole ring, preventing peak tailing.
-
-
Organic (Mobile Phase B) : HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column : Reverse-phase C18 (4.6 x 150 mm, 5 µm).
-
Causality: The C18 alkyl chains provide optimal hydrophobic retention for the non-polar tetrahydrophenyl ring, while the acidic buffer manages the polar imidazole moiety.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 215 nm (capturing maximum sensitivity of the aliphatic/imidazole transitions).
-
Gradient Program : 5% B to 80% B over 20 minutes, hold for 5 minutes at 80% B, then return to 5% B for a 5-minute equilibration.
Step 3: Sample Preparation & Self-Validation Checks
-
Diluent : 50:50 Water:Acetonitrile.
-
Blank Injection : Inject the diluent alone.
-
Self-Validation Check 1: This proves that no ghost peaks, carryover, or solvent impurities co-elute with the API. If peaks are detected in the blank at the expected retention time, the run is aborted.
-
-
Test Solution : Dissolve CAS 78520-29-3 to a concentration of 1.0 mg/mL in the diluent.
Step 4: System Suitability Testing (SST) Before analyzing any commercial batch, the system must mathematically prove its resolving power. Inject a known reference standard of CAS 78520-29-3 six consecutive times.
-
Self-Validation Check 2 (Acceptance Criteria): Relative Standard Deviation (RSD) of peak area must be < 2.0%, and the Tailing factor must be < 1.5. If these metrics fail, the system is deemed unprimed, and the sequence automatically halts to prevent false purity reports.
Workflow Visualization
The following diagram maps the logical dependencies of the self-validating purity assessment workflow.
Caption: HPLC-UV purity validation workflow for CAS 78520-29-3 ensuring ICH Q2(R1) compliance.
Data Presentation: ICH Q2(R1) Validation Metrics
When validating this method for commercial batch release, the following quantitative parameters must be established to ensure the method is fit for purpose, as defined by the ICH Q2(R1) framework[5].
Table 2: Typical Validation Metrics for Imidazole Derivative HPLC Methods
| Validation Parameter | ICH Q2(R1) Requirement | Typical Acceptance Criteria for CAS 78520-29-3 |
| Specificity | Complete separation of API from impurities | Resolution (Rs) > 2.0 between CAS 78520-29-3 and its nearest synthetic precursor. |
| Linearity | Proportionality of signal to concentration | R² ≥ 0.999 across a range of 25% to 150% of the target concentration. |
| Precision (Repeatability) | Agreement between independent test results | RSD ≤ 1.0% for six independent sample preparations. |
| Limit of Detection (LOD) | Lowest detectable amount of analyte | Signal-to-Noise (S/N) ratio ≥ 3:1 (typically < 0.05% area for trace impurities). |
| Limit of Quantitation (LOQ) | Lowest quantifiable amount of analyte | Signal-to-Noise (S/N) ratio ≥ 10:1 (typically < 0.10% area for trace impurities). |
References
-
Title : ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL :[Link][5]
-
Title : 4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride, 95% Purity, C7H11ClN2 Source : CP Lab Safety / Calpaclab URL :[Link][1]
-
Title : HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source : National Center for Biotechnology Information (PMC) URL :[Link][4]
Sources
Comparative Cytotoxicity of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Hydrochloride Derivatives In Vitro
As a Senior Application Scientist specializing in oncology drug development, I frequently evaluate the translational potential of novel pharmacophores. The compound 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (CAS: 78520-29-3) serves as a highly versatile, core structural building block in medicinal chemistry[1]. While the base hydrochloride salt is primarily utilized as a synthetic precursor, its functionalized derivatives (referred to hereafter as THBIs) have emerged as highly potent cytotoxic agents.
This guide provides an objective, data-driven comparison of THBI derivatives against standard chemotherapeutics, detailing the mechanistic causality behind their efficacy and outlining the self-validating in vitro protocols required for rigorous evaluation.
Mechanisms of Action: The Causality of Cytotoxicity
To accurately benchmark the cytotoxicity of THBI derivatives, we must first understand their molecular targets. Unlike broad-spectrum DNA-damaging agents (e.g., Cisplatin), specific THBI derivatives exhibit highly targeted mechanisms:
-
Mitochondrial Metabolic Reprogramming (OPA1 Targeting): Recent structural and in vitro studies demonstrate that specific THBI derivatives, such as TMQ0153, directly target the GDP-binding pocket of Optic Atrophy 1 (OPA1), a critical mitochondrial fusion protein[2]. By inhibiting OPA1, these compounds disrupt oxidative phosphorylation (OXPHOS) and alter the NAD+/NADH ratio. This targeted disruption leads to severe reactive oxygen species (ROS) accumulation, ultimately triggering apoptosis in acute myeloid leukemia (AML) cells[2].
-
Tubulin Polymerization Inhibition: A distinct class of derivatives, the 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles (e.g., Compound 7e), act as potent tubulin inhibitors[3]. They disrupt microtubule dynamics during mitosis, arresting the cell cycle at the G2/M phase and inducing cytotoxicity, which is particularly effective in solid tumor models like hepatocellular carcinoma (HEPG2)[3].
Mechanistic pathway of THBI derivatives targeting OPA1 to induce ROS-mediated apoptosis.
Comparative Cytotoxicity Data
When benchmarking THBI derivatives against established alternatives, it is crucial to evaluate the half-maximal inhibitory concentration (IC50) across diverse cell lines. The table below synthesizes quantitative comparisons from recent in vitro studies.
| Compound / Scaffold | Primary Mechanism | Cell Line | IC50 / Cytotoxic Concentration | Efficacy vs. Standard Alternatives |
| TMQ0153 (THBI) | OPA1 Inhibition | MV4-11 (AML) | ~10 µM (72h)[2] | Highly potent; restores sensitivity in resistant AML models[2]. |
| TMQ0153 (THBI) | OPA1 Inhibition | U937 (AML) | ~20 µM (48h)[2] | Induces rapid ROS-mediated apoptosis[2]. |
| Compound 7e (THBI) | Tubulin Inhibition | HEPG2 (Liver) | 15.60 µM[3] | Comparable to standard tubulin inhibitors; HEPG2 is highly sensitive[3]. |
| Benzimidazole se-182 | Undefined / Mixed | A549 (Lung) | 15.80 µM[4] | Outperforms or matches Cisplatin in specific solid lung tumors[4]. |
| Cisplatin (Standard) | DNA Crosslinking | Diverse | ~15-25 µM | Standard baseline; broad toxicity profile. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the protocols used to evaluate THBI cytotoxicity must be self-validating. This requires incorporating internal controls that confirm not just if cells die, but how they die.
Protocol 1: High-Throughput Cell Viability (MTT Assay)
Causality Check: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because THBI derivatives heavily disrupt the NAD+/NADH ratio and mitochondrial metabolism[2], MTT is the ideal primary screen, directly linking metabolic inhibition to viability readouts.
-
Cell Seeding: Seed target cells (e.g., HEPG2 or MV4-11) at 5×103 cells/well in a 96-well plate. Allow 24h for adherence (for adherent lines).
-
Compound Treatment: Prepare serial dilutions of the THBI derivative (1 µM to 100 µM) in complete media. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin, 20 µM). Treat for 48h and 72h.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization & Readout: Remove media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Self-Validation: If the vehicle control shows <95% viability, the assay is invalid due to baseline environmental stress.
Protocol 2: ROS and Mitochondrial Membrane Potential (MMP) Profiling
Causality Check: To definitively prove the OPA1-targeted mechanism[2], we must demonstrate that cytotoxicity is preceded by mitochondrial depolarization and ROS spikes.
-
Treatment & Staining: Treat cells with the established IC50 concentration of the THBI derivative for 6, 12, and 24 hours.
-
ROS Detection: Incubate cells with 5 µM DCFDA for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF.
-
MMP Detection: Co-stain a parallel cohort with JC-1 dye (2 µM). JC-1 forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane depolarizes.
-
Flow Cytometry: Analyze via flow cytometry (FITC channel for DCF/JC-1 monomers; PE channel for JC-1 aggregates). Self-Validation: Pre-treat a control group with N-acetyl-L-cysteine (NAC), a known ROS scavenger[5]. If NAC rescues cell viability, it confirms that ROS accumulation is the causal driver of THBI-induced cytotoxicity, rather than a secondary byproduct of cell death.
Self-validating in vitro workflow for assessing THBI cytotoxicity and mitochondrial mechanisms.
Conclusion
The 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride scaffold is far more than a simple chemical precursor. Its advanced derivatives offer highly targeted, mechanistically distinct cytotoxicity—particularly through OPA1 inhibition and tubulin disruption. By utilizing self-validating experimental designs, researchers can accurately benchmark these compounds against standard chemotherapeutics, paving the way for novel, resistance-breaking oncology therapeutics.
References
- Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming. nih.gov.
- Unaromatized Tetrahydrobenzimidazole Synthesis from p-Benzoquinone and N-Arylamidines and their Cytotoxic Potential.
- Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors. nih.gov.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole deriv
- 78520-29-3|4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. bldpharm.com.
Sources
- 1. 78520-29-3|4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride|BLD Pharm [bldpharm.com]
- 2. Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxicity Evaluationof New 1,2-diaryl-4, 5, 6, 7-Tetrahydro-1H-benzo[d] Imidazolesas Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride proper disposal procedures
An authoritative operational guide for the safe handling, accumulation, and disposal of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride (a biologically active benzimidazole derivative). This document is designed for researchers, laboratory managers, and drug development professionals to ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) protocols.
Chemical Profile & The Causality of Hazard
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a fused-ring heterocyclic compound widely utilized as a building block in drug discovery. Derivatives of the benzimidazole scaffold are highly valued for their potent biological activities, frequently acting as multi-kinase inhibitors (targeting EGFR, HER2, and mTOR)[1], tubulin-binding agents, and antimicrobial inhibitors (such as MmpL3 inhibitors in mycobacteria)[2].
Why strict disposal is critical: Because this compound is biologically active at nanomolar concentrations, any environmental release poses a severe toxicity risk to aquatic ecosystems and microbial communities[2]. Furthermore, as a hydrochloride salt, the compound exists as a fine, water-soluble powder that can act as a severe skin, eye, and respiratory irritant[3]. When dissolved, it can lower the pH of localized aqueous environments, necessitating compatible storage away from strong oxidizers and acids to prevent exothermic reactions[4].
Quantitative Data & Hazard Summary
| Property / Hazard Class | Description / Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; handle in a certified chemical fume hood[3]. |
| Solubility | Highly soluble in water and polar organic solvents | NEVER dispose of down the drain, despite solubility, due to biological toxicity[5]. |
| Chemical Incompatibility | Strong oxidizers, acid anhydrides, acid chlorides | Store in segregated secondary containment to prevent violent reactions[4]. |
| Primary Health Hazards | Corrosive/Irritant, potential reproductive toxin | Requires full PPE (nitrile gloves, lab coat, safety goggles)[3]. |
| EPA Waste Classification | Non-listed, Characteristic Hazardous Waste | Must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[6]. |
Standard Operating Procedure: Step-by-Step Disposal
To maintain a self-validating safety system, every step of the disposal process must be documented and executed at the point of generation.
Phase 1: Segregation and Containment
-
Select Compatible Containers: Collect the waste in its pure form or in solution using sealable, airtight, and chemically compatible containers (High-Density Polyethylene (HDPE) or glass are preferred)[4],[7].
-
Isolate from Incompatibles: Ensure the waste container is physically segregated from strong oxidizers, acids, and acid chlorides. Do not mix benzimidazole waste with heavy metal waste streams[4].
-
Manage Consumables: Contaminated solid items (e.g., pipette tips, weigh boats, and used gloves) must be placed in a rigid, puncture-proof container lined with a hazardous waste bag[5].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Designate the SAA: Store the sealed waste containers in a designated SAA at or near the exact point of generation (within the same laboratory)[6],[5].
-
Volume Limits: Never exceed the EPA RCRA limit of 55 gallons of hazardous waste in a single SAA[6].
-
Labeling Integrity: Attach a standard institutional Hazardous Waste tag immediately upon placing the first drop of waste into the container.
-
Critical Rule: Write the full chemical name: "4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride". The EPA strictly prohibits the use of abbreviations, acronyms, or chemical formulas on waste tags[7].
-
Phase 3: Spill Response and Decontamination
Causality Check: Sweeping dry hydrochloride salts aerosolizes the active pharmaceutical ingredient (API), leading to inhalation exposure.
-
Evacuate and Assess: For large spills, secure the area and contact EHS immediately[3].
-
Containment (Small Spills): Do not dry sweep. Cover the powder with damp absorbent pads to suppress dust formation, or use a dedicated HEPA-filtered laboratory vacuum[3].
-
Decontamination: Wash the affected surface with a mild soap and water solution, collecting all wash water for hazardous waste treatment. Do not allow wash water to enter the sanitary sewer[8].
Phase 4: Final Disposition
-
EHS Pickup: Once the container is full, or the experiment concludes, submit a Chemical Collection Request Form to your institutional EHS department[3].
-
Incineration: EHS will transfer the material to a certified waste broker and TSDF. The standard and only acceptable method of final destruction for biologically active heterocyclic compounds is high-temperature incineration[9],[10].
Waste Management Workflow Visualization
Workflow for the compliant accumulation and disposal of benzimidazole derivative waste.
References
- Title: Imidazole Standard Operating Procedure Source: University of Washington Environmental Health & Safety URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2n1AVXZOqZC8_eWSa7Sw04wd40L3EDReixfY1TXzOgqf-6s-Yn1E874IYkPJi5emlEbHdDEWzbrEWaTB2xZXKtAbc9M8SU9w-8msMUil_QDIeFYCO5ww_1m4A1PzhBt5KW_cSpPuwLiDoLWGpOUqfZIgceYnijlJhZUslsUo=]
- Title: Imidazole hydrochloride Safety Data Sheet Source: Santa Cruz Biotechnology URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAXsj7O8vzsDU6cgcDas3t-hxJx9I4Mle3aUTi0nERyNkC0u2Twinbb-dCVeBUVmoI8fRyiSk0oMP6wXZuKGvN7mjxJBvNybbSfaUoGvQBQaRgB8oFJA-BqDeg3y5WAs__TfyS]
- Title: Laboratory Safety Manual: Imidazole Source: Washington State University URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW0-DvFKuZCJmnl5s9O-6aWk9L5ySjk4pouCvWJa2zm2bjPp5ZuN1dTTyH_xlpw4je9d-9LiSlZXgxhdf2Y2gWWCSi5hfxZWIDLdQs8rMOCXexQkmVIjWsUCshjOkGyLT7Zt_U-aw6TMQzoJpRAR3VLARMGzxMmWJVE7vx9He3UZQf8x4rKArd4_WhiGAjaFRDQLU=]
- Title: Laboratory Waste Management Guidelines Source: Old Dominion University (EPA RCRA Overview) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGATBrp6ss7md7n2YeF66QizXMMket4oH4AZd0ggTKn117zHb_i3gNEkIDSDXehDfPDvCYMbBdxSrQUN6XGnETRgL0-USgixE90-Hl1DzZL830N1RovoYTG_bFbLrro_BDCstJje8JNixK6OmWe0vWKqOE3vU3EWYfzu-G2x5KAQ8DG0Sh-8MlFAL8=]
- Title: How to Dispose of Chemical Waste Source: Case Western Reserve University URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDPeDsysDkQdwO19Nr2qlxA0dEgVIdlhVFIrBP7fXA0QkXq-wrcyRtezJxr519Hvs86DqvgmLecS0QIz5-F2lR4dgsR6cUCaz0OVPXj_v8JAJddvvSmT6D0BV9L_5KvnlGbAnSOzvnX0bSF4JDi7ajBBT5z_Gn6alE-hMDF8rnKrUXlooHTZ7z60PA3RflV5Zy2ZVsOpob]
- Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYtLPEuLePLu46K1AUdiFllNCkugLsk-FMVm3QMcqmVyFkJmMwLSQhWmDDy7R78y8tNs5S7CntmfRdN0TR568xPFOPA4HRJd1Hl0xu0GQ_GRwrsZW4NP7q3lSdr9dtcc6zWawFQZw2wmsXSCf2TYdlfDsDZW7ZRgyW-6gt3eYr]
- Title: School Chemistry Labs - Waste & Debris Fact Sheets Source: U.S. Environmental Protection Agency (EPA) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGn5J2sm2EgSG47Axle4w5cMXFI9b0Y-UoCzno07eLr_Wp9pRRpGqL3YwxhaI-QCmECvsR37YPey7g4hXeVjGjBR0NDD66qr98Ta1AEBvvjYWP7RgJ3jR-q6QMYew1b07l4tOquNOTONzDiAhyDnMLSDD-b-__-dqQX7Ddr4D1xy1N5dUxf84dK7dI4d78AEmNDZL2ChDn2bye1kUyOHI=]
- Title: Chemical Waste Guidelines Source: New York University (NYU) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvhAou7NWJ6WMOFmd9mmP0rv1BbU8TCqktuG5xgswq8k4WMFSSMPzcRpgmuK2kIw7OPmyqkHh-RmpJvZ6z-3YeXX6wqOzlAyYOYaFARXG1uqLPEtJN6C77qSfmekX9dbsZE_363CN6i41fk1IUos-T2SDQ1dVdR-HpDCkpeTi2enUHxdnlrO2GAUTJox6PBI20WuS1LtXVsDAjvyAG3e1Da0U40R6Dr8TYZi8SI0w=]
- Title: Discovery of 1H-benzo[d]imidazole Hybrids as Potential Multi-Kinase Inhibitors Source: National Institutes of Health (PMC) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR7zcNw8dgbC7BkLoCfJclg9hsD0wlOPUNP63sycLS08_1IueEyW6H-mOD8I45qeXqXDprCATdUTFS_PTLe78ar6Z7PCdRuWQSIvlp8lzGkxx6_QRN1xg06B3GTfI92Yx0Yqnsw6xkx5TU6TNH]
- Title: 1H-Benzo[d]Imidazole Derivatives Affect MmpL3 in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7s4_Mba_X-Oxh0jXXmkWw-tc-NRSooMEOKAy-T_9yprVHbPrfVScmOJRgTnBH6XtaEf3jDznID8bZy76cokLpJ75oHFiCiuqmeQ_9k1n23J_u22junMfBNw9jNk4CvdeJQz-CFBd_hZtQpc=]
Sources
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. nyu.edu [nyu.edu]
- 6. odu.edu [odu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. epa.gov [epa.gov]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Navigating the Safe Handling of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride. By moving beyond a simple checklist and understanding the rationale behind these procedures, you can foster a culture of safety and ensure the reliable progress of your research.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, a thorough risk assessment is crucial. The primary hazards are exposure through inhalation of dust particles, skin contact, eye contact, and ingestion.
Engineering Controls are the most effective way to minimize exposure.[2]
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the concentration of any potential airborne contaminants.
II. Personal Protective Equipment (PPE): Your Essential Barrier
Proper selection and use of PPE is the next critical layer of protection when engineering controls cannot eliminate all risks. The following PPE is mandatory when handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against dust particles and potential splashes, which can cause serious eye irritation[1]. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation[1]. Inspect gloves for any signs of damage before use. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator (or equivalent) | Recommended, especially when handling larger quantities or if there is a potential for dust generation, to prevent respiratory tract irritation[1]. |
III. Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, from preparation to use in an experiment.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare the Fume Hood: Ensure the fume hood is clean and uncluttered. The sash should be at the appropriate working height.
-
Weighing:
-
Use a weigh boat or a tared container to weigh the desired amount of the compound.
-
Handle the container with care to minimize the generation of dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.
-
Cap the container before agitating or sonicating.
-
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of the compound.
-
Avoid Contamination: Do not allow the compound or solutions to come into contact with unprotected skin or personal clothing.
-
Clean Up Spills Immediately: In the event of a small spill, decontaminate the area with an appropriate solvent and absorbent material. For larger spills, follow your institution's emergency procedures.
IV. Waste Disposal: A Critical Final Step
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Solid Waste:
-
Collect any unused solid 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
As a hydrochloride salt, the waste will be acidic. Do not mix with incompatible waste streams, such as strong bases or oxidizers. Neutralization of the acidic waste with a suitable base (e.g., sodium bicarbonate) may be required by your institution's waste management protocols. Always add acid to a dilute base solution slowly to control the exothermic reaction.
-
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
V. Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride.
Caption: Emergency response plan for exposure incidents.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride, ensuring a safe and productive research environment.
References
-
PubChem. 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
